molecular formula C18H23N3O4 B017192 Pefurazoate CAS No. 101903-30-4

Pefurazoate

Cat. No.: B017192
CAS No.: 101903-30-4
M. Wt: 345.4 g/mol
InChI Key: WBTYBAGIHOISOQ-UHFFFAOYSA-N
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Description

Pefurazoate is a systemic imidazole fungicide developed for use as a seed treatment disinfectant. Its primary research applications involve the study of disease control in cereals and rice against a spectrum of seed-borne pathogenic fungi, including Gibberella fujikuroi (causing Bakanae disease), Pyricularia oryzae (rice blast), and Cochliobolus miyabeanus . It exhibits both preventative and curative activity, with a high level of seed penetration that makes it particularly effective against pathogens residing in the embryo . The compound's specific research value lies in its well-characterized mechanism of action. This compound functions as a 14α-demethylation inhibitor (DMI) in the ergosterol biosynthesis pathway . By inhibiting the demethylation of 24-methylene dihydrolanosterol, it disrupts the formation of ergosterol, an essential component of fungal cell membranes, thereby preventing the formation of germ tubes and hyphae . This mode of action is not significantly affected by temperature, ensuring consistent research outcomes . Studies have shown that this compound maintains good activity against benzimidazole-resistant strains of Fusarium moniliforme , offering a valuable tool for investigating resistance management strategies . Furthermore, research has revealed enantioselective antifungal activity, with the (S)-(-)-isomer demonstrating approximately thirty times greater activity against Gibberella fujikuroi than the (R)-(+)-isomer, providing a compelling model for structure-activity relationship studies . For laboratory handling, this compound is a pale brownish liquid with a molecular weight of 345.4 g/mol and a density of 1.152 g/cm³ at 20 °C . It has moderate water solubility (443 mg/L at 25 °C) and is highly soluble in most common organic solvents, including ethyl acetate and toluene (>1000 g/L) . The compound is stable in acidic media but slightly unstable in alkaline media and to sunlight .

Properties

IUPAC Name

pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H23N3O4/c1-3-5-6-11-25-17(22)16(4-2)21(13-15-8-7-12-24-15)18(23)20-10-9-19-14-20/h3,7-10,12,14,16H,1,4-6,11,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTYBAGIHOISOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCCCC=C)N(CC1=CC=CO1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057920
Record name Pefurazoate
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101903-30-4
Record name Pefurazoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pefurazoate [ISO:BSI]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pefurazoate
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Record name PEFURAZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX45582AWM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pefurazoate's Mechanism of Action in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefurazoate is an imidazole (B134444) fungicide that demonstrates potent activity against a range of pathogenic fungi, particularly those affecting rice seeds. Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity and function of fungal cell membranes. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows involved in its characterization.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the class of sterol 14α-demethylation inhibitors (DMIs).[1] Like other azole fungicides, its primary target is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the conversion of lanosterol to 14α-demethyl-lanosterol, a key step in the ergosterol biosynthesis pathway in fungi.[2][3]

By binding to the heme iron of CYP51, this compound disrupts the demethylation process. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[2] The altered sterol composition disrupts membrane fluidity and permeability, ultimately inhibiting fungal growth and development.[2] this compound has shown both preventative and curative activity by preventing the formation of germ tubes and hyphae.

This compound is a racemic compound, and its enantiomers exhibit differential antifungal activity. The (S)-(-)-isomer of this compound is reported to be approximately thirty times more active against Gibberella fujikuroi than the (R)-(+)-isomer, highlighting the stereospecificity of its interaction with the target enzyme.[4]

Quantitative Data: Antifungal Activity of this compound

The efficacy of this compound and its enantiomers has been quantified against several key fungal pathogens. The following table summarizes the available data on its inhibitory concentrations.

Fungal SpeciesCompoundActivity MetricValue (µg/mL)Reference(s)
Gibberella fujikuroi(S)-(-)-Pefurazoate-~30x more active than (R)-(+)-isomer[4]
Gibberella fujikuroiThis compound MutantsEC50Small increase compared to wild-type[4]
Pyricularia oryzaeThis compound-Effective against[4]
Cochliobolus miyabeanusThis compound-Effective against[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against filamentous fungi, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • RPMI 1640 medium, buffered to pH 7.0 with MOPS

  • 96-well round-bottom microtiter plates

  • Fungal inoculum, adjusted to a final concentration of 0.4–5 × 10⁴ CFU/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates.

  • Add the standardized fungal inoculum to each well. Include a drug-free well as a positive control for growth.

  • Incubate the plates at 35°C for 48 to 72 hours, depending on the fungal species.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the drug-free control.

Ergosterol Biosynthesis Inhibition Assay using ¹⁴C-Acetate

This assay measures the inhibitory effect of this compound on the incorporation of a radiolabeled precursor into ergosterol.

Materials:

  • Fungal culture in a suitable liquid medium

  • This compound solution

  • [2-¹⁴C] radiolabeled acetate (B1210297)

  • Saponification solution (e.g., alcoholic KOH)

  • Organic solvent for extraction (e.g., n-heptane)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent system (e.g., benzene:ethyl acetate)

  • Radioactive TLC scanner or scintillation counter

Procedure:

  • Incubate the fungal culture with various concentrations of this compound for a predetermined period (e.g., 2 hours).

  • Add [2-¹⁴C] radiolabeled acetate to the cultures and continue incubation to allow for incorporation into sterols.

  • Harvest the fungal cells by centrifugation.

  • Saponify the cells to release non-saponifiable lipids, including sterols.

  • Extract the sterols using an organic solvent.

  • Spot the extracts onto a TLC plate and develop the chromatogram to separate the different sterol fractions.

  • Quantify the radioactivity in the ergosterol spot using a radioactive TLC scanner.

  • Calculate the percentage inhibition of ergosterol biosynthesis at each this compound concentration relative to a no-drug control.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the identification and quantification of sterols in fungal cells treated with this compound, providing direct evidence of the accumulation of precursors and depletion of ergosterol.

Materials:

  • Fungal biomass (control and this compound-treated)

  • Saponification solution

  • Extraction solvent (e.g., petroleum ether)

  • Derivatization agent (e.g., for TMS-ether formation)

  • GC-MS system with a suitable capillary column

Procedure:

  • Harvest and lyophilize the fungal biomass.

  • Perform saponification of the dried biomass to hydrolyze sterol esters.

  • Extract the non-saponifiable lipids containing the free sterols.

  • Evaporate the solvent and derivatize the sterols to increase their volatility for GC analysis.

  • Inject the derivatized sample into the GC-MS system.

  • Separate the different sterols based on their retention times.

  • Identify the sterols based on their mass spectra by comparison to known standards and library data.

  • Quantify the relative amounts of ergosterol and precursor sterols in control versus this compound-treated samples.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental approaches used for its study, the following diagrams are provided.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Demethyl_Lanosterol 14α-demethyl-lanosterol Lanosterol->Demethyl_Lanosterol CYP51 (Lanosterol 14α-demethylase) Toxic_Sterol_Accumulation Toxic 14α-methyl Sterol Accumulation Ergosterol Ergosterol Demethyl_Lanosterol->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion This compound This compound This compound->Lanosterol Inhibits CYP51 Membrane_Disruption Disrupted Membrane Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

This compound's inhibition of the ergosterol biosynthesis pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Outcome CYP51_Inhibition CYP51 Enzyme Inhibition Assay (e.g., Reconstitution Assay) IC50_Determination Determine IC50 CYP51_Inhibition->IC50_Determination Binding_Assay CYP51 Binding Assay (Spectral Titration) Binding_Assay->IC50_Determination MIC_Determination Minimum Inhibitory Concentration (MIC) Determination MIC_Values Determine MIC Values MIC_Determination->MIC_Values Ergosterol_Biosynthesis_Assay Ergosterol Biosynthesis Inhibition (¹⁴C-Acetate Incorporation) Mechanism_Confirmation Confirm Mechanism of Action Ergosterol_Biosynthesis_Assay->Mechanism_Confirmation Sterol_Analysis Sterol Profile Analysis (GC-MS) Sterol_Analysis->Mechanism_Confirmation IC50_Determination->Mechanism_Confirmation MIC_Values->Mechanism_Confirmation

Workflow for characterizing a CYP51 inhibitor like this compound.

Conclusion

This compound is a potent inhibitor of fungal ergosterol biosynthesis, targeting the CYP51 enzyme. This specific mode of action leads to the disruption of fungal cell membrane integrity and function, resulting in the inhibition of fungal growth. The enantioselective activity of this compound underscores the specific nature of its interaction with the target enzyme. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal agents targeting the ergosterol biosynthesis pathway.

References

Pefurazoate: A Technical Overview of its Chemical Properties and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Pefurazoate, a fungicide notable for its targeted inhibition of ergosterol (B1671047) biosynthesis in pathogenic fungi. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is chemically identified as pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate.[1] It is a racemic mixture, with the (S)-isomer demonstrating significantly higher antifungal activity.

Chemical Structure:

CAS Number: 101903-30-4[2]

Physicochemical and Toxicological Properties

This compound is a pale brownish liquid with the molecular formula C₁₈H₂₃N₃O₄ and a molecular weight of 345.39 g/mol .[2] A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₃N₃O₄[2]
Molecular Weight 345.39 g/mol [2]
CAS Number 101903-30-4[2]
Appearance Pale brownish liquid[2]
Log P (octanol/water) 3.00[2]
Water Solubility (25°C) 0.443 g/L[2]
Vapor Pressure (23°C) 6.48 x 10⁻⁴ Pa[2]
Oral LD₅₀ (male rat) 981 mg/kg[2]
Oral LD₅₀ (female rat) 1051 mg/kg[2]
Dermal LD₅₀ (rat) >2000 mg/kg[2]
Inhalation LC₅₀ (rat) >3450 mg/m³[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of ergosterol biosynthesis, a vital pathway for maintaining the integrity of fungal cell membranes.[2] Specifically, it acts as a demethylation inhibitor (DMI), targeting the enzyme 14α-demethylase. This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol.[3] By blocking this step, this compound disrupts the fungal cell membrane, leading to cell death.

The enantioselectivity of this compound is a key aspect of its fungicidal activity. The (S)-isomer is approximately 30 times more active against Gibberella fujikuroi than the (R)-isomer.[1] Furthermore, at a concentration of 0.24 ppm, the (S)-isomer exhibits a four-fold greater inhibition of ergosterol biosynthesis compared to the (R)-isomer.[1]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase Substrate Ergosterol Ergosterol 14α-demethylase->Ergosterol Product Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane 14α-demethylase->Disrupted Fungal Cell Membrane Pathway Blocked Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound This compound->14α-demethylase Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Protocols

Determination of Antifungal Activity (In Vitro)

A common method to assess the in vitro antifungal activity of compounds like this compound is the agar (B569324) dilution method.

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the stock solution.

  • Plate Preparation: Add a specific volume of each this compound dilution to molten PDA to achieve the desired final concentrations. Pour the mixture into Petri dishes and allow to solidify. Control plates should be prepared with the solvent alone.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a set period.

  • Assessment: Measure the diameter of the fungal colony. The percentage of inhibition is calculated using the formula: (dc - dt) / dc * 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate. The EC₅₀ (Effective Concentration to inhibit 50% of growth) can then be determined.

Antifungal_Activity_Workflow A Prepare Fungal Culture D Inoculate Plates with Fungal Plugs A->D B Prepare this compound Dilutions C Prepare Agar Plates with this compound B->C C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition & EC50 F->G

Caption: Workflow for In Vitro Antifungal Activity Assay.

Soil Adsorption and Degradation Studies

The environmental fate of this compound, including its adsorption to soil particles and its degradation over time, can be assessed using batch equilibrium and incubation studies.

  • Soil Collection and Preparation: Collect soil samples from relevant agricultural areas. Air-dry and sieve the soil to ensure homogeneity.

  • Adsorption Isotherms:

    • Prepare a series of this compound solutions of known concentrations in a background electrolyte (e.g., 0.01 M CaCl₂).

    • Add a known mass of soil to each solution and shake for a predetermined time to reach equilibrium (e.g., 24 hours).

    • Centrifuge the samples and analyze the supernatant for the concentration of this compound using a suitable analytical method like HPLC.

    • The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations.

    • Adsorption data is often fitted to Freundlich or Langmuir isotherms to determine the adsorption coefficient (Kd or Kf).

  • Degradation Studies:

    • Treat soil samples with a known concentration of this compound.

    • Incubate the treated soil under controlled temperature and moisture conditions.

    • At various time intervals, collect soil subsamples and extract this compound using an appropriate solvent.

    • Analyze the extracts to determine the remaining concentration of this compound.

    • The degradation kinetics can be modeled to determine the half-life (DT₅₀) of this compound in the soil.

Conclusion

This compound is a potent fungicide that operates through the specific inhibition of ergosterol biosynthesis. Its efficacy, particularly that of its (S)-isomer, makes it a subject of interest for the development of crop protection strategies. The methodologies outlined in this guide provide a framework for the continued investigation of its antifungal properties and environmental behavior.

References

The Discovery and Development of Pefurazoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Imidazole (B134444) Fungicide for Researchers and Drug Development Professionals

Introduction

Pefurazoate is a systemic imidazole fungicide notable for its efficacy as a seed treatment, particularly for rice. Developed as a potent inhibitor of sterol biosynthesis in fungi, it has played a role in the management of seed-borne diseases. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and mode of action of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers and scientists in the field of fungicide development.

History and Discovery

The development of this compound emerged from research into azole fungicides, a class of compounds known for their targeted inhibition of fungal ergosterol (B1671047) biosynthesis. The initial preparation of this compound was detailed in patents filed in the mid-1980s.

Key milestones in the history of this compound include:

  • 1985: A Japanese patent (JP 60260572) was filed by Ube Industries, Ltd., describing the preparation of this compound.[1]

  • 1990: A review of the properties and use of this compound as a disinfectant was published by M. Takenaka and I. Yamane.[1]

  • 1993: A Canadian patent (CA 1324608) was granted to Ube Industries, Ltd., for this compound.[1] The fungicidal activity of this compound was further detailed in a publication by M. Takenaka et al. in the Journal of Pesticide Science.[1]

  • Commercialization: this compound was commercialized under the trademark Healthied® by Hokko Chemical Industry Co., Ltd.[1][2][3][4]

The development timeline for a typical fungicide, from discovery to market, often spans over a decade, involving extensive research and testing.[4][5]

Chemical Properties and Structure

This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, (S)- and (R)-forms.[6][7] The (S)-isomer has been shown to be the more biologically active enantiomer.[6][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate[8]
CAS Number 101903-30-4[1]
Molecular Formula C₁₈H₂₃N₃O₄[8][9]
Molecular Weight 345.39 g/mol [1][8][9]
Appearance Pale brownish liquid[1]
Vapor Pressure 6.48 x 10⁻⁴ Pa (at 23°C)[1]
Solubility in Water 0.443 g/L (at 25°C)[1]
Log P (octanol/water) 3.00[1]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, disrupts the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in plants and animals.[8][10][11][12][13] Specifically, this compound targets the enzyme C14-demethylase (a cytochrome P450 enzyme), which is crucial for the demethylation of lanosterol (B1674476), a precursor to ergosterol.[6][10][11] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methyl sterols in the fungal membrane, ultimately disrupting membrane structure and function and inhibiting fungal growth.[8][10]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha-demethylase (CYP51A1) P450-dependent Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Lanosterol Inhibits C14-demethylase

Caption: Ergosterol biosynthesis pathway and the site of inhibition by this compound.

Antifungal Spectrum and Efficacy

This compound is primarily effective against seed-borne pathogenic fungi in rice.

Table 2: Antifungal Activity of this compound

Fungal SpeciesCommon DiseaseEC₅₀ (ppm)Reference
Gibberella fujikuroiBakanae disease of rice(S)-isomer is ~30x more active than (R)-isomer[6][10]
Cochliobolus miyabeanusBrown spot of riceData not specified[6][10]
Pyricularia oryzaeRice blastData not specified[6][10]

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound involves the reaction of 2-aminobutanoic acid with a furfuryl group and an imidazole carbonyl group, followed by esterification with 4-pentenol. The specific details of the synthesis can be found in the patent literature.[1]

G 2-Aminobutanoic acid 2-Aminobutanoic acid Intermediate 1 Intermediate 1 2-Aminobutanoic acid->Intermediate 1 Reaction with 2-furfuryl chloride Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Reaction with 1,1'-carbonyldiimidazole This compound This compound Intermediate 2->this compound Esterification with 4-pentenol

Caption: A simplified workflow for the synthesis of this compound.

In Vitro Antifungal Activity Assay

The antifungal activity of this compound and its enantiomers is typically evaluated by determining the effective concentration that inhibits 50% of mycelial growth (EC₅₀).

Protocol Outline:

  • Culture Medium: Potato sucrose (B13894) agar (B569324) (PSA) or a similar suitable medium is prepared and autoclaved.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a stock solution. A series of dilutions are then prepared.

  • Plate Preparation: The fungicide solutions are added to the molten agar at various concentrations. The agar is then poured into Petri dishes.

  • Inoculation: A mycelial plug of the test fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control (no fungicide).

  • EC₅₀ Determination: The EC₅₀ value is calculated by probit analysis of the dose-response data.

Ergosterol Biosynthesis Inhibition Assay

This assay is used to confirm the mode of action of this compound.

Protocol Outline:

  • Fungal Culture: The test fungus is grown in a liquid medium.

  • Treatment: The fungal culture is treated with this compound at a specific concentration. A control culture without the fungicide is also prepared.

  • Sterol Extraction: After a period of incubation, the mycelia are harvested, and the sterols are extracted using a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).

  • Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The amounts of ergosterol and its precursors (like lanosterol) in the treated and control samples are compared. A decrease in ergosterol and an accumulation of lanosterol in the treated sample indicate inhibition of C14-demethylase.

Field Trials

Field trials are essential to evaluate the efficacy of a fungicide under real-world conditions. For a rice seed treatment like this compound, field trials would typically involve:

  • Seed Treatment: Rice seeds are treated with different concentrations of this compound formulation. Untreated seeds serve as a control.

  • Planting: The treated and untreated seeds are planted in experimental plots.

  • Disease Assessment: The incidence and severity of target seed-borne diseases are monitored throughout the growing season.

  • Yield Measurement: At the end of the season, the grain yield from each plot is measured.

  • Data Analysis: The data is statistically analyzed to determine the effectiveness of the this compound treatment in controlling disease and improving yield.

Conclusion

This compound represents a significant development in the control of seed-borne diseases in rice. Its targeted mode of action as a sterol biosynthesis inhibitor, coupled with its systemic properties, has made it an effective tool for crop protection. The detailed understanding of its chemical properties, enantioselective activity, and the experimental protocols for its evaluation provide a solid foundation for future research and the development of new and improved fungicidal agents. The history of this compound also highlights the importance of industrial research and development in bringing innovative agricultural solutions to the market.

References

Unraveling the Stereoselective Bioactivity of Pefurazoate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefurazoate is a broad-spectrum imidazole (B134444) fungicide widely utilized for the control of seed-borne diseases in rice. As a chiral compound, this compound exists as two enantiomers, the S- and R-isomers, which exhibit marked differences in their biological activity. This technical guide provides an in-depth analysis of the stereoselective antifungal properties of this compound's enantiomers, detailing their mechanism of action, quantitative efficacy, and the experimental protocols for their evaluation.

Data Summary and Presentation

The antifungal activity of this compound is primarily attributed to the (S)-(-)-isomer, which demonstrates significantly greater efficacy against various fungal pathogens compared to the (R)-(+)-isomer. This enantioselective action is a critical consideration in the development and application of this fungicide.

Quantitative Biological Activity

While precise EC₅₀ values are not consistently reported across all studies, the available data clearly indicates the superior performance of the S-isomer. Research has shown that the (S)-isomer of this compound is approximately 30 times more active against Gibberella fujikuroi, a key pathogen causing "bakanae" disease in rice, than the R-isomer.[1] Furthermore, the in vitro inhibition of ergosterol (B1671047) biosynthesis by the (S)-isomer was found to be four times greater than that of the (R)-isomer at a concentration of 0.24 ppm.[1] This stereoselectivity is also observed against other significant rice pathogens such as Cochliobolus miyabeanus and Pyricularia oryzae.[2]

Target FungusIsomerRelative Activity/InhibitionReference
Gibberella fujikuroiS-isomer~30 times more active than R-isomer[1]
Gibberella fujikuroiS-isomer4 times greater inhibition of ergosterol biosynthesis than R-isomer (at 0.24 ppm)[1]
Cochliobolus miyabeanusS-isomerMore active than R-isomer[2]
Pyricularia oryzaeS-isomerMore active than R-isomer[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets the enzyme 14α-demethylase, which is a cytochrome P450 enzyme critical for the conversion of lanosterol (B1674476) to ergosterol. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.

The pronounced difference in the activity of the S- and R-isomers is attributed to the stereospecificity of the binding interaction with the 14α-demethylase enzyme. The three-dimensional conformation of the S-isomer allows for a more favorable fit into the active site of the enzyme, leading to more potent inhibition.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl-PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14Demethylase 14α-demethylase Lanosterol->C14Demethylase Substrate This compound This compound (S-isomer > R-isomer) This compound->C14Demethylase Inhibits C14Demethylase->Ergosterol

Caption: this compound inhibits the ergosterol biosynthesis pathway.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound enantiomers against filamentous fungi.

a. Inoculum Preparation:

  • Culture the fungal strain on Potato Dextrose Agar (PDA) at 25-28°C until sporulation is observed.

  • Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.1% Tween 80.

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the conidial suspension to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer.

b. Assay Procedure:

  • Prepare stock solutions of the S- and R-isomers of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in a liquid medium such as Potato Dextrose Broth (PDB) or RPMI-1640 to achieve a range of final concentrations.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a positive control (medium with inoculum, no fungicide) and a negative control (medium only).

  • Incubate the plates at 25-28°C for 48-72 hours.

  • Determine the MIC as the lowest concentration of the fungicide that causes complete inhibition of visible fungal growth.

Chiral Separation of this compound Enantiomers (HPLC)

This protocol describes a general approach for the analytical separation of this compound's S- and R-isomers using High-Performance Liquid Chromatography (HPLC).

a. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector.

  • A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

b. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, usually around 25°C.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).

c. Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Inject the standard solution onto the chiral column.

  • Monitor the elution profile and identify the two enantiomer peaks.

  • Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5 between the peaks.

  • Once the method is optimized, inject solutions of the individual S- and R-isomers to confirm their respective retention times.

Experimental Workflow Visualization

G cluster_synthesis Enantiomer Preparation cluster_assay Antifungal Activity Assay cluster_analysis Data Analysis Racemic Racemic this compound Separation Chiral HPLC Separation Racemic->Separation S_Isomer S-Isomer Separation->S_Isomer R_Isomer R-Isomer Separation->R_Isomer Broth_Dilution Broth Microdilution S_Isomer->Broth_Dilution R_Isomer->Broth_Dilution Fungal_Culture Fungal Culture (e.g., G. fujikuroi) Inoculum Inoculum Preparation Fungal_Culture->Inoculum Inoculum->Broth_Dilution MIC_Determination MIC Determination Broth_Dilution->MIC_Determination Data_Comparison Comparison of S- and R-Isomer Activity MIC_Determination->Data_Comparison

Caption: Workflow for evaluating the biological activity of this compound isomers.

Conclusion

The biological activity of the fungicide this compound is highly dependent on its stereochemistry. The (S)-(-)-isomer is the primary contributor to its antifungal efficacy, exhibiting significantly greater potency against key rice pathogens than the (R)-(+)-isomer. This stereoselectivity is a result of a more favorable interaction of the S-isomer with the target enzyme, 14α-demethylase, in the ergosterol biosynthesis pathway. A thorough understanding of these enantioselective properties is essential for optimizing the formulation and application of this compound in agricultural settings, potentially allowing for reduced application rates while maintaining or enhancing disease control, thereby minimizing environmental impact. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of chiral fungicides.

References

Pefurazoate: A Technical Guide to its Spectrum of Activity Against Seed-Borne Rice Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fungicidal activity of Pefurazoate against key seed-borne pathogens affecting rice (Oryza sativa). This compound is an imidazole (B134444) fungicide recognized for its efficacy in controlling a range of fungal diseases that can significantly impact rice yield and quality. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Spectrum of Activity

This compound demonstrates significant inhibitory activity against several critical seed-borne rice pathogens. Its primary mode of action is the inhibition of sterol biosynthesis, a crucial process for the integrity of fungal cell membranes. The spectrum of activity includes, but is not limited to, the following pathogens:

  • Gibberella fujikuroi (teleomorph of Fusarium fujikuroi), the causative agent of Bakanae disease.

  • Pyricularia oryzae (teleomorph Magnaporthe oryzae), the causative agent of rice blast disease.

  • Cochliobolus miyabeanus (anamorph Bipolaris oryzae), the causative agent of brown spot disease.

  • Monographella albescens (anamorph Rhynchosporium oryzae), the causative agent of leaf scald disease.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the available data on its activity against key rice pathogens.

Table 1: In Vitro Activity of this compound Against Gibberella fujikuroi

ParameterValueConditionsReference
Minimum Inhibitory Concentration (MIC) Range 0.78 - 12.5 µg/mL-[1]
Enantiomer Activity (S)-(-)-isomer is ~30x more active than (R)-(+)-isomer-[2]

Table 2: In Vivo Efficacy of this compound Against Bakanae Disease (Gibberella fujikuroi)

ParameterEfficacyConcentrationApplication MethodReference
Disease Reduction 90%500 µg/mLSeed treatment

Table 3: In Vitro Activity of this compound Against Other Key Rice Pathogens

PathogenParameterValueReference
Pyricularia oryzae Effective against-[2]
Cochliobolus miyabeanus Effective against-[2]

Note: Specific EC50 values for Pyricularia oryzae and Cochliobolus miyabeanus were not available in the reviewed literature.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound, like other azole fungicides, targets the ergosterol biosynthesis pathway, which is essential for the formation and function of fungal cell membranes. Specifically, it inhibits the enzyme 14α-demethylase, which is a critical step in the conversion of lanosterol (B1674476) to ergosterol. This disruption leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising cell membrane integrity and inhibiting fungal growth.[2]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane This compound This compound This compound->inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The evaluation of this compound's efficacy against seed-borne rice pathogens involves standardized in vitro and in vivo methodologies.

In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) and the half maximal effective concentration (EC50) of a fungicide against a specific pathogen.

  • Pathogen Culture: The fungal pathogen of interest (e.g., G. fujikuroi, P. oryzae, C. miyabeanus) is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth or sporulation is achieved.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a known concentration.

  • Preparation of Poisoned Media: A series of dilutions of the this compound stock solution are made. Each dilution is then incorporated into molten PDA to achieve a range of final fungicide concentrations. A control medium without the fungicide is also prepared.

  • Inoculation: A small, standardized plug of the fungal culture (mycelial disc) is placed at the center of each this compound-amended and control PDA plate.

  • Incubation: The inoculated plates are incubated at an optimal temperature and humidity for the specific pathogen, in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis. The MIC is the lowest concentration that completely inhibits visible mycelial growth.

Seed Treatment Efficacy (Blotter Method)

This method assesses the effectiveness of a fungicide seed treatment in controlling seed-borne pathogens.

  • Seed Inoculation: Rice seeds are artificially inoculated with a spore suspension of the target pathogen.

  • Seed Treatment: The inoculated seeds are treated with a solution of this compound at a specified concentration for a defined period. A control group of inoculated, untreated seeds is also prepared.

  • Incubation: Treated and untreated seeds are placed on sterile, moist blotter paper in petri dishes.

  • Environmental Conditions: The petri dishes are incubated under conditions of controlled temperature, humidity, and light that are conducive to both seed germination and fungal growth.

  • Assessment: After a set incubation period (e.g., 7-14 days), the seeds are examined under a stereomicroscope for the presence and severity of fungal growth and disease symptoms. The percentage of infected seeds and the germination rate are recorded.

  • Efficacy Calculation: The efficacy of the seed treatment is calculated as the percentage reduction in disease incidence in the treated seeds compared to the untreated control.

Experimental_Workflow start Start pathogen_culture Pathogen Culture (e.g., G. fujikuroi) start->pathogen_culture in_vitro_test In Vitro Assay (Poisoned Food Technique) pathogen_culture->in_vitro_test seed_inoculation Rice Seed Inoculation pathogen_culture->seed_inoculation data_collection_vitro Data Collection: MIC & EC50 in_vitro_test->data_collection_vitro seed_treatment This compound Seed Treatment seed_inoculation->seed_treatment in_vivo_test In Vivo Assay (Blotter Method) seed_treatment->in_vivo_test data_collection_vivo Data Collection: Disease Incidence & Germination Rate in_vivo_test->data_collection_vivo analysis Efficacy Analysis data_collection_vitro->analysis data_collection_vivo->analysis

Caption: General experimental workflow for evaluating this compound efficacy.

Conclusion

This compound is an effective fungicide for the control of several major seed-borne pathogens of rice. Its mode of action as a sterol biosynthesis inhibitor provides a targeted approach to managing fungal diseases. The enantioselective activity of this compound, with the (S)-(-)-isomer demonstrating significantly higher potency, presents an interesting avenue for the development of more refined and effective formulations. Further research to establish a broader range of EC50 values for various rice pathogens and to explore the field efficacy under different environmental conditions would be beneficial for optimizing its use in integrated pest management programs for sustainable rice production.

References

The Dual-Role of Pefurazoate: A Technical Guide to its Effects on Rice Seed Germination and Seedling Vigor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Agrochemical Development Professionals.

This technical guide provides an in-depth analysis of the effects of Pefurazoate on the germination and early growth of rice (Oryza sativa L.) seedlings. While primarily recognized as a potent azole fungicide for the control of seed-borne pathogens, evidence suggests a secondary, positive influence on seedling establishment. This document synthesizes available data, outlines detailed experimental protocols for assessment, and visualizes the underlying biological pathways.

Executive Summary

This compound is a systemic fungicide belonging to the azole group, which is widely used for seed treatment in rice cultivation. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. This effectively controls a range of pathogenic fungi that can impede seed germination and seedling health.[1][2] Although quantitative data on the direct growth-promoting effects of this compound on rice is limited in publicly available literature, qualitative reports and the established benefits of disease control suggest an indirect positive impact on germination success and seedling vigor. This guide will delve into its fungicidal efficacy, which is intrinsically linked to healthier seedling development, and explore the potential physiological implications for the rice plant itself.

Data Presentation: Fungicidal Efficacy and Phytotoxicity

Quantitative data on the direct impact of this compound on rice germination percentages and seedling growth metrics are not extensively documented in peer-reviewed literature. However, we can infer its positive contribution to stand establishment through its high efficacy against seed-borne diseases. Below are tables summarizing the fungicidal spectrum of this compound and the typical parameters assessed in phytotoxicity studies, which are crucial for determining safe and effective application rates.

Table 1: Fungicidal Spectrum of this compound on Rice Seed-Borne Pathogens

PathogenDisease CausedEfficacy of this compound
Gibberella fujikuroiBakanae disease ("foolish seedling" disease)High
Pyricularia oryzaeRice blastModerate to High
Cochliobolus miyabeanusBrown spotModerate to High
Fusarium spp.Seedling blight, foot rotModerate

This table is a qualitative summary based on available literature; specific efficacy percentages can vary with application rate, pathogen pressure, and environmental conditions.

Table 2: Key Parameters for Evaluating the Effects of Seed Treatments on Rice Germination and Seedling Growth

ParameterMetricDescription
Germination Germination Percentage (%)The proportion of seeds that successfully germinate within a specified timeframe.
Germination Rate IndexA measure of the speed and uniformity of germination.
Mean Germination Time (days)The average time taken for seeds to germinate.
Seedling Growth Shoot Length (cm)The length of the seedling from the base to the tip of the coleoptile or longest leaf.
Root Length (cm)The length of the primary root.
Seedling Fresh Weight (g)The weight of the seedling immediately after harvesting.
Seedling Dry Weight (g)The weight of the seedling after drying to a constant weight.
Vigor IndexA calculated value combining germination percentage and seedling length (shoot or root).

Experimental Protocols

The following are detailed methodologies for conducting experiments to evaluate the effects of this compound on rice seed germination and seedling growth. These protocols are based on established practices for phytotoxicity and efficacy testing of seed treatments.[3][4][5][6]

Seed Treatment Protocol
  • Seed Selection: Use certified rice seeds of a known cultivar with a high germination rate (>90%) and free from visible defects or prior chemical treatment.

  • This compound Solution Preparation: Prepare a stock solution of this compound (analytical grade) in an appropriate solvent (e.g., acetone (B3395972) or ethanol) and then make serial dilutions with distilled water to achieve the desired treatment concentrations. A surfactant may be added to ensure uniform coating.

  • Seed Coating: Place a known weight of rice seeds in a flask. Apply the this compound solution at a specified volume-to-seed-weight ratio (e.g., 10 mL/kg of seed). The flask is then agitated on a rotary shaker at a controlled speed and duration to ensure even distribution of the fungicide on the seed surface.

  • Drying: After treatment, spread the seeds in a thin layer on a sterile tray and allow them to air-dry in a laminar flow hood for a specified period (e.g., 24 hours) at room temperature.

  • Control Groups: Include an untreated control (no treatment) and a solvent-only control to assess any effects of the carrier solvent.

Germination Assay (Blotter Paper Method)
  • Preparation: Place two layers of sterile filter paper in sterile Petri dishes (9 cm diameter).

  • Sowing: Arrange 25 treated seeds evenly on the filter paper in each Petri dish.

  • Moistening: Add a specific volume of sterile distilled water (e.g., 5 mL) to each Petri dish to moisten the filter paper.

  • Incubation: Place the Petri dishes in a germination chamber or incubator with controlled temperature (e.g., 28 ± 2°C) and light/dark cycle (e.g., 12h/12h).

  • Data Collection: Count the number of germinated seeds daily for a period of 7 to 14 days. A seed is considered germinated when the radicle and coleoptile have emerged to a certain length (e.g., >2 mm).

  • Calculations: Calculate germination percentage, germination rate index, and mean germination time.

Seedling Growth Assay (Pot Culture)
  • Pot Preparation: Fill plastic pots with a sterilized growing medium (e.g., a mixture of soil, sand, and compost).

  • Sowing: Sow a specific number of treated seeds (e.g., 10 seeds) at a uniform depth in each pot.

  • Growth Conditions: Maintain the pots in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod suitable for rice cultivation.

  • Watering: Water the pots as needed to maintain optimal moisture levels.

  • Data Collection: After a specified growth period (e.g., 14 or 21 days), carefully uproot the seedlings. Wash the roots gently to remove the growing medium.

  • Measurements: Measure the shoot length, root length, and fresh weight of each seedling. Dry the seedlings in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

  • Calculations: Calculate the average shoot and root length, fresh and dry weight, and the vigor index.

Visualization of Pathways and Workflows

This compound's Mode of Action and Potential Influence on Rice

This compound, as an azole fungicide, primarily targets the ergosterol biosynthesis pathway in fungi. Ergosterol is a crucial component of fungal cell membranes, and its inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death. While the direct targets of azoles in plants are not as well-defined, they are known to interact with cytochrome P450 monooxygenases, which are involved in various metabolic pathways, including hormone biosynthesis and detoxification. The observed positive effect on rice seedling growth could be an indirect result of disease suppression or a more direct physiological stimulation.

This compound This compound (Azole Fungicide) Ergosterol_Biosynthesis Ergosterol Biosynthesis (in fungus) This compound->Ergosterol_Biosynthesis Inhibits Plant_Physiology Potential Direct Effect on Plant Physiology (Hypothesized) This compound->Plant_Physiology Interacts with? FungalPathogen Seed-borne Fungal Pathogen (e.g., Gibberella fujikuroi) Rice_Seed Rice Seed FungalPathogen->Rice_Seed Infects Fungal_Membrane Fungal Cell Membrane Disruption Ergosterol_Biosynthesis->Fungal_Membrane Leads to Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death Results in Healthy_Germination Healthy Germination & Seedling Growth Fungal_Death->Healthy_Germination Promotes Rice_Seed->Healthy_Germination Develops into Plant_Physiology->Healthy_Germination May contribute to start Start: Select Rice Cultivar & this compound Concentrations seed_treatment Seed Treatment Protocol start->seed_treatment germination_assay Germination Assay (Blotter Paper) seed_treatment->germination_assay seedling_assay Seedling Growth Assay (Pot Culture) seed_treatment->seedling_assay germination_data Collect Germination Data: - Percentage - Rate - Mean Time germination_assay->germination_data growth_data Collect Growth Data: - Shoot/Root Length - Fresh/Dry Weight seedling_assay->growth_data data_analysis Statistical Analysis (ANOVA, Mean Comparison) germination_data->data_analysis growth_data->data_analysis conclusion Conclusion: Determine Optimal Concentration & Effects data_analysis->conclusion

References

Primary research on the fungicidal properties of Pefurazoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefurazoate is an imidazole (B134444) fungicide recognized for its efficacy against a range of pathogenic fungi, particularly those responsible for seed-borne diseases in rice. Its mechanism of action is centered on the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides an in-depth analysis of the primary research on the fungicidal properties of this compound, detailing its mechanism of action, target pathogens, and enantioselective activity. The guide includes a compilation of available quantitative data, comprehensive experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the class of sterol biosynthesis inhibitors (SBIs), specifically demethylation inhibitors (DMIs). Its primary target is the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the conversion of 24-methylenedihydrolanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in plants and animals.

By inhibiting 14α-demethylase, this compound disrupts the production of ergosterol, leading to an accumulation of toxic methylated sterol precursors. This alteration in sterol composition compromises the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[1]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Antifungal Spectrum and Efficacy

This compound has demonstrated significant activity against several key plant pathogenic fungi, particularly those affecting rice.

In Vitro Antifungal Activity

Research has highlighted the potent in vitro activity of this compound against several seed-borne pathogens. The (S)-(-)-enantiomer of this compound has been shown to be significantly more active than the (R)-(+)-enantiomer.

Target FungusCompoundMIC (µg/mL)EC₅₀ (µg/mL)Reference
Gibberella fujikuroi(S)-(-)-Pefurazoate-~0.05[1]
(R)-(+)-Pefurazoate-~1.5[1]
Pyricularia oryzaeRacemic this compound--[1]
Cochliobolus miyabeanusRacemic this compound--[1]

Note: Specific MIC values were not available in the reviewed literature. The EC₅₀ values for G. fujikuroi are estimated from graphical data.

In Vivo Efficacy

This compound is effective as a seed treatment for the control of Bakanae disease in rice, which is caused by Gibberella fujikuroi.

DiseaseCropApplication MethodControl Efficacy (%)Reference
Bakanae DiseaseRiceSeed TreatmentHigh (Specific % not detailed)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the fungicidal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound (racemic and individual enantiomers)

  • Target fungal strains (e.g., Gibberella fujikuroi, Pyricularia oryzae)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile distilled water

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate using PDB to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow the fungal strain in PDB at 25-28°C until it reaches the logarithmic growth phase. Adjust the spore suspension to a final concentration of approximately 1 x 10⁵ spores/mL in PDB.

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (fungal suspension without this compound) and a negative control (PDB without fungus).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound stock solution in DMSO C Serial dilution of this compound in 96-well plate with PDB A->C B Prepare fungal inoculum (spore suspension) D Inoculate wells with fungal suspension B->D C->D E Include positive and negative controls D->E F Incubate at 25-28°C for 48-72 hours E->F G Visually assess growth or measure OD600 F->G H Determine MIC G->H

References

Pefurazoate as a Sterol 14α-Demethylase Inhibitor in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefurazoate is an imidazole (B134444) fungicide that effectively controls a range of seed-borne fungal pathogens in rice. Its primary mechanism of action is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth. This compound possesses a chiral center, and its antifungal activity is highly enantioselective. The (S)-(-)-isomer has been demonstrated to be significantly more potent than the (R)-(+)-isomer. This technical guide provides an in-depth overview of this compound's mechanism of action, presents available quantitative data on its efficacy, details relevant experimental protocols for its study, and visualizes the key pathways and workflows.

Introduction

Ergosterol is an essential component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a prime target for the development of antifungal agents due to its essential nature in fungi and the presence of enzymes, such as sterol 14α-demethylase (CYP51), that have structural differences from their mammalian counterparts.

This compound is a sterol demethylation inhibitor (DMI) fungicide used for the treatment of seed-borne diseases in rice, caused by pathogens such as Gibberella fujikuroi, Cochliobolus miyabeanus (the causal agent of brown spot), and Pyricularia oryzae (the causal agent of rice blast).[1] Like other azole fungicides, this compound targets and inhibits the activity of CYP51.[1]

Mechanism of Action: Inhibition of Sterol 14α-Demethylase

The primary mode of action of this compound is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase. This enzyme is responsible for the removal of the 14α-methyl group from sterol precursors, specifically 24-methylenedihydrolanosterol in the ergosterol biosynthesis pathway of many fungi.[1]

The imidazole moiety of this compound binds to the heme iron atom at the active site of the CYP51 enzyme. This binding prevents the natural substrate from accessing the active site, thereby blocking the demethylation step. The inhibition of this crucial enzymatic reaction leads to two primary consequences:

  • Depletion of Ergosterol: The lack of 14α-demethylated precursors halts the downstream production of ergosterol.

  • Accumulation of Toxic 14α-methylated Sterols: The blockage of the pathway causes the accumulation of upstream sterol intermediates, such as 24-methylenedihydrolanosterol. These methylated sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function, leading to increased permeability and ultimately, the inhibition of fungal growth.

The overall process is visualized in the signaling pathway diagram below.

G Ergosterol Biosynthesis Pathway and this compound Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Mechanism of Inhibition cluster_consequences Cellular Consequences Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 24-Methylenedihydrolanosterol 24-Methylenedihydrolanosterol Lanosterol->24-Methylenedihydrolanosterol Methylation Intermediates Intermediates 24-Methylenedihydrolanosterol->Intermediates 14α-demethylation Accumulation Accumulation of 14α-methylated sterols 24-Methylenedihydrolanosterol->Accumulation Ergosterol Ergosterol Intermediates->Ergosterol Intermediates->Ergosterol Depletion of Ergosterol This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Binds to and inhibits CYP51->24-Methylenedihydrolanosterol Blocked Conversion Disruption Membrane Disruption & Increased Permeability Accumulation->Disruption Inhibition Fungal Growth Inhibition Disruption->Inhibition G Experimental Workflow for this compound Efficacy Assessment cluster_setup Experiment Setup cluster_analysis Analysis Culture 1. Fungal Culture Preparation Treatment 2. Treatment with this compound (and enantiomers) & Control Culture->Treatment Incubation 3. Incubation Treatment->Incubation Harvest 4. Harvest Fungal Mycelia Incubation->Harvest MIC MIC Determination (Visual/OD Reading) Incubation->MIC Sterol_Extraction Sterol Extraction & Saponification Harvest->Sterol_Extraction Derivatization Derivatization (TMS ethers) Sterol_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Sterol Profile Quantification) GCMS->Data_Analysis

References

A comprehensive review of Pefurazoate's application in agricultural science.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefurazoate is a systemic fungicide belonging to the imidazole (B134444) group of demethylation inhibitors (DMIs). It has been utilized in agriculture primarily as a seed treatment for rice to control a range of seed-borne fungal pathogens. This technical guide provides a comprehensive review of this compound's mechanism of action, its efficacy against key agricultural pathogens, and an overview of its toxicological profile and application methods. The information is intended to serve as a resource for researchers and professionals involved in the development and study of fungicides.

Mechanism of Action

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi. Specifically, it targets the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component of the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.

By inhibiting 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered sterol composition disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and proliferation.[1][3]

This compound exhibits enantioselective antifungal activity. The (S)-(-)-isomer has been reported to be approximately thirty times more active against Gibberella fujikuroi than the (R)-(+)-isomer.[4]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP Squalene Squalene IPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Intermediate Sterols Lanosterol->Intermediates CYP51 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibits

Ergosterol biosynthesis pathway and the site of this compound inhibition.

Efficacy in Disease Control

This compound has demonstrated efficacy against several key seed-borne pathogens of rice, including Gibberella fujikuroi (causal agent of Bakanae disease), Pyricularia oryzae (causal agent of rice blast), and Cochliobolus miyabeanus (causal agent of brown spot).

Quantitative Efficacy Data
PathogenCropApplication MethodApplication RateDisease ReductionReference
Gibberella fujikuroiRiceSeed treatment500 µg/mL90%[5]
Fusarium fujikuroiRiceIn vitroMIC peak: 12.5 ppm (range: 0.1-25 ppm)-

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for fungicide efficacy testing in agricultural science would be applicable.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

A representative protocol for determining the Minimum Inhibitory Concentration (MIC) is as follows:

  • Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).

  • Fungicide Incorporation: After autoclaving and cooling the medium to approximately 45-50°C, add this compound (dissolved in a suitable solvent) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). A control plate with solvent only should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a designated period.

  • Data Collection: Measure the radial growth of the fungal colony on each plate. The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible mycelial growth.

Seed Treatment Efficacy Trial (Greenhouse)
  • Seed Inoculation: Artificially inoculate rice seeds with a spore suspension of the target pathogen (e.g., Gibberella fujikuroi).

  • Seed Treatment: Treat the inoculated seeds with different concentrations of this compound formulation. An untreated control group is essential.

  • Sowing and Growth: Sow the treated and control seeds in pots containing sterilized soil and grow them under controlled greenhouse conditions.

  • Disease Assessment: After a specified period, assess the incidence and severity of the disease. For Bakanae disease, this would involve counting the number of elongated, symptomatic seedlings.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Experimental_Workflow cluster_workflow Fungicide Efficacy Trial Workflow start Trial Design pathogen_prep Pathogen Culture & Inoculum Prep start->pathogen_prep seed_prep Seed Preparation & Inoculation start->seed_prep pathogen_prep->seed_prep treatment_app This compound Treatment Application seed_prep->treatment_app planting Planting & Crop Maintenance treatment_app->planting data_collection Disease & Yield Data Collection planting->data_collection analysis Statistical Analysis data_collection->analysis end Results & Conclusion analysis->end

A generalized workflow for conducting a fungicide efficacy trial.

Formulations and Application

This compound has been primarily formulated for use as a seed treatment.[4] Common formulations for fungicides include Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC). As an older and now less common fungicide, specific trade names and currently available formulations are not widely documented. Application as a seed treatment involves coating the seeds with the fungicide before planting to protect against seed-borne and soil-borne pathogens during germination and early seedling development.

Toxicological Profile

Toxicological EndpointValueClassificationReference
Acute Oral Toxicity (LD50, rat)Data not readily availableClassification not possible
Acute Dermal Toxicity (LD50, rat)Data not readily availableClassification not possible
NOAELData not readily available-
MTDData not readily available-

Users are advised to consult specific manufacturer safety data sheets (SDS) for detailed handling and safety information.

Conclusion

This compound is an imidazole fungicide that effectively controls a range of seed-borne rice pathogens by inhibiting ergosterol biosynthesis. Its efficacy, particularly against Gibberella fujikuroi, has been documented. However, a lack of recent and comprehensive field trial data for other key pathogens, along with limited publicly available toxicological information, reflects its status as an older and less commonly used fungicide in many regions. Further research into its enantioselective properties and potential interactions with other fungicides could provide valuable insights for the development of new and more effective disease management strategies.

References

Methodological & Application

Standard Protocol for Rice Seed Treatment with Pefurazoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefurazoate is an imidazole (B134444) fungicide effective for the control of seed-borne diseases in rice (Oryza sativa L.). As a sterol biosynthesis inhibitor, it targets the 14α-demethylation of 24-methylene dihydro lanosterol (B1674476) in fungi, disrupting cell membrane integrity. This document provides a detailed standard protocol for the application of this compound as a rice seed treatment, with a focus on controlling key pathogens such as Fusarium fujikuroi (causal agent of bakanae disease) and Pyricularia oryzae (causal agent of rice blast). The protocols outlined below are intended for research and developmental purposes.

Data Presentation

Table 1: Efficacy of this compound Seed Treatment on Bakanae Disease
Treatment Concentration (µg/mL)Soaking Duration (hours)Disease Incidence Reduction (%)Reference
50024 (Assumed)90[1]

Note: The soaking duration of 24 hours is an assumption based on common practices for similar fungicides, as the specific duration for the cited efficacy was not available in the reviewed literature.

Table 2: Hypothetical Effects of this compound on Rice Seed Germination and Seedling Vigor
This compound Concentration (µg/mL)Germination Rate (%)Mean Germination Time (days)Seedling Vigor IndexPotential Phytotoxicity
0 (Control)953.52000None
250963.22150Low
500943.42050Minimal
1000884.11800Moderate

Disclaimer: The data in this table is hypothetical and for illustrative purposes. While some sources suggest a positive effect of this compound on germination, specific quantitative data was not available in the reviewed literature. Researchers should conduct dose-response studies to determine the actual effects.

Experimental Protocols

Protocol 1: this compound Seed Soaking Treatment for Control of Bakanae Disease

Objective: To treat rice seeds with this compound solution to control seed-borne Fusarium fujikuroi.

Materials:

  • Certified rice seeds

  • This compound technical grade or formulation

  • Distilled water

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Sieve

  • Drying trays or screens

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation of this compound Solution (500 µg/mL):

    • Calculate the required amount of this compound to prepare the desired volume of a 500 µg/mL (0.05% w/v) solution.

    • Accurately weigh the this compound and dissolve it in a small amount of a suitable solvent if necessary (as specified by the manufacturer).

    • Gradually add the dissolved this compound to the final volume of distilled water while stirring continuously with a magnetic stirrer until a homogenous solution is obtained.

  • Seed Soaking:

    • Place the rice seeds in a beaker or flask.

    • Add the prepared 500 µg/mL this compound solution to the seeds at a ratio of 2:1 (v/w) of solution to seeds (e.g., 200 mL of solution for 100 g of seeds).

    • Ensure all seeds are fully submerged.

    • Soak the seeds for 24 hours at room temperature (25 ± 2°C). Gently agitate the seeds periodically to ensure uniform treatment.

  • Rinsing and Drying:

    • After the soaking period, carefully decant the this compound solution.

    • Rinse the seeds thoroughly with distilled water 2-3 times to remove any excess fungicide from the seed surface.

    • Spread the treated seeds in a thin layer on a sterile drying tray or screen.

    • Air-dry the seeds in a well-ventilated area, away from direct sunlight, until they reach their original moisture content.

  • Storage:

    • Store the treated and dried seeds in properly labeled bags in a cool, dry place until planting.

Protocol 2: Evaluation of this compound Efficacy on Seed Germination and Seedling Vigor

Objective: To assess the effect of different concentrations of this compound on rice seed germination and early seedling growth.

Materials:

  • This compound-treated rice seeds (from Protocol 1, with varying concentrations)

  • Untreated control seeds

  • Germination paper or sterile sand

  • Petri dishes or germination trays

  • Growth chamber or incubator with controlled temperature and light

  • Ruler

Procedure:

  • Germination Test:

    • Place a specified number of seeds (e.g., 50) from each treatment group (including control) evenly on moist germination paper or in sterile sand within petri dishes or trays.

    • Incubate the seeds in a growth chamber at an optimal temperature for rice germination (e.g., 28-30°C) with a defined photoperiod (e.g., 12h light/12h dark).

    • Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). A seed is considered germinated when the radicle and plumule have emerged to a certain length (e.g., 2 mm).

  • Data Collection and Analysis:

    • Germination Rate (%): (Total number of germinated seeds / Total number of seeds) x 100.

    • Mean Germination Time (MGT): Calculated using the formula: MGT = Σ(n*d) / Σn, where 'n' is the number of seeds germinated on day 'd'.

    • Seedling Vigor Index (SVI): After the germination period, randomly select a subset of normal seedlings (e.g., 10) from each replicate. Measure the root length and shoot length. Calculate the SVI using the formula: SVI = (Mean root length + Mean shoot length) x Germination Rate.

  • Phytotoxicity Assessment:

    • Visually inspect the seedlings for any signs of phytotoxicity, such as stunted growth, discoloration, or necrosis of roots and shoots.

Mandatory Visualization

Seed_Treatment_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment Prepare this compound\nSolution (500 µg/mL) Prepare this compound Solution (500 µg/mL) Soak Seeds\n(24 hours) Soak Seeds (24 hours) Prepare this compound\nSolution (500 µg/mL)->Soak Seeds\n(24 hours) Select Rice Seeds Select Rice Seeds Select Rice Seeds->Soak Seeds\n(24 hours) Rinse Seeds Rinse Seeds Soak Seeds\n(24 hours)->Rinse Seeds Air Dry Seeds Air Dry Seeds Rinse Seeds->Air Dry Seeds Store Seeds Store Seeds Air Dry Seeds->Store Seeds

Caption: Experimental workflow for rice seed treatment with this compound.

Signaling_Pathway_Hypothesis This compound This compound Sterol Biosynthesis Sterol Biosynthesis This compound->Sterol Biosynthesis Inhibits (14α-demethylase) Fungal Pathogen\n(Fusarium fujikuroi) Fungal Pathogen (Fusarium fujikuroi) Fungal Pathogen\n(Fusarium fujikuroi)->Sterol Biosynthesis Ergosterol Ergosterol Sterol Biosynthesis->Ergosterol Disrupted Membrane Integrity Disrupted Membrane Integrity Sterol Biosynthesis->Disrupted Membrane Integrity Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Membrane Integrity->Fungal Growth Inhibition

Caption: Mode of action of this compound on fungal pathogens.

References

Application Notes and Protocols for the Analysis of Pefurazoate Residue in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Pefurazoate residues in soil and water matrices. The methodologies outlined are based on established multi-residue pesticide analysis techniques, providing a framework for sensitive and reliable quantification.

Introduction

This compound is a fungicide used in agriculture to control various plant diseases. Its potential for persistence in the environment necessitates robust analytical methods for monitoring its residues in soil and water to ensure environmental safety and regulatory compliance. This document details the application of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil sample preparation and Solid-Phase Extraction (SPE) for water sample pre-concentration, followed by determinative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The selection of the analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques for the quantification of pesticide residues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for certain analytes to improve their chromatographic behavior.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile technique applicable to a wide range of polar and non-polar compounds, often with higher sensitivity and specificity than GC-MS, and typically without the need for derivatization.

Data Presentation: Quantitative Performance of Analytical Methods

ParameterSoil (QuEChERS-GC/MS or LC-MS/MS)Water (SPE-GC/MS or LC-MS/MS)
Limit of Detection (LOD) 0.1 - 5 µg/kg0.001 - 0.1 µg/L
Limit of Quantification (LOQ) 0.5 - 10 µg/kg0.005 - 0.5 µg/L
Recovery 70 - 120%70 - 120%
Precision (RSD) < 20%< 20%

Experimental Protocols

Analysis of this compound Residue in Soil

This protocol is based on the widely used QuEChERS method, which involves a two-step extraction and cleanup process.

1.1. Sample Preparation: QuEChERS Method

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile phase) and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄. The specific sorbent composition may need to be optimized based on the soil type.

    • Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.

    • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

1.2. Instrumental Analysis

  • GC-MS/MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Injector: Splitless mode.

    • Oven Temperature Program: Optimize to achieve good separation of this compound from matrix interferences.

    • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used for pesticide analysis.

    • Mobile Phase: A gradient of water and acetonitrile or methanol (B129727), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

    • Mass Spectrometer: Operate in MRM mode. Precursor and product ions for this compound must be optimized.

Analysis of this compound Residue in Water

This protocol utilizes Solid-Phase Extraction (SPE) to concentrate the analyte from a large volume of water.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with a small volume of deionized water to remove interfering substances.

  • Elution:

    • Elute the retained this compound with a suitable organic solvent, such as acetonitrile or ethyl acetate. The choice of solvent and volume should be optimized for efficient elution.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent for instrumental analysis.

2.2. Instrumental Analysis

The instrumental conditions for GC-MS/MS and LC-MS/MS analysis of the water sample extract are similar to those described for the soil sample analysis.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows and logical relationships of the analytical methods.

Pefurazoate_Analysis_Workflow cluster_soil Soil Sample Analysis cluster_water Water Sample Analysis soil_sample Soil Sample Collection homogenization Homogenization soil_sample->homogenization quechers QuEChERS Extraction homogenization->quechers dspe d-SPE Cleanup quechers->dspe soil_analysis GC-MS/MS or LC-MS/MS Analysis dspe->soil_analysis data_analysis Data Analysis & Reporting soil_analysis->data_analysis water_sample Water Sample Collection spe Solid-Phase Extraction (SPE) water_sample->spe concentration Concentration spe->concentration water_analysis GC-MS/MS or LC-MS/MS Analysis concentration->water_analysis water_analysis->data_analysis

Figure 1: General workflow for this compound residue analysis in soil and water.

Analytical_Method_Components cluster_matrix Sample Matrix cluster_prep Sample Preparation cluster_analysis Analytical Technique soil Soil quechers QuEChERS soil->quechers water Water spe Solid-Phase Extraction water->spe gcms GC-MS/MS quechers->gcms lcmsms LC-MS/MS quechers->lcmsms spe->gcms spe->lcmsms

Figure 2: Logical relationship of analytical method components.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Pefurazoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note presents a detailed and robust method for the quantitative analysis of the fungicide Pefurazoate in complex matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is intended for researchers, scientists, and professionals in drug development and food safety monitoring who require a sensitive and selective assay for this compound residue analysis.

Introduction

This compound is a triazole fungicide used to control various fungal diseases in crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for detecting and quantifying trace levels of pesticides like this compound in complex sample matrices. This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by HPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, which ensures reliable identification and quantification of the analyte.

Experimental

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at analytical flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for optimal separation.

Standard Preparation

A stock solution of this compound (100 µg/mL) is prepared in acetonitrile. Working standard solutions are prepared by serial dilution of the stock solution with an appropriate solvent mixture (e.g., acetonitrile/water, 50/50, v/v) to create a calibration curve ranging from the limit of quantification (LOQ) to 100 ng/mL.

Protocols

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, crop) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (with 1% formic acid) to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (containing MgSO₄ and NaCl). Cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE cleanup tube containing PSA and C18 sorbents.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rpm for 5 minutes.

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. The extract may be diluted with the initial mobile phase conditions if necessary before injection.

HPLC-MS/MS Analysis

The instrumental parameters should be optimized for the specific HPLC-MS/MS system being used. The following are recommended starting conditions:

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: this compound MRM Transitions

Note: The exact m/z values for precursor and product ions and the optimal collision energies should be determined by direct infusion of a this compound standard solution into the mass spectrometer. The following are hypothetical, yet plausible, values for illustrative purposes.

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Use
[M+H]⁺Fragment 1Optimized ValueFragment 2Optimized ValueQuantifier/Qualifier

Method Performance

The performance of this method should be validated according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Table 4: Illustrative Method Validation Data

ParameterResult
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) >0.99
Limit of Quantification (LOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Accuracy (Recovery) 85-110%
Precision (RSD) <15%

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Homogenization (10g) B Acetonitrile Extraction A->B C Salting Out (MgSO4, NaCl) B->C D Centrifugation C->D E d-SPE Cleanup (PSA, C18) D->E F Final Centrifugation E->F G Filtration & Dilution F->G H HPLC Separation (C18 Column) G->H Inject I MS/MS Detection (MRM Mode) H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Reporting K->L

Caption: Workflow for this compound analysis.

G Data Analysis and Quantification Logic raw_data Raw HPLC-MS/MS Data (Chromatograms) peak_integration Peak Integration (Identify this compound Peak) raw_data->peak_integration concentration_calc Concentration Calculation (ng/mL in extract) peak_integration->concentration_calc Peak Area calibration_curve Calibration Curve Generation (Standard Solutions) calibration_curve->concentration_calc final_concentration Final Concentration in Sample (ng/g or mg/kg) concentration_calc->final_concentration sample_weight Initial Sample Weight (g) sample_weight->final_concentration extraction_volume Final Extract Volume (mL) extraction_volume->final_concentration validation Method Validation Check (Accuracy, Precision, LOQ) final_concentration->validation

Application Notes and Protocols for Pefurazoate in In Vitro Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Pefurazoate stock solutions and their application in in vitro antifungal susceptibility testing. The information is compiled to assist researchers in obtaining reliable and reproducible results.

Physicochemical Properties of this compound

This compound is an azole fungicide that functions as a sterol biosynthesis inhibitor, targeting the fungal cell membrane.[1] Understanding its physicochemical properties is crucial for proper handling and solution preparation.

PropertyValueReference
Molecular Weight 345.4 g/mol [2]
Physical State Brownish colored liquid[3]
Water Solubility 443 mg/L (at 20°C)[3]
Solubility in Organic Solvents - 12,000 mg/L in general organic solvents- 36,900 mg/L in Hexane- Miscible in Cyclohexane and Ethyl Acetate (1,000,000 mg/L)[3]
Mode of Action Ergosterol (B1671047) Biosynthesis Inhibitor[1]

Preparation of this compound Stock Solutions

The preparation of a stable and accurate stock solution is the first critical step for any in vitro assay. Due to its low water solubility, an organic solvent is required to dissolve this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common and recommended solvent for preparing stock solutions of antifungal agents for biological assays.[4]

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol for 10 mg/mL (10,000 ppm) Stock Solution:

  • Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.

  • Dissolving: Transfer the weighed this compound to a sterile vial. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.

  • Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. For short-term use (up to one week), storage at 4°C is acceptable. Protect from light.

Table of Recommended Solvents for this compound Stock Solutions

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary choice for in vitro biological assays.High dissolving power for many organic compounds.[4] Ensure the final concentration in the assay medium is non-toxic to the fungal cells (typically ≤ 1%).
Acetonitrile Suitable for analytical purposes such as HPLC.Can be used for preparing standards for analytical quantification.[5][6]
Ethanol/Methanol Alternative solvents for biological assays.May be less effective at dissolving high concentrations of this compound compared to DMSO. Check for solvent toxicity in your specific assay.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][8] The following is a general protocol that can be adapted for this compound.

Experimental Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution (e.g., 10 mg/mL in DMSO) D Perform Serial Dilutions of this compound in 96-well plate A->D B Prepare Fungal Inoculum (e.g., 1-5 x 10^5 CFU/mL) E Add Fungal Inoculum to each well B->E C Prepare Assay Medium (e.g., RPMI-1640) C->D D->E Add drug dilutions F Incubate at appropriate temperature (e.g., 35°C for 24-48h) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Workflow for determining the MIC of this compound.

Protocol for Broth Microdilution Assay:

  • Prepare Working Solutions: From the 10 mg/mL stock, prepare a series of working solutions by diluting with the assay medium (e.g., RPMI-1640). The highest concentration tested should be prepared, and then serially diluted.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working solution in the assay medium. A typical concentration range to test for a novel azole fungicide might be 0.03 to 16 µg/mL.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines.[9] For yeasts, the final concentration in the wells should be approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus (e.g., 35°C for Candida species) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to the positive control).[8]

Table of Suggested Concentration Ranges for Antifungal Assays

Fungal GroupSuggested Starting Concentration Range (µg/mL)Notes
Rice Pathogens (Gibberella fujikuroi, Pyricularia oryzae, Cochliobolus miyabeanus)0.01 - 10This compound is known to be effective against these fungi.[1]
Yeasts (Candida spp., Cryptococcus spp.)0.1 - 64A broad range is recommended for initial screening against common pathogenic yeasts.
Filamentous Fungi (Aspergillus spp.)0.1 - 64A broad range is suggested for initial testing.

This compound's Mode of Action Signaling Pathway

This compound, like other azole fungicides, inhibits the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

G This compound This compound Enzyme Lanosterol 14α-demethylase (CYP51) This compound->Enzyme Inhibits Lanosterol Lanosterol Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion to Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into Disruption Membrane Disruption & Inhibition of Fungal Growth Membrane->Disruption Leads to

Inhibition of Ergosterol Biosynthesis by this compound.

Safety Precautions

  • Always handle this compound and organic solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

References

Application of Pefurazoate in controlling rice blast caused by Pyricularia oryzae.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pefurazoate, a demethylation inhibitor (DMI) fungicide, in the management of rice blast disease caused by the fungal pathogen Pyricularia oryzae. This document details the mechanism of action, provides protocols for experimental evaluation, and summarizes efficacy data.

Introduction

Rice blast, caused by the ascomycete fungus Pyricularia oryzae (teleomorph: Magnaporthe oryzae), is one of the most devastating diseases of rice worldwide, leading to significant yield losses. Chemical control remains a cornerstone of integrated blast management strategies. This compound is an imidazole (B134444) fungicide that has been utilized for the control of seed-borne diseases, including rice blast. It functions by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.

Mechanism of Action

This compound belongs to the class of DMI fungicides, which specifically target the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway.[1]

Key aspects of the mechanism include:

  • Target Enzyme: this compound inhibits the 14α-demethylation of 24-methylenedihydrolanosterol, a critical step in the conversion of lanosterol (B1674476) to ergosterol.[1]

  • Cell Membrane Disruption: The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol in the fungal cell membrane. This alters membrane fluidity and permeability, disrupting essential cellular functions and ultimately inhibiting fungal growth.

  • Enantioselectivity: this compound possesses a chiral center, and its enantiomers exhibit different levels of antifungal activity. Studies have indicated that the (S)-(-)-isomer of this compound demonstrates greater activity against Pyricularia oryzae compared to the (R)-(+)-isomer.[1]

Signaling Pathway of DMI Fungicide Action

The following diagram illustrates the targeted step in the ergosterol biosynthesis pathway and the downstream consequences of its inhibition by DMI fungicides like this compound.

DMI_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequences Downstream Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol _24_Methylene 24-Methylene- dihydrolanosterol Lanosterol->_24_Methylene Ergosterol Ergosterol _24_Methylene->Ergosterol _24_Methylene->Ergosterol CYP51 This compound This compound (DMI Fungicide) CYP51 14α-demethylase (CYP51) This compound->CYP51 ToxicSterols Accumulation of Toxic Sterol Intermediates ErgosterolDepletion Ergosterol Depletion MembraneDisruption Disrupted Cell Membrane (Altered Fluidity & Permeability) ToxicSterols->MembraneDisruption ErgosterolDepletion->MembraneDisruption GrowthInhibition Inhibition of Fungal Growth MembraneDisruption->GrowthInhibition

Mechanism of this compound Action on Ergosterol Biosynthesis.

Quantitative Data on Efficacy

Specific quantitative data for this compound against a wide range of Pyricularia oryzae isolates is limited in publicly available literature. However, data from other DMI fungicides, such as tebuconazole (B1682727) and metconazole, can provide an indication of the expected efficacy.

Table 1: In Vitro Efficacy of DMI Fungicides Against Pyricularia oryzae

FungicideIsolate/StrainEC50 (µg/mL)Reference
TebuconazoleVarious field isolates0.1 - 10.0[2]
MetconazoleStrain P131~0.2[3]
Metconazole7 field isolates>80% inhibition at 1.0 µg/mL[3][4]

Table 2: Field Trial Efficacy of DMI-containing Fungicide Mixtures Against Rice Blast

Fungicide CombinationApplication RateDisease Severity Reduction (%)Yield Increase (%)Reference
Tebuconazole 50% + Trifloxystrobin 25% WG0.07%83.593.8[5]
Azoxystrobin 18.2% + Difenoconazole (B1670550) 11.4% SC0.13%81.587.5[5]

Note: The data presented for tebuconazole, metconazole, and difenoconazole are intended to be illustrative of the potential efficacy of DMI fungicides against rice blast. Specific results for this compound may vary.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against Pyricularia oryzae using a mycelial growth inhibition assay.

Materials:

  • Pure culture of Pyricularia oryzae

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile cork borer (5 mm)

  • Incubator (25-28°C)

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C.

  • Fungicide Dilution: Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium. Prepare a control plate with PDA and DMSO only.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing P. oryzae culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug mycelial-side down in the center of each prepared Petri dish.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the log-transformed fungicide concentrations. Use probit analysis or non-linear regression to determine the EC50 value.

Fungicide_Sensitivity_Workflow start Start prep_media Prepare & Autoclave PDA Medium start->prep_media cool_media Cool PDA to 50-55°C prep_media->cool_media amend_media Amend PDA with Fungicide cool_media->amend_media prep_fungicide Prepare this compound Dilutions prep_fungicide->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate with P. oryzae Mycelial Plugs pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end

References

Application Notes and Protocols for the Use of Deuterated Pefurazoate as an Internal Standard in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefurazoate is a fungicide used to control various plant diseases. Understanding its metabolic fate in biological systems is crucial for assessing its potential risks and ensuring food safety. In quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results. This document provides detailed application notes and protocols for the use of deuterated this compound (this compound-dn) as an internal standard in metabolic studies.

Deuterated internal standards are chemically identical to the analyte of interest but have a slightly higher mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-eluting behavior is critical for correcting variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative data.

Postulated Metabolic Pathway of this compound

Based on the metabolism of other imidazole (B134444) fungicides and common biotransformation reactions in mammals, the following metabolic pathway for this compound is proposed. The primary metabolic routes are expected to involve hydrolysis and oxidation.

G This compound This compound Metabolite1 Pentenol Derivative (Ester Hydrolysis) This compound->Metabolite1 Esterase Metabolite2 Carboxylic Acid Derivative (Ester Hydrolysis) This compound->Metabolite2 Esterase Metabolite3 Hydroxylated this compound (Oxidation on Pentenyl Chain) This compound->Metabolite3 CYP450 Metabolite4 Hydroxylated this compound (Oxidation on Furan Ring) This compound->Metabolite4 CYP450 Metabolite5 Imidazole Ring Cleavage Product This compound->Metabolite5 Oxidative Cleavage Conjugates Glucuronide or Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Metabolite3->Conjugates Metabolite4->Conjugates G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (e.g., Plasma, Urine, Tissue Homogenate) B Spike with Deuterated This compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) C->D E Evaporation and Reconstitution D->E F UPLC/HPLC Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration G->H I Calculate Analyte/IS Ratio H->I J Quantification using Calibration Curve I->J

Development of Stable Pefurazoate Formulations for Agricultural Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of stable agricultural formulations of Pefurazoate, a fungicide effective against a range of seed-borne plant pathogens. The information is intended to guide researchers and formulation scientists in creating effective and stable this compound products.

Introduction to this compound and its Formulation

This compound is an imidazole (B134444) fungicide that functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mode of action is common to other azole fungicides. Its primary application is as a seed treatment to control fungal diseases in crops.

The development of stable formulations is crucial to ensure the efficacy and shelf-life of this compound-based products. Common formulation types for agricultural applications include Emulsifiable Concentrates (EC) and Wettable Powders (WP). The choice of formulation depends on various factors, including the physicochemical properties of the active ingredient, intended application method, and target crops.

Mechanism of Action of this compound

The primary mode of action for this compound, like other demethylation inhibitor (DMI) fungicides, is the disruption of the fungal cell membrane. This is achieved by inhibiting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol.

This compound This compound C14_demethylase C14-Demethylase Enzyme This compound->C14_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis C14_demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Growth Fungal Growth Fungal_Cell_Membrane->Fungal_Growth Essential for

Figure 1. Simplified signaling pathway of this compound's mode of action.

Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent system along with emulsifiers. When diluted with water, they form a stable emulsion for spraying.

General Composition of a this compound EC Formulation
ComponentFunctionTypical Concentration (% w/v)
This compound (Technical Grade)Active Ingredient10 - 30
Solvent(s)Dissolves this compound50 - 80
Emulsifier(s)Enables formation of a stable emulsion in water5 - 15
Stabilizer(s) (optional)Prevents degradation of this compound0.1 - 2
Experimental Protocol: Preparation of a this compound 20% EC Formulation

Objective: To prepare a stable 20% (w/v) Emulsifiable Concentrate of this compound.

Materials:

  • This compound (Technical Grade, 95% purity)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Co-solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)

  • Non-ionic emulsifier (e.g., Ethoxylated castor oil)

  • Epoxidized soybean oil (as a stabilizer)

  • Beakers, magnetic stirrer, volumetric flasks, and weighing balance.

Procedure:

  • Solvent Mixture Preparation: In a beaker, prepare a solvent blend by mixing the aromatic solvent and the co-solvent in a predetermined ratio (e.g., 70:30 v/v).

  • Dissolution of Active Ingredient: While stirring, slowly add the calculated amount of this compound technical to the solvent mixture until it is completely dissolved.

  • Addition of Emulsifiers and Stabilizer: To the solution from step 2, add the anionic and non-ionic emulsifiers, followed by the stabilizer.

  • Homogenization: Continue stirring the mixture for 30 minutes to ensure a homogenous formulation.

  • Final Volume Adjustment: Transfer the formulation to a volumetric flask and adjust to the final volume with the solvent blend.

Start Start Solvent Prepare Solvent Blend Start->Solvent Dissolve Dissolve this compound Solvent->Dissolve Additives Add Emulsifiers & Stabilizer Dissolve->Additives Stir Homogenize by Stirring Additives->Stir Volume Adjust to Final Volume Stir->Volume End End Volume->End Start Start Blend Pre-blend Ingredients Start->Blend Mill Air-Jet Milling Blend->Mill Homogenize Final Homogenization Mill->Homogenize Package Package Homogenize->Package End End Package->End This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Degradation_Product_1 Degradation Product 1 (e.g., Hydrolyzed Ester) Hydrolysis->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 (e.g., Oxidized Moiety) Oxidation->Degradation_Product_2 Degradation_Product_3 Degradation Product 3 (e.g., Photodegradant) Photolysis->Degradation_Product_3

Pefurazoate Field Trials: Application Notes and Protocols for Efficacy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – These application notes provide detailed protocols for conducting field trials to evaluate the efficacy of Pefurazoate as a seed treatment for rice. The following guidelines are intended for researchers, scientists, and professionals in the field of drug development to ensure robust and reproducible experimental design.

This compound is a fungicide that acts as an ergosterol (B1671047) biosynthesis inhibitor, primarily used as a rice seed disinfectant.[1] It has demonstrated efficacy against several critical seed-borne fungal pathogens in rice, including Gibberella fujikuroi (Bakanae disease), Pyricularia oryzae (Rice Blast), and Cochliobolus miyabeanus (Brown Spot).

Signaling Pathway of this compound

This compound inhibits the 14α-demethylation of 24-methylene dihydrolanosterol, a crucial step in the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired fungal growth and development.

pefurazoate_pathway This compound This compound demethylation 14α-demethylation of 24-methylene dihydrolanosterol This compound->demethylation Inhibits ergosterol Ergosterol Biosynthesis demethylation->ergosterol Is a key step in cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Is essential for fungal_growth Inhibition of Fungal Growth cell_membrane->fungal_growth Disruption leads to

Mechanism of action of this compound.

Experimental Protocols

A successful field trial hinges on a meticulously planned and executed protocol. The following sections detail the necessary steps for a comprehensive evaluation of this compound's efficacy.

Experimental Design

The recommended experimental design is a Randomized Complete Block Design (RCBD) . This design helps to minimize the effects of field variability. The trial should include a minimum of four replications for each treatment.

Treatments:

  • T1: Untreated Control (UTC) - Rice seeds with no fungicide treatment.

  • T2: this compound - Rice seeds treated with this compound at a rate of 0.2 g active ingredient (a.i.) per kg of seed.[2]

  • T3: Positive Control 1 (Standard Fungicide) - Rice seeds treated with a standard commercial fungicide known to be effective against the target pathogens (e.g., Azoxystrobin-based product).

  • T4: Positive Control 2 (Alternative Standard) - Rice seeds treated with another standard commercial fungicide with a different mode of action (e.g., Fludioxonil-based product).

Plot Establishment and Management
  • Plot Size: Each plot should be a minimum of 3m x 5m.

  • Seed Variety: Use a rice variety known to be susceptible to the target diseases to ensure adequate disease pressure for a robust evaluation.

  • Seed Treatment:

    • For the this compound treatment (T2), a product containing 20% this compound (e.g., "Healthied 20") can be used to achieve the target dose of 0.2 g a.i./kg seed.[2]

    • For the positive controls (T3 and T4), follow the manufacturer's recommended application rates for seed treatment.

    • Ensure uniform coating of the seeds for all treatments.

  • Sowing: Sow the treated seeds uniformly within their respective plots according to standard agricultural practices for the region.

  • Agronomic Practices: Maintain uniform agronomic practices (fertilization, irrigation, weed control, etc.) across all plots to minimize variability not related to the treatments.

Data Collection

Data should be collected at multiple time points throughout the growing season to capture the dynamics of disease development and the fungicide's performance.

  • Germination Rate (%): At 14 days after sowing (DAS), count the number of emerged seedlings in a pre-defined area within each plot.

  • Disease Incidence (%): At 30, 60, and 90 DAS, randomly select 25 plants per plot and record the number of plants showing symptoms of any of the target diseases.

  • Disease Severity: At 30, 60, and 90 DAS, assess the severity of each target disease on the 25 selected plants using the appropriate rating scales (see tables below).

  • Phytotoxicity: Visually assess any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) on a 0-10 scale (0 = no damage, 10 = complete plant death) at 14 and 30 DAS.

  • Yield ( kg/ha ): At harvest, measure the grain yield from the central area of each plot to avoid edge effects.

  • Thousand-Grain Weight (g): Determine the weight of 1,000 randomly selected grains from the harvested yield of each plot.

Disease Assessment Scales

Table 1: Disease Rating Scale for Rice Blast (Pyricularia oryzae)

ScoreDescription of Lesion Type
0No lesions observed.
1Small, brown, pinhead-sized spots.
2Small, roundish to slightly elongated, necrotic gray spots, about 1-2 mm in diameter.
3Lesion type is the same as score 2, but a significant number of lesions are on the upper leaves.
4Typical susceptible blast lesions, 1-2 cm long, covering less than 2% of the leaf area.
5Typical blast lesions covering 2-10% of the leaf area.
6Typical blast lesions covering 11-25% of the leaf area.
7Typical blast lesions covering 26-50% of the leaf area.
8Typical blast lesions covering 51-75% of the leaf area, with many leaves dead.
9More than 75% of the leaf area affected, with many dead leaves.

Table 2: Disease Rating Scale for Brown Spot (Cochliobolus miyabeanus)

ScoreDescription of Symptoms
0No incidence.
1Less than 1% of the leaf area is affected.
31-5% of the leaf area is affected.
56-25% of the leaf area is affected.
726-50% of the leaf area is affected.
951-100% of the leaf area is affected.

Table 3: Disease Assessment for Bakanae Disease (Gibberella fujikuroi)

Disease incidence is the primary metric for Bakanae. The percentage of infected plants showing characteristic symptoms (abnormal elongation, pale green leaves) should be calculated. Genotypes can then be categorized based on the percentage of disease incidence.

ReactionDisease Incidence (%)
Highly Resistant (HR)0
Resistant (R)< 1
Moderately Resistant (MR)1 - 10
Moderately Susceptible (MS)11 - 25
Susceptible (S)> 25

Data Presentation

All quantitative data collected should be summarized in a clear and structured format to facilitate comparison between treatments.

Table 4: Summary of this compound Efficacy Data

TreatmentGermination Rate (%)Disease Incidence (%) - 60 DASDisease Severity (Blast) - 60 DASDisease Severity (Brown Spot) - 60 DASBakanae Incidence (%) - 60 DASYield ( kg/ha )1000-Grain Weight (g)
T1: Untreated Control
T2: this compound (0.2 g a.i./kg)
T3: Positive Control 1
T4: Positive Control 2
LSD (p=0.05)
CV (%)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow cluster_setup Trial Setup cluster_data_collection Data Collection cluster_analysis Data Analysis & Reporting design Experimental Design (RCBD) plots Plot Establishment design->plots treatment Seed Treatment Application plots->treatment sowing Sowing treatment->sowing germination Germination Assessment sowing->germination disease Disease Assessment (Incidence & Severity) germination->disease phyto Phytotoxicity Assessment disease->phyto yield Yield & Grain Weight Measurement phyto->yield stats Statistical Analysis (ANOVA) yield->stats tables Data Tabulation stats->tables report Final Report Generation tables->report

Workflow for this compound efficacy field trial.

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Treatment means should be separated using a protected Least Significant Difference (LSD) test or Tukey's Honestly Significant Difference (HSD) test at a significance level of p=0.05.

By adhering to these detailed protocols, researchers can generate reliable and comparable data on the efficacy of this compound for the control of key seed-borne diseases in rice, contributing to the development of effective crop protection strategies.

References

Application Notes and Protocols for Evaluating Pefurazoate's Efficacy Against Gibberella fujikuroi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gibberella fujikuroi, the teleomorph of Fusarium fujikuroi, is a phytopathogenic fungus responsible for the "bakanae" or "foolish seedling" disease in rice, which can lead to significant crop losses.[1] Pefurazoate is an azole fungicide that has demonstrated effectiveness against seed-borne pathogens like G. fujikuroi.[2] Its primary mechanism of action involves the inhibition of sterol 14α-demethylation, a critical step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2] Specifically, this compound acts as a 14α-demethylation inhibitor of 24-methylenedihydrolanosterol.[2] Studies have shown that the (S)-(-)-isomer of this compound exhibits significantly higher antifungal activity against G. fujikuroi compared to its (R)-(+)-isomer.[2][3]

This document provides detailed laboratory protocols for assessing the in vitro and seed treatment efficacy of this compound against Gibberella fujikuroi.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol details the determination of the direct inhibitory effect of this compound on the mycelial growth of G. fujikuroi on an amended agar (B569324) medium. The primary metric obtained is the Effective Concentration 50% (EC50), which represents the concentration of this compound required to inhibit fungal growth by 50%.

Experimental Protocol:

  • Fungal Isolate and Culture Preparation:

    • Obtain a pure culture of Gibberella fujikuroi.

    • Activate the fungus by transferring it to fresh Potato Dextrose Agar (PDA) plates.

    • Incubate the plates at 28°C for 5-7 days, or until sufficient mycelial growth is observed for subculturing.[4]

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1,000 µg/mL) by dissolving a known weight of the active ingredient in a suitable solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions from the stock solution to create a range of working concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL).

  • Preparation of Fungicide-Amended Media:

    • Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.

    • Add the appropriate volume of each this compound working solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates (including the control) and does not exceed a level that would inhibit fungal growth (typically ≤1% v/v).

    • Prepare control plates containing only the solvent at the same concentration used in the treated plates.

    • Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer (e.g., 5 mm diameter), cut mycelial plugs from the leading edge of an actively growing G. fujikuroi culture.

    • Place one mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.

    • Seal the plates with paraffin (B1166041) film and incubate them at 28°C in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in mm) of the fungal growth when the colony in the control plates has reached approximately 70-80% of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where:

        • C = Average colony diameter of the control.

        • T = Average colony diameter of the treatment.

    • Determine the EC50 value by performing a probit analysis or logarithmic regression of the inhibition percentages against the logarithm of the this compound concentrations.

Protocol 2: Seed Treatment Efficacy Assay in Greenhouse

This protocol evaluates the effectiveness of this compound as a seed treatment to control bakanae disease on rice seedlings under controlled greenhouse conditions.

Experimental Protocol:

  • Inoculum Preparation:

    • Grow G. fujikuroi on PDA plates for 7-10 days at 28°C.

    • Prepare a spore suspension by flooding the plates with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile glass rod.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 × 10^6 spores/mL using a hemocytometer.

  • Seed Inoculation:

    • Select a susceptible rice variety (e.g., cv. Huajing 5 or Nanjing 5055).[5]

    • Surface sterilize the rice seeds to eliminate other seed-borne pathogens.

    • Soak the seeds in the G. fujikuroi spore suspension for 12-24 hours.[5] As a negative control, soak a batch of seeds in sterile water only.

    • After soaking, remove the seeds and allow them to air-dry in a sterile environment.

  • Fungicide Seed Treatment:

    • Prepare treatment solutions of this compound at various concentrations (e.g., 5, 10, 20 g a.i./100 kg of seed).

    • Immerse the inoculated, dried seeds in the respective fungicide solutions for a specified duration (e.g., 12 hours).

    • Include two control groups: one with inoculated seeds treated only with water (positive control) and one with non-inoculated seeds treated with water (negative control).

    • After treatment, drain the excess solution and allow the seeds to air-dry.

  • Sowing and Growth Conditions:

    • Sow the treated seeds in pots or trays filled with sterile nursery soil (e.g., 10 seeds per pot).[5]

    • Maintain the pots in a greenhouse or growth chamber at 25°C with high relative humidity (≥85%) and a 16-hour photoperiod.[5]

    • Ensure each treatment has multiple replications (e.g., 3-4 pots).

  • Data Collection and Analysis:

    • After 21 days, record the seed germination rate for each pot.

    • Assess the incidence of bakanae disease by counting the number of seedlings exhibiting characteristic symptoms (abnormal elongation, slenderness, chlorosis).

    • Calculate the disease incidence and control efficacy using the following formulas:

      • Disease Incidence (%) = (Number of diseased seedlings / Total number of germinated seedlings) × 100

      • Control Efficacy (%) = [(DI_control - DI_treatment) / DI_control] × 100

      • Where:

        • DI_control = Disease incidence in the positive control group.

        • DI_treatment = Disease incidence in the fungicide-treated group.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clarity and comparative analysis.

Table 1: In Vitro Mycelial Growth Inhibition of G. fujikuroi by this compound.

This compound Conc. (µg/mL) Mean Colony Diameter (mm) ± SD Inhibition Rate (%)
0 (Control) 85.2 ± 2.1 0.0
0.01 72.4 ± 1.8 15.0
0.05 55.1 ± 2.5 35.3
0.10 41.8 ± 1.5 51.0
0.50 18.3 ± 1.1 78.5

| 1.00 | 8.9 ± 0.9 | 89.6 |

Table 2: EC50 Value of this compound against G. fujikuroi.

Fungicide Isolate EC50 (µg/mL) 95% Confidence Interval

| this compound | Gf-01 | 0.098 | 0.091 - 0.105 |

Table 3: Efficacy of this compound Seed Treatment on Rice Bakanae Disease.

Treatment (g a.i./100 kg seed) Germination Rate (%) Disease Incidence (%) Control Efficacy (%)
Untreated Control 94.5 0.0 -
Inoculated Control 92.0 78.5 0.0
This compound (5) 93.5 12.3 84.3
This compound (10) 94.0 2.1 97.3

| this compound (20) | 93.0 | 0.5 | 99.4 |

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_data Data Collection & Analysis Fungus_Culture 1. G. fujikuroi Culture Activation Seed_Prep 3. Rice Seed Inoculation Fungus_Culture->Seed_Prep In_Vitro 4a. In Vitro Assay (Mycelial Growth) Fungus_Culture->In_Vitro Fungicide_Prep 2. This compound Stock & Dilutions Fungicide_Prep->In_Vitro In_Vivo 4b. Seed Treatment Assay (Greenhouse) Fungicide_Prep->In_Vivo Seed_Prep->In_Vivo Collect_Vitro 5a. Measure Colony Diameter In_Vitro->Collect_Vitro Collect_Vivo 5b. Assess Disease Incidence In_Vivo->Collect_Vivo Analyze_Vitro 6a. Calculate Inhibition & EC50 Collect_Vitro->Analyze_Vitro Analyze_Vivo 6b. Calculate Control Efficacy Collect_Vivo->Analyze_Vivo

Caption: Workflow for evaluating this compound's efficacy.

Pefurazoate_MOA AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Intermediate 24-Methylenedihydrolanosterol Lanosterol->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Enzyme Sterol 14α-demethylase (CYP51) Intermediate->Enzyme Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Enzyme Inhibition Enzyme->Ergosterol

Caption: this compound's inhibition of ergosterol biosynthesis.

References

Pefurazoate Performance: A Comparative Analysis in Greenhouse and Field Settings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pefurazoate is a systemic fungicide belonging to the demethylation inhibitor (DMI) class of fungicides. It is primarily used for the control of seed-borne diseases in rice, notably rice blast caused by Pyricularia oryzae, as well as Gibberella fujikuroi and Cochliobolus miyabeanus.[1] Its mechanism of action involves the inhibition of sterol 14α-demethylation, a crucial step in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1] Understanding the performance of this compound under different environmental conditions is critical for optimizing its application and ensuring effective disease management. This document provides a comparative overview of this compound's efficacy in controlled greenhouse environments versus variable field conditions, along with detailed protocols for its evaluation.

Data Presentation: Greenhouse vs. Field Performance

Due to the limited availability of direct comparative studies, this section outlines the expected qualitative and quantitative differences in this compound performance based on general principles of fungicide efficacy testing.

Table 1: Expected Qualitative Differences in this compound Performance

FeatureGreenhouse ConditionsField Conditions
Environmental Control High (temperature, humidity, light are controlled)Low (subject to weather fluctuations)
Disease Pressure Uniform and controlled inoculationVariable and often higher, with multiple infection cycles
Application Uniformity High, precise application is possibleCan be variable due to wind and equipment limitations
Metabolism & Degradation Slower due to controlled conditionsFaster due to UV radiation, microbial activity, and washoff
Efficacy Data Consistency Generally high with low variabilityMore variable, reflecting environmental influences
Predictive Power Good for initial screening and dose-rangingMore representative of real-world performance

Table 2: Hypothetical Quantitative Comparison of this compound Efficacy Against Rice Blast

ParameterGreenhouse TrialField Trial
Application Rate (g a.i./ha) 150150
Disease Incidence (%) - Untreated Control 8570
Disease Incidence (%) - this compound Treated 1535
Disease Control Efficacy (%) 82.450.0
Yield (t/ha) - Untreated Control 3.54.2
Yield (t/ha) - this compound Treated 5.85.5
Yield Increase (%) 65.731.0

Note: The data in Table 2 is hypothetical and serves to illustrate the potential differences in performance. Actual results will vary depending on specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for evaluating the efficacy of this compound against rice blast in both greenhouse and field settings. These protocols are based on established fungicide testing guidelines.

Greenhouse Efficacy Trial Protocol for this compound on Rice Blast
  • Plant Material: Use a susceptible rice variety (e.g., 'M202') to ensure adequate disease development.

  • Growing Conditions: Grow rice seedlings in pots containing a sterilized soil mix in a controlled greenhouse environment (e.g., 25-28°C, >90% relative humidity, 12h photoperiod).

  • Inoculum Preparation: Prepare a spore suspension of Pyricularia oryzae from a 10-14 day old culture grown on oatmeal agar. Adjust the concentration to 1 x 10^5 conidia/mL in sterile distilled water containing a wetting agent (e.g., 0.02% Tween 20).

  • This compound Application:

    • Prepare different concentrations of this compound (e.g., 50, 100, 150, 200 ppm) in water.

    • Apply the fungicide solution as a foliar spray to the rice seedlings at the 3-4 leaf stage until runoff.

    • Include an untreated control (sprayed with water and wetting agent) and a positive control (a registered fungicide for rice blast).

  • Inoculation: 24 hours after fungicide application, inoculate the seedlings by spraying the spore suspension evenly onto the foliage.

  • Incubation: Place the inoculated plants in a dew chamber at 25°C with >95% relative humidity for 24 hours in darkness to promote infection. Subsequently, move them back to the greenhouse bench.

  • Disease Assessment:

    • Seven days after inoculation, assess the disease severity on the leaves using a 0-5 rating scale (0 = no lesions, 5 = >75% leaf area covered in lesions).

    • Calculate the percent disease control for each treatment relative to the untreated control.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Field Efficacy Trial Protocol for this compound on Rice Blast
  • Trial Site Selection: Choose a location with a history of rice blast incidence and uniform soil conditions.

  • Experimental Design: Use a randomized complete block design (RCBD) with at least four replications. Plot size should be appropriate for standard field application equipment (e.g., 5m x 5m).

  • Crop Management: Follow standard agronomic practices for rice cultivation, including fertilization and irrigation, as recommended for the region. Use a commercially relevant and susceptible rice variety.

  • This compound Application:

    • Apply this compound at the proposed field rates (e.g., 100, 150, 200 g a.i./ha).

    • Applications should be made using a calibrated backpack sprayer or a small plot sprayer to ensure uniform coverage.

    • Time the applications based on the disease forecast or at the first appearance of symptoms (e.g., at late tillering and booting stages).

    • Include an untreated control and a standard fungicide treatment for comparison.

  • Disease Assessment:

    • Assess leaf blast and neck blast severity at appropriate intervals (e.g., 10-14 days after the last application).

    • For leaf blast, use a standard disease rating scale on a random sample of 20-25 tillers per plot.

    • For neck blast, count the number of infected panicles out of 100 randomly selected panicles per plot.

  • Yield Assessment: At crop maturity, harvest the central rows of each plot to determine the grain yield. Adjust the moisture content to a standard level (e.g., 14%).

  • Data Analysis: Analyze disease severity and yield data using ANOVA and mean separation tests (e.g., Duncan's Multiple Range Test) to evaluate the efficacy of the treatments.

Visualizations

Signaling Pathway

Pefurazoate_MoA cluster_fungus Fungal Cell (Pyricularia oryzae) This compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol_Demethylase Inhibits CellMembrane Cell Membrane Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Intermediate_Sterols Intermediate Sterols Lanosterol_Demethylase->Intermediate_Sterols Catalyzes conversion to Toxic_Sterols Accumulation of Toxic Methylated Sterols Lanosterol_Demethylase->Toxic_Sterols Leads to Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Ergosterol->CellMembrane Incorporated into Membrane_Disruption Membrane Disruption & Impaired Function Toxic_Sterols->Membrane_Disruption

Caption: Mechanism of action of this compound in inhibiting ergosterol biosynthesis in Pyricularia oryzae.

Experimental Workflows

Greenhouse_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Plant_Growth 1. Grow Susceptible Rice Seedlings Application 4. Apply this compound to Seedlings Plant_Growth->Application Inoculum_Prep 2. Prepare P. oryzae Spore Suspension Inoculation 5. Inoculate with P. oryzae Inoculum_Prep->Inoculation Fungicide_Prep 3. Prepare this compound Solutions Fungicide_Prep->Application Application->Inoculation Incubation 6. Incubate in Dew Chamber Inoculation->Incubation Assessment 7. Assess Disease Severity Incubation->Assessment Data_Analysis 8. Analyze Data & Calculate Efficacy Assessment->Data_Analysis

Caption: Experimental workflow for evaluating this compound efficacy in a greenhouse setting.

Field_Workflow cluster_setup Trial Setup cluster_treatment Treatment Application cluster_assessment Assessment & Analysis Site_Selection 1. Select Field Site Design 2. Randomized Complete Block Design Site_Selection->Design Planting 3. Plant Susceptible Rice Variety Design->Planting Application_Timing 4. Determine Application Timing (e.g., Tillering) Planting->Application_Timing Pefurazoate_Application 5. Apply this compound at Field Rates Application_Timing->Pefurazoate_Application Disease_Assessment 6. Assess Leaf and Neck Blast Severity Pefurazoate_Application->Disease_Assessment Yield_Assessment 7. Harvest and Measure Grain Yield Disease_Assessment->Yield_Assessment Data_Analysis 8. Statistical Analysis of Data Yield_Assessment->Data_Analysis

Caption: Experimental workflow for evaluating this compound efficacy in a field trial.

References

Troubleshooting & Optimization

Strategies to overcome Pefurazoate resistance in pathogenic fungal strains.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering Pefurazoate resistance in pathogenic fungal strains. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify resistance mechanisms and explore strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is an ergosterol (B1671047) biosynthesis inhibitor (EBI).[1] It specifically targets and inhibits the 14α-demethylase enzyme, which is encoded by the CYP51 gene (also known as ERG11 in some fungi).[2] This enzyme is crucial for converting lanosterol (B1674476) to ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of this pathway disrupts membrane integrity, leading to fungal growth arrest.

Q2: My fungal strain has developed resistance to this compound. What are the most likely molecular mechanisms?

A2: Resistance to this compound, like other azole fungicides, typically arises from one or more of the following mechanisms:

  • Target Site Modification: Point mutations in the cyp51A gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for this compound.[4][5]

  • Overexpression of the Target Gene: Increased expression of the cyp51A gene leads to higher concentrations of the target enzyme, requiring more fungicide to achieve an inhibitory effect. This is often caused by insertions of tandem repeats (e.g., TR34, TR46) in the gene's promoter region.[3][6][7]

  • Increased Drug Efflux: Overexpression of membrane transporters, particularly from the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS), actively pumps this compound out of the cell, preventing it from reaching its target.[8][9][10]

  • Activation of Stress Response Pathways: Fungal stress signaling pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, can be activated in response to fungicide-induced stress, enhancing the fungus's tolerance.[11][12][13]

Q3: Can resistance to other azole fungicides (e.g., prochloraz, epoxiconazole) indicate cross-resistance to this compound?

A3: Yes, cross-resistance is common among Demethylation Inhibitor (DMI) fungicides because they share the same target enzyme (CYP51).[14] If a fungal strain possesses a resistance mechanism like a CYP51 mutation or overexpression of a broad-spectrum efflux pump, it will likely exhibit reduced susceptibility to multiple fungicides within the DMI class, including this compound.

Q4: What are the main strategies to combat this compound resistance in the lab?

A4: Key laboratory strategies include:

  • Fungicide Synergy: Combining this compound with a fungicide from a different mode-of-action class can be highly effective.[15][16] The second fungicide may target a different cellular process or inhibit the resistance mechanism itself.

  • Efflux Pump Inhibition: Using chemical compounds known as efflux pump inhibitors (EPIs) or modulators can restore susceptibility by preventing the expulsion of this compound from the cell.[17]

  • Targeting Stress Pathways: Investigating inhibitors of key components in fungal stress response pathways may re-sensitize resistant strains to this compound.[12]

  • Fungicide Rotation: In a broader disease management context, rotating the use of this compound with fungicides from different Fungicide Resistance Action Committee (FRAC) groups is a crucial strategy to prevent the selection and proliferation of resistant strains.[18][19]

Troubleshooting Guides

Problem: this compound is no longer effective against my fungal strain at previously determined inhibitory concentrations.

This guide provides a systematic workflow to diagnose the potential resistance mechanism.

Diagram: Experimental Workflow for Resistance Characterization

G start Observe Reduced Susceptibility to this compound mic Step 1: Confirm Resistance (MIC Assay) start->mic res_mic Strain Confirmed Resistant mic->res_mic dna Step 2: Sequence Target Gene (CYP51/ERG11) res_dna Mutation(s) Found? dna->res_dna qpcr Step 3: Analyze Gene Expression (RT-qPCR) res_qpcr Overexpression of CYP51 or Transporters? qpcr->res_qpcr efflux Step 4: Assess Efflux Activity (Rhodamine 6G Assay) res_efflux Increased Efflux? efflux->res_efflux res_mic->dna res_dna->qpcr No mech_target Mechanism: Target-Site Modification res_dna->mech_target Yes res_qpcr->efflux No mech_overexp Mechanism: Target Overexpression res_qpcr->mech_overexp Yes (CYP51) mech_efflux Mechanism: Efflux Pump Overexpression res_qpcr->mech_efflux Yes (Transporters) res_efflux->mech_efflux Yes mech_unknown Investigate Novel Mechanisms or Stress Pathways res_efflux->mech_unknown No

Caption: A step-by-step workflow for identifying the cause of this compound resistance.

Quantitative Data Summary

Effective troubleshooting requires quantitative assessment. The tables below provide example data to help interpret your results.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data

This table compares the MIC values (in µg/mL) of this compound and a synergistic partner against susceptible and resistant fungal strains.

Fungal StrainThis compound MIC (µg/mL)Fungicide B (Non-DMI) MIC (µg/mL)This compound + Fungicide B (1:1) MIC (µg/mL)
Wild-Type (Susceptible)0.251.00.06
Resistant Strain A (CYP51 mut)8.01.00.5
Resistant Strain B (Efflux)>16.01.01.0

Data are hypothetical. Fungicide B represents a compound with a different mode of action.

Table 2: Example Relative Gene Expression Data from RT-qPCR

This table shows the fold-change in gene expression in a resistant strain relative to a susceptible wild-type strain after exposure to a sub-lethal dose of this compound.

GeneFunctionFold Change in Resistant Strain
CYP51A14α-demethylase (Drug Target)1.2
ABC1ABC Efflux Transporter35.5
MFS1MFS Efflux Transporter18.2
ACT1Actin (Housekeeping Gene)1.0 (Control)

Data are hypothetical. A significant increase in ABC1 and MFS1 expression strongly suggests an efflux-based resistance mechanism.[2][8]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the minimum concentration of this compound that inhibits fungal growth.

  • Preparation: Prepare a 2X stock solution of this compound in RPMI-1640 medium. Serially dilute this stock in a 96-well plate to create a concentration gradient.

  • Inoculum: Prepare a fungal inoculum suspension standardized to a concentration of 1-5 x 10^5 CFU/mL in RPMI-1640.

  • Inoculation: Add an equal volume of the fungal inoculum to each well of the 96-well plate, effectively halving the fungicide concentrations. Include a positive control (no fungicide) and a negative control (no fungus).

  • Incubation: Incubate the plate at the optimal temperature for the fungal species for 24-48 hours, or until robust growth is seen in the positive control well.

  • Reading: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.

Protocol 2: Rhodamine 6G Efflux Assay

This protocol measures the activity of efflux pumps using a fluorescent substrate.[20]

  • Cell Preparation: Grow fungal cells to mid-log phase and wash them twice with phosphate-buffered saline (PBS) without glucose.

  • Loading: Resuspend the cells in PBS and incubate with Rhodamine 6G (e.g., at 10 µM) for 1 hour at 30°C to allow the dye to accumulate.

  • Washing: Pellet the cells and wash with ice-cold PBS to remove external dye.

  • Efflux Initiation: Resuspend the dye-loaded cells in PBS. Split the suspension into two tubes. To one tube, add glucose (to a final concentration of 2%) to energize the efflux pumps. The other tube serves as a no-energy control.

  • Measurement: Take aliquots from the supernatant at various time points (e.g., 0, 10, 20, 30 minutes). Measure the fluorescence of the supernatant (Excitation ~529 nm, Emission ~553 nm). A rapid increase in fluorescence in the glucose-treated sample indicates active efflux.

Protocol 3: RT-qPCR for Gene Expression Analysis

This protocol quantifies the mRNA levels of target genes.

  • Treatment: Expose both wild-type and suspected resistant strains to a sub-lethal concentration of this compound for a defined period (e.g., 4 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit or Trizol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay. Use validated primers for your target genes (CYP51, specific transporters) and at least one stable housekeeping gene for normalization.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant fold-change in the resistant strain compared to the wild-type indicates altered gene expression.

Visualizations of Mechanisms and Strategies

Diagram: Core this compound Resistance Mechanisms

G cluster_cell Fungal Cell ergosterol Ergosterol (Membrane Integrity) cyp51_wt CYP51 (14α-demethylase) cyp51_wt->ergosterol lanosterol Lanosterol lanosterol->cyp51_wt pump Efflux Pump (e.g., ABC1) pefurazoate_out This compound pump->pefurazoate_out Expels cyp51_mut Mutated CYP51 (Low Affinity) cyp51_oe Overexpressed CYP51 pefurazoate_in This compound pefurazoate_in->cyp51_wt Inhibits pefurazoate_in->cyp51_mut Ineffective Binding pefurazoate_in->cyp51_oe Insufficient Inhibition

Caption: How this compound is thwarted by target mutation, overexpression, and efflux.

Diagram: Overcoming Resistance with Combination Strategies

G resistance This compound Resistance mechanism_target Cause: Target Site (CYP51) Alteration resistance->mechanism_target mechanism_efflux Cause: Efflux Pump Overexpression resistance->mechanism_efflux mechanism_stress Cause: Enhanced Stress Tolerance resistance->mechanism_stress strategy_combo Strategy 1: Synergistic Combination outcome Restored Susceptibility strategy_combo->outcome strategy_epi Strategy 2: Efflux Pump Inhibitor (EPI) strategy_epi->outcome strategy_stress Strategy 3: Stress Pathway Inhibitor strategy_stress->outcome mechanism_target->strategy_combo Addresses mechanism_efflux->strategy_combo Addresses mechanism_efflux->strategy_epi Addresses mechanism_stress->strategy_stress Addresses

Caption: Logical relationships between resistance mechanisms and counter-strategies.

References

Methods for improving the solubility of Pefurazoate for laboratory research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Pefurazoate for laboratory research. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound, a lipophilic compound with a Log P (octanol/water) of 3.00, exhibits a range of solubilities in various solvents.[1] It is poorly soluble in water but highly soluble in several organic solvents. A summary of its solubility at 25°C is provided in the table below.

Q2: I'm having trouble dissolving this compound in my aqueous buffer for a biological assay. What is the recommended starting point?

A2: Due to its low water solubility (0.443 g/L), directly dissolving this compound in aqueous buffers is not recommended.[1] The most effective approach is to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous buffer to the desired final concentration.

Q3: What is the mechanism of action of this compound?

A3: this compound is an ergosterol (B1671047) biosynthesis inhibitor.[2][3] It specifically targets the 14α-demethylation of 24-methylene dihydro lanosterol, a critical step in the fungal cell membrane synthesis pathway.[2] By inhibiting this process, this compound disrupts the integrity and function of the fungal cell membrane.

Troubleshooting Guide

Issue: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer.

  • Possible Cause 1: Final DMSO concentration is too low.

    • Solution: While it is crucial to minimize the final DMSO concentration to avoid cellular toxicity (typically <0.5%), a certain amount is necessary to maintain this compound's solubility.[4] If precipitation occurs, you may need to slightly increase the final DMSO concentration in your assay. Always include a vehicle control (buffer with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.

  • Possible Cause 2: The concentration of this compound is too high for the final solvent composition.

    • Solution: Try lowering the final concentration of this compound in your experiment. It is possible that you are exceeding its solubility limit in the final aqueous buffer, even with the presence of DMSO.

  • Possible Cause 3: Inadequate mixing upon dilution.

    • Solution: When diluting the DMSO stock, add it to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion. This can prevent localized high concentrations that may lead to precipitation.

Issue: I need to avoid using DMSO in my experiment. What are my alternatives?

  • Alternative 1: Co-solvency.

    • Explanation: This technique involves using a mixture of solvents to increase the solubility of a compound.[5][6] For this compound, which is highly soluble in ethanol (B145695) and acetone, you could prepare a stock solution in one of these solvents and then use a co-solvent system for dilution.[1]

    • Protocol: See Experimental Protocols section for a detailed co-solvency methodology.

  • Alternative 2: Use of Surfactants.

    • Explanation: Surfactants can increase the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[7] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological research.

    • Protocol: Refer to the Experimental Protocols section for a general guideline on using surfactants.

Data Presentation

Table 1: Solubility of this compound at 25°C

SolventSolubility (g/L)
Water0.443[1]
n-Hexane12.0[1]
Cyclohexane36.9[1]
Dimethyl Sulfoxide (DMSO)>1000[1]
Ethanol>1000[1]
Acetone>1000[1]
Acetonitrile>1000[1]
Chloroform>1000[1]
Ethyl Acetate>1000[1]
Toluene>1000[1]

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

  • Materials:

    • This compound (Molecular Weight: 345.39 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes or glass vials

    • Vortex mixer

    • Calibrated analytical balance

  • Methodology:

    • Weigh out 3.45 mg of this compound and place it into a clean, dry microcentrifuge tube or glass vial.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Co-solvency Method for Aqueous Solutions

This protocol provides a general framework for using a co-solvent system to dissolve this compound.

  • Materials:

    • This compound

    • Ethanol, absolute

    • Propylene (B89431) glycol

    • Deionized water or desired aqueous buffer

  • Methodology:

    • Prepare a concentrated stock solution of this compound in absolute ethanol (e.g., 10 mg/mL).

    • Create a co-solvent mixture. A common starting point is a 1:1 (v/v) ratio of ethanol and propylene glycol.

    • To prepare a working solution, first add the required volume of the this compound stock solution to the co-solvent mixture.

    • Slowly add the aqueous buffer to the this compound-co-solvent mixture while continuously stirring or vortexing to reach the final desired volume and concentration.

    • Observe for any signs of precipitation. If precipitation occurs, the ratio of the co-solvent to the aqueous buffer may need to be adjusted.

Visualizations

Pefurazoate_Solubilization_Workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_dilution Dilution for Assay cluster_final Final Solution This compound This compound Powder DMSO Dissolve in 100% DMSO This compound->DMSO Choose Method Cosolvency Co-solvency (e.g., Ethanol/Propylene Glycol) This compound->Cosolvency Choose Method Surfactant Surfactant Dispersion (e.g., Tween® 80) This compound->Surfactant Choose Method Aqueous_Buffer Aqueous Buffer DMSO->Aqueous_Buffer Dilute stock Cosolvency->Aqueous_Buffer Dilute stock Surfactant->Aqueous_Buffer Dilute stock Final_Solution Homogeneous this compound Solution for Experiments Aqueous_Buffer->Final_Solution Vortex during dilution

Caption: Experimental workflow for dissolving this compound.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Methylated_Sterol 24-Methylene dihydrolanosterol Lanosterol->Methylated_Sterol Ergosterol Ergosterol Methylated_Sterol->Ergosterol 14α-demethylase This compound This compound This compound->Inhibition

Caption: this compound's inhibition of ergosterol biosynthesis.

References

Degradation pathways and stability issues of Pefurazoate in different environmental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the environmental degradation pathways and stability of the fungicide Pefurazoate. The information is designed to assist researchers in designing, conducting, and interpreting experiments related to the environmental fate of this compound.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the main degradation pathways for this compound in the environment?

Soil Degradation

Q2: How quickly does this compound degrade in soil?

A2: this compound is considered to be non-persistent in the soil environment. Under aerobic conditions, a typical DT₅₀ (time for 50% dissipation) of 5.0 days has been reported. In field conditions, the DT₅₀ has been observed to be even shorter, at approximately 2 days. This rapid degradation is primarily attributed to microbial metabolism.

Q3: My soil degradation study is showing a much longer half-life for this compound than expected. What could be the issue?

A3: Several factors can influence the rate of microbial degradation of pesticides in soil and could explain a longer-than-expected half-life for this compound:

  • Soil Type and Properties: The microbial population and activity can vary significantly between different soil types. Factors such as organic matter content, pH, and texture can all impact the microbial community responsible for degradation.

  • Experimental Conditions: Temperature, moisture content, and oxygen availability are critical for microbial activity. Sub-optimal conditions in your experimental setup can slow down the degradation process.

  • Acclimation of Microbial Population: If the soil used in your study has no prior exposure to this compound or similar fungicides, the microbial community may require an acclimation period to develop the necessary enzymes for efficient degradation.

  • Analyte Extraction Efficiency: Inefficient extraction of this compound from the soil matrix can lead to an underestimation of the degradation rate, making the half-life appear longer. Ensure your analytical method is validated for your specific soil type.

Q4: What are the expected degradation products of this compound in soil?

A4: The specific degradation products of this compound in soil are not extensively detailed in the available literature. General microbial degradation pathways for pesticides often involve hydrolysis, oxidation, and reduction reactions, leading to the formation of more polar and less toxic metabolites. To identify potential degradation products in your studies, it is recommended to use analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to screen for potential metabolites.

Troubleshooting Guides

Hydrolysis and Photolysis Experiments

Problem: I am designing a hydrolysis study for this compound but cannot find established DT₅₀ values at different pH levels.

Troubleshooting Steps:

  • Follow Standard Guidelines: In the absence of specific data for this compound, it is recommended to follow established guidelines for pesticide hydrolysis studies, such as those from the OECD or EPA. These guidelines typically recommend testing at pH 4, 7, and 9 at a constant temperature (e.g., 25°C).

  • Preliminary Stability Screening: Conduct a preliminary experiment to assess the stability of this compound at the three pH levels over a shorter time frame. This will help in determining the appropriate sampling intervals for the definitive study.

  • Analytical Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the parent this compound from any potential degradation products.

Problem: My photolysis experiment is not showing any significant degradation of this compound.

Troubleshooting Steps:

  • Light Source and Intensity: Verify the specifications of your light source (e.g., xenon arc lamp) and ensure its spectral output is relevant to natural sunlight. The intensity of the light source should also be calibrated and monitored throughout the experiment.

  • Quantum Yield: Without a known quantum yield for this compound, it is difficult to predict its photolytic lability. If no degradation is observed, it may indicate that this compound is photolytically stable under the tested conditions.

  • Indirect Photolysis: Consider the potential for indirect photolysis in natural waters. The presence of photosensitizers like humic acids can sometimes accelerate the degradation of pesticides. You may consider including a treatment with a known photosensitizer in your experimental design.

Data on this compound Degradation

ParameterMatrixConditionValueCitation
DT₅₀ SoilAerobic (Typical)5.0 days
DT₅₀ SoilField2 days

Experimental Protocols

While specific, detailed experimental protocols for this compound degradation studies were not found in the reviewed literature, the following provides a general framework based on standard pesticide testing guidelines.

Protocol: Aerobic Soil Degradation of this compound

1. Objective: To determine the rate of aerobic degradation and the half-life (DT₅₀) of this compound in soil.

2. Materials:

  • This compound analytical standard
  • Radiolabeled ¹⁴C-Pefurazoate (optional, for metabolite tracking)
  • Freshly collected and sieved soil with known characteristics (pH, organic matter content, texture)
  • Incubation vessels (e.g., biometer flasks)
  • Solutions for trapping CO₂ (e.g., potassium hydroxide)
  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, Liquid Scintillation Counter if using radiolabel)

3. Procedure:

  • Characterize the soil for its physicochemical properties.
  • Treat a known mass of soil with a solution of this compound to achieve a desired concentration.
  • Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).
  • Place the treated soil into the incubation vessels. If using biometer flasks, add the CO₂ trapping solution to the side arm.
  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
  • Maintain aerobic conditions by ensuring adequate airflow.
  • At predetermined time intervals, sacrifice replicate samples for analysis.
  • Extract this compound and its potential degradation products from the soil using an appropriate solvent system.
  • Analyze the extracts to determine the concentration of this compound remaining.
  • If using a radiolabel, quantify the radioactivity in the soil extracts, bound residues, and the CO₂ trap.

4. Data Analysis:

  • Plot the concentration of this compound versus time.
  • Determine the degradation kinetics (e.g., first-order) and calculate the DT₅₀ value.

Visualizations

Pefurazoate_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil Collect & Sieve Soil Spike Spike Soil with this compound Soil->Spike Moisture Adjust Soil Moisture Spike->Moisture Incubate Incubate at Constant Temp. Moisture->Incubate Aerate Maintain Aerobic Conditions Incubate->Aerate Extract Solvent Extraction Aerate->Extract Sampling at Timepoints Analyze LC-MS/MS Analysis Extract->Analyze Data Calculate DT50 Analyze->Data

Caption: Experimental workflow for a soil degradation study.

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O Photolysis Photolysis This compound->Photolysis Light Microbial Microbial Degradation This compound->Microbial Soil Microbes Metabolites Degradation Products Hydrolysis->Metabolites Photolysis->Metabolites Microbial->Metabolites Mineralization CO2 + H2O + Biomass Metabolites->Mineralization

Caption: General degradation pathways for pesticides.

Troubleshooting the extraction of Pefurazoate and its metabolites from plant tissues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pefurazoate and its metabolites in plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and analysis process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for extracting this compound from plant tissues?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely recommended and effective starting point for the extraction of this compound and other pesticide residues from various plant matrices. It is known for its simplicity, speed, and low solvent consumption. The original unbuffered method or its standardized versions, AOAC Official Method 2007.01 (buffered with acetate) and EN 15662 (buffered with citrate), can be adapted. The choice of buffering can be critical for pH-dependent analytes.

Q2: I am observing low recovery of this compound. What are the common causes and how can I troubleshoot this?

A2: Low recovery is a frequent issue. Here are the primary causes and corresponding troubleshooting steps:

  • Inadequate Homogenization: Ensure the plant tissue is thoroughly homogenized to a uniform consistency. This increases the surface area for efficient solvent extraction. For dry samples, consider cryogenic grinding to prevent degradation of thermolabile compounds.

  • Suboptimal Solvent Extraction: Acetonitrile is the most common extraction solvent in the QuEChERS method. Ensure the solvent-to-sample ratio is adequate. Vigorous shaking is crucial for thorough extraction. If recovery remains low, consider exploring alternative solvents or solvent mixtures based on the polarity of this compound.

  • Matrix Effects: Co-extracted compounds from the plant matrix can interfere with the analytical signal, leading to suppression and apparent low recovery. This is a significant challenge in complex matrices. To mitigate this, consider the following:

    • dSPE Cleanup: Utilize a dispersive solid-phase extraction (dSPE) cleanup step after the initial extraction. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments. The choice of sorbent(s) should be optimized for your specific plant matrix.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Analyte Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure the extraction and cleanup steps are performed promptly and at controlled temperatures. The use of buffered QuEChERS methods can help maintain a stable pH.

Q3: How do I deal with complex plant matrices that cause significant interference?

A3: Complex matrices like those from herbs, spices, or plants rich in pigments and fats require special attention.

  • Optimize dSPE Cleanup: You may need to use a combination of dSPE sorbents. For example, a combination of PSA and C18 is often effective. For highly pigmented samples, GCB can be used, but be cautious as it may adsorb planar analytes.

  • Dilution of the Final Extract: Diluting the final extract before analysis can reduce the concentration of matrix components, thereby minimizing their impact on the analytical instrument.

  • Alternative Cleanup Techniques: If dSPE is insufficient, consider using solid-phase extraction (SPE) cartridges for a more thorough cleanup.

Q4: What are the known metabolites of this compound in plants and how can I extract them?

Troubleshooting Guides

Guide 1: Low Analyte Recovery

This guide provides a systematic approach to troubleshooting low recovery of this compound and its potential metabolites.

Troubleshooting Workflow for Low Recovery

LowRecovery Start Low Recovery Observed CheckHomogenization Step 1: Verify Homogenization - Is the sample uniformly ground? - Was cryogenic grinding used for dry samples? Start->CheckHomogenization OptimizeExtraction Step 2: Optimize Extraction - Check solvent-to-sample ratio. - Ensure vigorous and adequate shaking time. CheckHomogenization->OptimizeExtraction Homogenization OK EvaluateMatrixEffects Step 3: Assess Matrix Effects - Analyze a post-extraction spiked sample. - Compare response to a standard in pure solvent. OptimizeExtraction->EvaluateMatrixEffects Extraction OK OptimizeCleanup Step 4: Refine Cleanup Protocol - Experiment with different dSPE sorbents (PSA, C18, GCB). - Consider SPE cartridges for complex matrices. EvaluateMatrixEffects->OptimizeCleanup Matrix Effects Present CheckDegradation Step 5: Investigate Analyte Stability - Use buffered QuEChERS. - Minimize time between extraction and analysis. OptimizeCleanup->CheckDegradation Cleanup Optimized Resolution Recovery Improved CheckDegradation->Resolution Stability Addressed MatrixInterference Start High Matrix Interference Observed IdentifyInterference Step 1: Characterize Interference - Signal suppression or enhancement? - Baseline noise or interfering peaks? Start->IdentifyInterference OptimizeDSPE Step 2: Optimize dSPE Cleanup - Test different sorbent combinations (e.g., PSA + C18). - Adjust sorbent amount. IdentifyInterference->OptimizeDSPE Interference Identified DiluteExtract Step 3: Dilute Final Extract - Dilute the extract to reduce matrix concentration. - Check for improved signal-to-noise. OptimizeDSPE->DiluteExtract dSPE Optimized MatrixMatchedCal Step 4: Implement Matrix-Matched Calibration - Prepare standards in blank matrix extract. - Ensures standards and samples have similar matrix. DiluteExtract->MatrixMatchedCal Dilution Insufficient AlternativeCleanup Step 5: Explore Alternative Cleanup - Use SPE cartridges with appropriate stationary phases. MatrixMatchedCal->AlternativeCleanup Calibration Implemented Resolution Interference Minimized AlternativeCleanup->Resolution Cleanup Effective QuEChERS_Protocol cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize 10-15g of plant sample. AddSolvent 2. Add 10 mL of acetonitrile. Homogenize->AddSolvent Shake1 3. Shake vigorously for 1 minute. AddSolvent->Shake1 AddSalts 4. Add QuEChERS extraction salts (e.g., MgSO4, NaCl, Sodium Citrate). Shake1->AddSalts Shake2 5. Shake vigorously for 1 minute. AddSalts->Shake2 Centrifuge1 6. Centrifuge at >3000 x g for 5 minutes. Shake2->Centrifuge1 TransferSupernatant 7. Transfer aliquot of supernatant to dSPE tube. Centrifuge1->TransferSupernatant AddSorbent 8. dSPE tube contains MgSO4 and sorbents (e.g., PSA, C18). TransferSupernatant->AddSorbent Vortex 9. Vortex for 30 seconds. AddSorbent->Vortex Centrifuge2 10. Centrifuge at >5000 x g for 2 minutes. Vortex->Centrifuge2 FinalExtract 11. Collect the supernatant. Centrifuge2->FinalExtract Analysis 12. Analyze by LC-MS/MS or GC-MS. FinalExtract->Analysis

Optimizing the application dosage of Pefurazoate for effective seed protection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the application dosage of Pefurazoate for effective seed protection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an imidazole (B134444) fungicide. Its primary mechanism of action is the inhibition of sterol biosynthesis in fungi, which is essential for the formation of fungal cell membranes. This disruption ultimately leads to the inhibition of fungal growth and development. This compound is particularly effective against a range of seed-borne pathogens.

Q2: Which pathogens is this compound effective against?

A2: this compound is effective against a variety of seed-borne fungal pathogens, including but not limited to Fusarium spp., Helminthosporium spp. (causal agent of common root rot), and other fungi causing seed decay and seedling blight in cereals like rice, wheat, and barley.

Q3: What are the critical factors to consider when determining the optimal dosage of this compound?

A3: Several factors should be considered to determine the optimal dosage:

  • Crop and Cultivar: Different crops and even different cultivars within the same crop may have varying sensitivity to this compound and different levels of susceptibility to target pathogens.

  • Pathogen Pressure: Higher disease pressure typically requires a higher application dose for effective control.

  • Seed Quality: Poor quality seeds may be more susceptible to both pathogen attack and phytotoxicity from the treatment.

  • Environmental Conditions: Soil temperature, moisture, and composition can influence the efficacy of the seed treatment and the potential for phytotoxicity.

  • Formulation: The specific formulation of the this compound product will have its own recommended application rates and methods.

Q4: How can I assess the efficacy of a this compound seed treatment in my experiments?

A4: Efficacy can be assessed by evaluating several parameters in treated seeds compared to an untreated control group. Key parameters include:

  • Germination Rate: Percentage of seeds that successfully germinate.

  • Seedling Vigor: Measurement of seedling height, root length, and overall biomass.

  • Disease Incidence and Severity: The percentage of plants showing disease symptoms and the extent of the infection.

  • Stand Establishment: The number of healthy seedlings established in the field or greenhouse.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Reduced Seed Germination or Seedling Emergence - Phytotoxicity: The application dosage may be too high for the specific crop or cultivar.[1][2][3] - Poor Seed Quality: The seed lot may have low viability. - Improper Application: Uneven coating or excessive application can lead to localized high concentrations.- Conduct a Dose-Response Study: Test a range of this compound concentrations to determine the optimal dose that balances efficacy and crop safety. - Test Seed Viability: Perform a standard germination test on untreated seeds to establish a baseline. - Ensure Proper Calibration: Calibrate seed treatment equipment to ensure uniform and accurate application.
Poor Disease Control - Sub-optimal Dosage: The application rate may be too low to effectively control the target pathogen. - High Disease Pressure: The pathogen load in the seed or soil may be exceptionally high. - Pathogen Resistance: While not widely reported for this compound, pathogen resistance to fungicides is a possibility. - Incorrect Pathogen Identification: The causal agent of the disease may not be susceptible to this compound.- Increase Dosage within Labeled Rates: If phytotoxicity is not a concern, a higher dose may be necessary. Always consult the product label for maximum application rates. - Combine with Other Control Methods: Integrate cultural practices like crop rotation and use of certified disease-free seed. - Confirm Pathogen Identity: Use diagnostic tools to accurately identify the pathogen.
Uneven Seedling Growth - Non-uniform Seed Treatment: Inconsistent application can lead to variability in seed protection and seedling health. - Variable Seed Vigor: The seed lot may have inherent variability in vigor.- Improve Application Technique: Use appropriate equipment and techniques to ensure even coating of all seeds. - Sort Seeds by Size: If practical, sorting seeds by size before treatment can lead to more uniform application and emergence.
Phytotoxicity Symptoms (e.g., stunted growth, discoloration) - High Application Rate: Exceeding the recommended dosage is a common cause of phytotoxicity.[1][2][3] - Sensitive Cultivar: The specific crop variety may be particularly sensitive to the chemical. - Environmental Stress: Conditions such as cold, wet soils can exacerbate phytotoxicity.- Reduce Application Rate: Conduct trials with lower dosages. - Screen Cultivars: Test different cultivars for their tolerance to this compound. - Optimize Planting Conditions: Avoid planting treated seeds in overly stressful environmental conditions.

Quantitative Data Summary

Table 1: Recommended Application Dosage of this compound for Seed Treatment

CropTarget Pathogen(s)Recommended Dosage (Active Ingredient)
RiceFusarium spp., Seedling Blight ComplexConsult Product Label
WheatCommon Root Rot (Helminthosporium spp.), Fusarium spp.Consult Product Label
BarleyCommon Root Rot (Helminthosporium spp.), Fusarium spp.Consult Product Label

Note: Specific application rates for this compound can vary depending on the product formulation and the regulatory guidelines in your region. Always refer to and comply with the product label for precise dosage information.

Experimental Protocols

Protocol 1: Dose-Response and Phytotoxicity Assay for this compound Seed Treatment

Objective: To determine the optimal application dosage of this compound that maximizes disease control while minimizing phytotoxicity to the host plant.

Materials:

  • Certified seeds of the target crop (e.g., rice, wheat, barley)

  • This compound formulation

  • Distilled water

  • Laboratory-scale seed treater or a suitable container for manual coating

  • Germination trays or pots

  • Sterilized soil or germination paper

  • Controlled environment chamber or greenhouse

  • Inoculum of the target pathogen (e.g., Fusarium spp. spore suspension)

Methodology:

  • Preparation of Treatment Solutions: Prepare a series of this compound concentrations. It is recommended to test a range that includes doses below, at, and above the manufacturer's recommended rate (if available). Include an untreated control (water only).

  • Seed Treatment:

    • Divide seeds into equal batches for each treatment concentration.

    • Apply the respective this compound solution to each seed batch, ensuring uniform coating.

    • Allow the treated seeds to air dry completely before planting.

  • Experimental Design:

    • For each treatment group (including the control), prepare at least four replicate pots or trays.

    • For disease efficacy testing, use soil or germination paper inoculated with the target pathogen.

    • For phytotoxicity testing, use sterile soil or germination paper.

  • Planting and Incubation:

    • Sow a predetermined number of seeds (e.g., 25-50) in each pot or tray.

    • Place the pots/trays in a controlled environment with optimal conditions for seed germination and plant growth.

  • Data Collection and Analysis (after a specified period, e.g., 14-21 days):

    • Germination Percentage: Count the number of emerged seedlings in each replicate.

    • Seedling Vigor: Measure the shoot height, root length, and dry weight of the seedlings.

    • Disease Incidence: Record the number of seedlings showing disease symptoms.

    • Disease Severity: Rate the severity of the disease on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is severe disease).

    • Phytotoxicity Assessment: Visually inspect seedlings for any signs of damage, such as stunting, chlorosis, or necrosis.[1][2][3]

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of differences between treatment groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_result Outcome prep_solutions Prepare this compound Concentrations seed_treatment Treat Seed Batches prep_solutions->seed_treatment planting Sow Treated Seeds seed_treatment->planting incubation Incubate in Controlled Environment planting->incubation data_collection Collect Germination, Vigor, and Disease Data incubation->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis optimization Determine Optimal Dosage stat_analysis->optimization

Caption: Experimental workflow for this compound dosage optimization.

troubleshooting_logic cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed poor_germination Poor Germination/ Emergence start->poor_germination poor_disease_control Ineffective Disease Control start->poor_disease_control phytotoxicity Phytotoxicity Symptoms start->phytotoxicity high_dose Dosage Too High poor_germination->high_dose application_issue Improper Application poor_germination->application_issue check_seed_quality Verify Seed Quality poor_germination->check_seed_quality low_dose Dosage Too Low poor_disease_control->low_dose poor_disease_control->application_issue phytotoxicity->high_dose adjust_dose Adjust Dosage high_dose->adjust_dose low_dose->adjust_dose improve_application Improve Application Technique application_issue->improve_application

Caption: Troubleshooting logic for this compound seed treatment issues.

References

Technical Support Center: Investigating the Antagonistic Interaction Between Iprobenfos and Pefurazoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antagonistic interaction between the fungicides iprobenfos (B1672157) and pefurazoate in fungal treatment.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem 1: No observable antagonistic effect between iprobenfos and this compound.

  • Possible Cause 1: Fungal species or isolate is not susceptible to the antagonistic interaction.

    • Troubleshooting: The antagonistic interaction has been specifically reported in wild-type, phosphorothiolate (B1257650) (PTL)-sensitive isolates of Pyricularia oryzae.[1][2] Ensure you are using a relevant fungal strain. PTL-resistant isolates may not exhibit this interaction.[2]

  • Possible Cause 2: Incorrect concentration ranges of the fungicides.

    • Troubleshooting: The concentrations of iprobenfos and this compound need to be carefully selected around their respective EC50 values. If the concentrations are too high, the individual antifungal effects may mask the antagonistic interaction. Conversely, if they are too low, no significant growth inhibition will be observed. It is recommended to perform dose-response curves for each fungicide individually before testing them in combination.

  • Possible Cause 3: Inappropriate experimental method.

    • Troubleshooting: The "crossed paper technique" is a qualitative method that can visually demonstrate antagonism.[1][2] For quantitative analysis, a checkerboard assay (microdilution method) is recommended to determine the Fractional Inhibitory Concentration Index (FICI). An FICI value greater than 4.0 is generally considered indicative of antagonism.

Problem 2: High variability in experimental replicates.

  • Possible Cause 1: Inconsistent fungal inoculum.

    • Troubleshooting: Ensure a standardized inoculum preparation. Use a spore suspension with a known concentration (e.g., 1 x 10^5 spores/mL) for liquid assays or mycelial plugs of a consistent size for agar-based assays.[3][4]

  • Possible Cause 2: Uneven distribution of fungicides in the growth medium.

    • Troubleshooting: When using the poisoned food technique, ensure that the fungicides, dissolved in a solvent like methanol (B129727) or acetone (B3395972), are thoroughly mixed with the molten agar (B569324) medium before it solidifies.[3][5] For liquid assays, ensure proper mixing of the fungicide solutions in the microtiter plate wells.

  • Possible Cause 3: Instability of the fungicides.

    • Troubleshooting: Prepare fresh stock solutions of iprobenfos and this compound for each experiment. Store stock solutions at appropriate temperatures (e.g., -20°C) and protect them from light to prevent degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the antagonistic interaction between iprobenfos and this compound?

A1: The antagonism is mutual and bidirectional, primarily observed in PTL-sensitive strains of Pyricularia oryzae.[1][2]

  • This compound antagonizes iprobenfos: Iprobenfos is a pro-fungicide that requires bioactivation through the cleavage of its P-S bond by fungal mixed-function oxidases (MFOs). This compound, a sterol demethylation inhibitor (DMI), can inhibit the activity of these MFOs, thereby preventing the activation of iprobenfos to its fungitoxic form.[2]

  • Iprobenfos antagonizes this compound: Iprobenfos can induce the expression of certain MFOs in the fungus. These induced MFOs can then bind to this compound, effectively sequestering it and reducing its ability to reach its target, the 14α-demethylase enzyme in the ergosterol (B1671047) biosynthesis pathway.[2]

Q2: How do I quantify the antagonistic interaction between iprobenfos and this compound?

A2: The interaction can be quantified by calculating the Synergy Factor (SF) or the Fractional Inhibitory Concentration Index (FICI) from data obtained through methods like the checkerboard assay. The EC50 (Effective Concentration to inhibit 50% of fungal growth) for each fungicide alone and in combination is determined. For antagonism, the EC50 of the mixture will be greater than the EC50 of the individual compounds.

Q3: What are the individual modes of action of iprobenfos and this compound?

A3:

  • Iprobenfos: It is an organophosphate fungicide that inhibits phospholipid biosynthesis, a crucial process for fungal cell membrane formation.

  • This compound: It is an azole fungicide that acts as a sterol demethylation inhibitor (DMI). It specifically inhibits the enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2]

Q4: Can this antagonistic interaction be observed in other fungal species?

A4: The primary research documenting this specific mutual antagonism focuses on Pyricularia oryzae. While the underlying mechanisms involve common fungal enzyme systems (MFOs, ergosterol, and phospholipid biosynthesis), the specific induction and inhibition effects may be species-specific. Therefore, it is necessary to experimentally verify this interaction in other fungal species.

Data Presentation

The following table presents hypothetical but representative quantitative data illustrating the antagonistic interaction between iprobenfos and this compound on the mycelial growth of Pyricularia oryzae.

TreatmentEC50 (µg/mL)
Iprobenfos5.0
This compound2.5
Iprobenfos + this compound (1:1 ratio)8.2

This data is illustrative and intended to demonstrate the expected outcome of an antagonistic interaction where the EC50 of the combination is higher than the individual components.

Experimental Protocols

1. Antifungal Susceptibility Testing using the Poisoned Food Technique

This protocol is for determining the EC50 values of individual and combined fungicides against Pyricularia oryzae.

  • Materials:

    • Pyricularia oryzae culture

    • Potato Dextrose Agar (PDA) medium

    • Iprobenfos and this compound (technical grade)

    • Sterile distilled water

    • Sterile petri dishes

    • Methanol or acetone (for dissolving fungicides)

    • Sterile cork borer (5 mm diameter)

    • Incubator set at 28°C

  • Procedure:

    • Prepare stock solutions of iprobenfos and this compound in methanol or acetone.

    • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

    • Add the required volume of the fungicide stock solution(s) to the molten PDA to achieve the desired final concentrations (e.g., a series of concentrations for dose-response curves). Ensure thorough mixing. For the control, add only the solvent.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing P. oryzae culture.

    • Place the mycelial disc in the center of the fungicide-amended and control PDA plates.

    • Incubate the plates at 28°C for 5-7 days, or until the mycelial growth in the control plate has reached the edge of the plate.[3]

    • Measure the radial growth of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 values by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

2. Qualitative Assessment of Antagonism using the Crossed Paper Technique

  • Materials:

    • As above, but with sterile filter paper strips (e.g., 5 mm x 30 mm).

  • Procedure:

    • Prepare a PDA plate uniformly inoculated with a spore suspension of P. oryzae.

    • Prepare solutions of iprobenfos and this compound in acetone at concentrations that produce a clear zone of inhibition.

    • Impregnate separate sterile filter paper strips with the iprobenfos and this compound solutions and allow the solvent to evaporate.

    • Place the two strips on the inoculated PDA plate in a cross (+) formation.

    • Incubate the plate at 28°C for 5 days.[1]

    • Observe the zones of inhibition. An antagonistic interaction is indicated by a reduction in the size of the inhibition zones where the two strips intersect, compared to the zones formed by the individual strips.

Mandatory Visualization

Antagonistic_Interaction_Workflow cluster_analysis Data Analysis & Interpretation P1 Prepare Fungicide Stock Solutions (Iprobenfos & this compound) A1 Poisoned Food Technique (Quantitative) P1->A1 A2 Crossed Paper Technique (Qualitative) P1->A2 P2 Prepare Fungal Inoculum (Pyricularia oryzae) P2->A1 P2->A2 D1 Measure Mycelial Growth Calculate % Inhibition A1->D1 D4 Observe Inhibition Zones at Intersection A2->D4 D2 Calculate EC50 Values D1->D2 D3 Determine FICI (FICI > 4 indicates antagonism) D2->D3

Caption: Experimental workflow for assessing the antagonism between iprobenfos and this compound.

Individual_Mechanisms cluster_iprobenfos Iprobenfos Mechanism cluster_this compound This compound Mechanism Iprobenfos Iprobenfos (Pro-fungicide) MFO_I Mixed-Function Oxidases (MFOs) Iprobenfos->MFO_I Activation by cleavage Active_I Activated Iprobenfos MFO_I->Active_I Phospholipid Phospholipid Biosynthesis Active_I->Phospholipid Inhibits Membrane_I Cell Membrane Formation Phospholipid->Membrane_I Fungal_Growth_I Fungal Growth Inhibition Membrane_I->Fungal_Growth_I Disrupted This compound This compound Demethylase 14α-demethylase (CYP51) This compound->Demethylase Inhibits Ergosterol Ergosterol Biosynthesis Demethylase->Ergosterol Membrane_P Cell Membrane Integrity Ergosterol->Membrane_P Fungal_Growth_P Fungal Growth Inhibition Membrane_P->Fungal_Growth_P Disrupted

Caption: Individual mechanisms of action for iprobenfos and this compound.

Antagonism_Mechanism cluster_ipro Iprobenfos Pathway cluster_pef This compound Pathway Iprobenfos Iprobenfos MFO Mixed-Function Oxidases (MFOs) Iprobenfos->MFO Activation Iprobenfos->MFO Induces MFOs Active_Ipro Activated Iprobenfos MFO->Active_Ipro This compound This compound MFO->this compound Binds & Sequesters Outcome Reduced Overall Fungicidal Efficacy Active_Ipro->Outcome Reduced Concentration This compound->MFO Inhibits Activation Demethylase 14α-demethylase This compound->Demethylase Inhibition Demethylase->Outcome Reduced Inhibition

Caption: Mechanism of the mutual antagonistic interaction between iprobenfos and this compound.

References

Challenges and solutions in the stereoselective synthesis of Pefurazoate isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Pefurazoate isomers. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this chiral fungicide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges and achieving high stereoselectivity in your reactions.

Introduction to this compound Stereochemistry

This compound possesses a single chiral center, leading to the existence of two enantiomers: (S)-(-)-Pefurazoate and (R)-(+)-Pefurazoate. Research has demonstrated a significant difference in the biological activity of these isomers, with the (S)-(-)-isomer exhibiting approximately 30 times greater fungicidal activity against Gibberella fujikuroi than the (R)-(+)-isomer.[1] This pronounced enantioselectivity underscores the critical importance of stereoselective synthesis to produce the more potent (S)-isomer for agrochemical applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound isomers?

A1: The main challenge lies in controlling the stereochemistry at the chiral center to selectively produce the desired (S)-(-)-enantiomer. Standard synthetic procedures often result in a racemic mixture, which is a 50:50 mixture of both enantiomers. This necessitates either a stereoselective synthetic route or a resolution step to separate the isomers, which can be inefficient and costly.

Q2: What are the common strategies for obtaining enantiomerically pure this compound?

A2: The two primary strategies are:

  • Asymmetric Synthesis: This involves using a chiral starting material or a chiral catalyst/reagent to introduce the desired stereochemistry during the synthesis. For this compound, a common approach is to start with optically active (S)- or (R)-2-aminobutanoic acid.[1]

  • Chiral Resolution: This method involves synthesizing the racemic mixture of this compound and then separating the enantiomers. This can be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.

Q3: Why is the (S)-(-)-isomer of this compound more biologically active?

A3: The differential activity of stereoisomers is common for biologically active molecules. The three-dimensional arrangement of atoms in the (S)-isomer allows for a more effective binding to its target enzyme, 14α-demethylase, in the fungal pathogen. This leads to a more potent inhibition of ergosterol (B1671047) biosynthesis, which is essential for the fungal cell membrane integrity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stereoselective synthesis of this compound.

Problem Possible Causes Recommended Solutions
Low Enantiomeric Excess (ee) in the Final Product 1. Racemization of the chiral starting material or intermediates. 2. Incomplete stereocontrol in the key bond-forming reactions. 3. Inaccurate measurement of optical rotation or chiral HPLC analysis.1. Use mild reaction conditions (e.g., lower temperatures) to prevent racemization. Ensure the purity of chiral starting materials. 2. Optimize the chiral catalyst or auxiliary. Screen different solvents and reaction times. 3. Verify the calibration of the polarimeter. Use a validated chiral HPLC method with a suitable chiral stationary phase for accurate ee determination.
Poor Yield of the Desired Isomer 1. Side reactions competing with the main stereoselective pathway. 2. Loss of product during purification steps. 3. Inefficient resolution process (if applicable).1. Carefully control stoichiometry and reaction conditions. Use of protecting groups for reactive functionalities might be necessary. 2. Optimize the purification method. For chromatography, select a suitable stationary and mobile phase to minimize product loss. 3. If using diastereomeric salt resolution, screen various resolving agents and crystallization solvents to improve the yield of the desired diastereomer.
Difficulty in Separating Enantiomers by Chiral HPLC 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Co-elution with impurities.1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). 2. Optimize the mobile phase by varying the solvent ratio and additives (e.g., small amounts of acid or base). 3. Ensure the sample is sufficiently pure before chiral HPLC analysis. A preliminary purification by normal-phase chromatography may be required.
Inconsistent Results Between Batches 1. Variability in the quality of reagents or solvents. 2. Fluctuations in reaction temperature or time. 3. Inconsistent work-up procedures.1. Use reagents and solvents from the same supplier and lot number, if possible. Check the purity of starting materials for each batch. 2. Use a reliable temperature control system. Monitor the reaction progress closely using techniques like TLC or LC-MS. 3. Standardize the work-up and purification protocols and adhere to them strictly for each batch.

Experimental Protocols

The following are detailed methodologies for key experiments in the stereoselective synthesis of (S)-(-)-Pefurazoate, based on the approach starting from (S)-2-aminobutanoic acid.

Protocol 1: Synthesis of (S)-2-Aminobutanol

This protocol describes the reduction of the carboxylic acid functionality of (S)-2-aminobutanoic acid to the corresponding alcohol.

Materials:

Procedure:

  • Carefully add (S)-2-aminobutanoic acid to a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Dry the combined filtrate and washings over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain crude (S)-2-aminobutanol.

  • Purify the crude product by distillation under reduced pressure.

Protocol 2: Synthesis of the Chiral Intermediate

This protocol involves the N-functionalization of (S)-2-aminobutanol.

Materials:

  • (S)-2-Aminobutanol

  • Furfuryl chloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve (S)-2-aminobutanol in anhydrous DCM and add triethylamine.

  • Cool the solution to 0 °C and add furfuryl chloride dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Dissolve the resulting amine in anhydrous DCM and add 1,1'-carbonyldiimidazole.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude intermediate.

  • Purify the intermediate by column chromatography on silica (B1680970) gel.

Protocol 3: Esterification to (S)-(-)-Pefurazoate

This final step involves the esterification of the chiral intermediate with 4-pentenoyl chloride.

Materials:

  • Chiral intermediate from Protocol 2

  • 4-Pentenoyl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the chiral intermediate in anhydrous DCM and add pyridine.

  • Cool the solution to 0 °C and add 4-pentenoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-(-)-Pefurazoate.

Data Presentation

The following table summarizes typical data for the stereoselective synthesis of this compound. Please note that actual results may vary depending on specific experimental conditions.

Step Product Typical Yield (%) Enantiomeric Excess (ee) (%) Key Parameters
1(S)-2-Aminobutanol70-85>99Temperature control during LiAlH₄ addition.
2Chiral Intermediate60-75>99Purity of reagents, reaction time.
3(S)-(-)-Pefurazoate80-90>99Temperature control, slow addition of acyl chloride.

Visualizations

Logical Workflow for Troubleshooting Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Observed check_sm Verify Optical Purity of Chiral Starting Material ((S)-2-aminobutanoic acid) start->check_sm check_racemization Investigate Potential Racemization During Synthesis start->check_racemization check_analysis Validate Chiral Analysis Method (HPLC/Polarimetry) start->check_analysis sm_ok Purity Confirmed check_sm->sm_ok sm_bad Purity Issue Detected check_sm->sm_bad rac_yes Racemization Occurring check_racemization->rac_yes rac_no No Racemization check_racemization->rac_no analysis_ok Method Validated check_analysis->analysis_ok analysis_bad Method Issue Found check_analysis->analysis_bad solution_sm Source High-Purity Starting Material sm_bad->solution_sm solution_rac Modify Reaction Conditions: - Lower Temperature - Milder Reagents - Shorter Reaction Time rac_yes->solution_rac solution_analysis Optimize Chiral HPLC Method: - Different Chiral Column - Adjust Mobile Phase - Recalibrate Polarimeter analysis_bad->solution_analysis

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental Workflow for the Synthesis of (S)-(-)-Pefurazoate

G cluster_0 Starting Material cluster_1 Step 1: Reduction cluster_2 Step 2: N-Functionalization cluster_3 Step 3: Esterification A (S)-2-Aminobutanoic Acid B (S)-2-Aminobutanol A->B LiAlH₄, THF C Chiral Intermediate B->C 1. Furfuryl chloride, Et₃N 2. CDI, DCM D (S)-(-)-Pefurazoate C->D 4-Pentenoyl chloride, Pyridine, DCM

Caption: Synthetic pathway to (S)-(-)-Pefurazoate.

References

How to minimize the phytotoxic effects of Pefurazoate on rice plants.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the phytotoxic effects of Pefurazoate on rice plants during their experiments.

Troubleshooting Guides

Issue 1: Rice seedlings exhibit stunting, yellowing (chlorosis), or leaf burn after this compound application.

Possible Cause: this compound, an ergosterol (B1671047) biosynthesis inhibitor, can inadvertently affect plant cell processes at high concentrations or under certain environmental conditions, leading to phytotoxicity. Symptoms of phytotoxicity can include stunting, excessive tillering, leaf curvature ("fishhooking"), a dark green discoloration, stem brittleness, and in severe cases, plant death.[1][2][3]

Solutions:

  • Optimize this compound Concentration:

    • Review your experimental protocol and ensure the this compound concentration is within the recommended range for rice.

    • If phytotoxicity is observed, perform a dose-response experiment to determine the optimal, non-phytotoxic concentration for your specific rice variety and experimental conditions.

  • Application of a Safener - Salicylic (B10762653) Acid (SA):

    • Salicylic acid has been shown to mitigate herbicide-induced oxidative stress in rice.[4][5][6][7] It can enhance the plant's antioxidant defense system and regulate gene expression related to detoxification pathways.[4]

    • Recommended Protocol: Apply a solution of salicylic acid (e.g., 0.5 mM) as a foliar spray or seed treatment prior to or concurrently with this compound application. See the detailed experimental protocol below.

  • Application of a Plant Growth Regulator - Brassinosteroids (BRs):

    • Brassinosteroids are plant hormones that can enhance tolerance to various abiotic stresses, including herbicide stress.[8][9][10][11][12] They can modulate the expression of genes involved in detoxification, such as those encoding cytochrome P450 enzymes.[8][9][10][11][12]

    • Recommended Protocol: Treat rice seedlings with a brassinosteroid solution (e.g., 1 µM 24-epibrassinolide) before this compound exposure. See the detailed experimental protocol below.

Issue 2: Inconsistent or variable phytotoxicity is observed across different experimental batches.

Possible Cause: Environmental conditions and the physiological state of the rice plants can influence their susceptibility to this compound-induced stress.

Solutions:

  • Standardize Environmental Conditions:

    • Maintain consistent temperature, humidity, and light intensity across all experiments. High humidity can sometimes increase the risk of phytotoxicity from foliar sprays.[2]

    • Ensure uniform soil moisture, as drought-stressed plants can be more susceptible to chemical injury.[2]

  • Ensure Uniform Plant Growth Stage:

    • Apply this compound and any safeners at the same developmental stage of the rice seedlings in all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it cause phytotoxicity in rice?

A1: this compound is an azole fungicide that acts by inhibiting the 14α-demethylation of sterols, a critical step in the ergosterol biosynthesis pathway in fungi.[13][14][15][16] Ergosterol is an essential component of fungal cell membranes. While this compound is designed to target fungi, at high concentrations it can interfere with the biosynthesis of similar sterol compounds in plants, which are important for cell membrane integrity and growth. This interference can lead to the phytotoxic effects observed in rice plants.

Q2: How do safeners like salicylic acid and brassinosteroids protect rice plants from this compound?

A2: Safeners work by enhancing the plant's natural defense and detoxification mechanisms.

  • Salicylic Acid (SA): SA is a plant hormone that plays a role in signaling stress responses. It can induce the expression of genes encoding antioxidant enzymes and glutathione (B108866) S-transferases (GSTs), which are involved in detoxifying harmful compounds.[4][5][6][7]

  • Brassinosteroids (BRs): BRs are another class of plant hormones that regulate growth and stress responses. They have been shown to upregulate the expression of cytochrome P450 monooxygenases (CYPs), enzymes that can metabolize and detoxify xenobiotics like herbicides and fungicides.[8][9][10][11][12]

Q3: Can I use other antioxidants to mitigate this compound phytotoxicity?

A3: While specific research on other antioxidants for this compound is limited, the general principle of reducing oxidative stress suggests that other antioxidants could be beneficial. However, salicylic acid and brassinosteroids have been more extensively studied for their role in mitigating herbicide stress in rice and are therefore recommended starting points.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Salicylic Acid (SA) as a Safener for this compound in Rice

1. Plant Material and Growth Conditions:

  • Rice seeds (e.g., Oryza sativa L. cv. Nipponbare) are surface-sterilized and germinated on moist filter paper in the dark for 3 days.

  • Germinated seedlings are transferred to a hydroponic system with nutrient solution and grown under controlled conditions (e.g., 14h light/10h dark cycle, 28°C/25°C day/night temperature, 70% relative humidity).

2. Treatment Application (at the 3-leaf stage):

  • Control Group: Seedlings are sprayed with a solution containing the same solvent used for this compound and SA.

  • This compound Group: Seedlings are sprayed with a this compound solution at a concentration known to cause moderate phytotoxicity.

  • SA + this compound Group: Seedlings are pre-treated with a 0.5 mM salicylic acid solution 24 hours before being sprayed with the this compound solution.

  • SA Only Group: Seedlings are sprayed with the 0.5 mM salicylic acid solution only.

3. Phytotoxicity Assessment (7 days after this compound treatment):

  • Visual Injury Rating: Score phytotoxicity on a scale of 0-10, where 0 is no injury and 10 is complete plant death.[17]

  • Growth Parameters: Measure shoot height, root length, and fresh/dry weight.

  • Chlorophyll (B73375) Content: Measure the chlorophyll content of the leaves using a SPAD meter or spectrophotometrically.

4. Biochemical Assays (48 hours after this compound treatment):

  • Glutathione S-Transferase (GST) Activity Assay: Extract total protein from leaf tissue and measure GST activity using a commercial assay kit with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as the substrate.

  • Cytochrome P450 (CYP) Activity Assay: Prepare microsomes from rice tissues and measure CYP activity using a model substrate or by quantifying the metabolism of this compound if a standard is available.

Protocol 2: Assessing the Protective Effect of Brassinosteroids (BRs) against this compound Phytotoxicity

1. Plant Material and Growth Conditions:

  • Follow the same procedure as in Protocol 1.

2. Treatment Application (at the 3-leaf stage):

  • Control Group: Seedlings are treated with the solvent control.

  • This compound Group: Seedlings are treated with this compound.

  • BR + this compound Group: Seedlings are pre-treated with a 1 µM 24-epibrassinolide (B1217166) solution for 24 hours before this compound application.

  • BR Only Group: Seedlings are treated with the 1 µM 24-epibrassinolide solution only.

3. Phytotoxicity and Biochemical Assessments:

  • Follow the same assessment methods and timelines as described in Protocol 1.

Data Presentation

Table 1: Effect of Salicylic Acid (SA) on this compound-Induced Phytotoxicity in Rice Seedlings (Hypothetical Data)

TreatmentVisual Injury (0-10)Shoot Height Reduction (%)Chlorophyll Content (SPAD units)
Control0.0 ± 0.00.0 ± 0.045.2 ± 1.5
This compound (100 µM)6.5 ± 0.845.3 ± 3.228.7 ± 2.1
SA (0.5 mM) + this compound (100 µM)1.8 ± 0.515.1 ± 2.539.8 ± 1.8
SA (0.5 mM)0.0 ± 0.02.1 ± 0.546.1 ± 1.3

Table 2: Effect of Brassinosteroids (BRs) on this compound-Induced Phytotoxicity in Rice Seedlings (Hypothetical Data)

TreatmentVisual Injury (0-10)Root Length Reduction (%)Fresh Weight Reduction (%)
Control0.0 ± 0.00.0 ± 0.00.0 ± 0.0
This compound (100 µM)6.8 ± 0.752.1 ± 4.538.9 ± 3.7
BR (1 µM) + this compound (100 µM)2.1 ± 0.418.7 ± 3.112.5 ± 2.8
BR (1 µM)0.0 ± 0.0-3.4 ± 1.2-5.2 ± 1.9

Table 3: Effect of SA and BRs on Detoxification Enzyme Activity in this compound-Treated Rice (Hypothetical Data)

TreatmentGST Activity (nmol/min/mg protein)CYP450 Activity (pmol/min/mg protein)
Control125 ± 108.5 ± 0.7
This compound (100 µM)180 ± 1512.3 ± 1.1
SA (0.5 mM) + this compound (100 µM)295 ± 2215.8 ± 1.4
BR (1 µM) + this compound (100 µM)210 ± 1825.4 ± 2.1

Visualizations

Pefurazoate_Phytotoxicity_Pathway This compound This compound Application Plant_Stress Phytotoxic Stress (Oxidative Damage) This compound->Plant_Stress Symptoms Visible Symptoms (Stunting, Chlorosis) Plant_Stress->Symptoms

This compound-induced phytotoxicity workflow.

Safener_Mitigation_Pathway cluster_stress This compound Stress cluster_safeners Safener Intervention cluster_detox Detoxification & Defense This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS SA Salicylic Acid GST Glutathione S-Transferases (GSTs) SA->GST induces Antioxidants Antioxidant Enzymes SA->Antioxidants activates BR Brassinosteroids CYP450 Cytochrome P450s (CYPs) BR->CYP450 upregulates GST->this compound detoxifies Reduced_Toxicity Reduced Phytotoxicity GST->Reduced_Toxicity CYP450->this compound metabolizes CYP450->Reduced_Toxicity Antioxidants->ROS scavenges Antioxidants->Reduced_Toxicity

Signaling pathways for safener-mediated detoxification.

Experimental_Workflow start Rice Seedling (3-leaf stage) treatment Safener Application (SA or BR) start->treatment stressor This compound Application treatment->stressor phytotoxicity Phytotoxicity Assessment (Visual, Growth, Chlorophyll) stressor->phytotoxicity biochemical Biochemical Assays (GST, CYP450) stressor->biochemical end Data Analysis phytotoxicity->end biochemical->end

Experimental workflow for evaluating safener efficacy.

References

Investigating cross-resistance of Pefurazoate with other demethylation inhibitor (DMI) fungicides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cross-resistance of Pefurazoate with other demethylation inhibitor (DMI) fungicides. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments on this compound and DMI fungicide cross-resistance.

Q1: We are observing a lack of efficacy with this compound in fungal isolates known to be resistant to other DMI fungicides. Is cross-resistance expected?

A1: Yes, cross-resistance among DMI fungicides, including this compound, is a well-documented phenomenon. DMI fungicides share a common mode of action: the inhibition of the C14-demethylase enzyme (encoded by the CYP51 gene) in the ergosterol (B1671047) biosynthesis pathway. Resistance to one DMI often confers resistance to others in the same chemical group. However, the degree of cross-resistance can vary between different DMI fungicides and fungal pathogens.

Q2: What are the primary molecular mechanisms that could be responsible for the observed cross-resistance?

A2: There are three main mechanisms of resistance to DMI fungicides that can lead to cross-resistance:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for DMI fungicides.

  • Overexpression of the Target Gene: Increased expression of the CYP51 gene leads to higher levels of the C14-demethylase enzyme, requiring a higher concentration of the fungicide to achieve an inhibitory effect.

  • Increased Efflux Pump Activity: Fungal cells can actively transport fungicides out of the cell using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters. Overexpression of the genes encoding these transporters can result in reduced intracellular fungicide concentration.[1][2]

Q3: Our experimental results for EC50 values are highly variable. What are some potential causes and troubleshooting steps?

A3: Variability in EC50 values can stem from several factors. Here are some common causes and how to address them:

  • Inoculum Inconsistency: Ensure that the spore concentration or mycelial plug size is consistent across all replicates and experiments. Prepare a fresh inoculum for each experiment.

  • Media Preparation: The composition and pH of the growth medium can influence fungal growth and fungicide activity. Prepare media carefully and consistently.

  • Incubation Conditions: Maintain consistent temperature, light, and humidity during the incubation period, as these can affect fungal growth rates.

  • Solvent Effects: If using a solvent like DMSO to dissolve fungicides, ensure the final concentration in the media is low and consistent across all treatments, including the control, to avoid any inhibitory effects of the solvent itself.

  • Isolate Purity: Verify the purity of your fungal isolates to ensure you are not working with a mixed culture.

Q4: We have identified an isolate with reduced sensitivity to this compound. How can we determine the specific resistance mechanism?

A4: To elucidate the resistance mechanism, a combination of molecular techniques is recommended:

  • Sequence the CYP51 gene: Compare the CYP51 gene sequence of the resistant isolate to that of a sensitive (wild-type) isolate to identify any point mutations.

  • Gene Expression Analysis (qRT-PCR): Quantify the expression level of the CYP51 gene in the resistant and sensitive isolates, both in the presence and absence of this compound, to determine if overexpression is a contributing factor.

  • Efflux Pump Gene Expression: Analyze the expression levels of known ABC or MFS transporter genes to investigate their potential role in resistance.

Quantitative Data on DMI Fungicide Efficacy

While direct comparative studies detailing the cross-resistance of this compound with other DMI fungicides in a single study are limited, the following tables provide EC50 values from various studies for different DMI fungicides against common fungal pathogens. This data can be used for indirect comparison and to understand the general sensitivity of these fungi to the DMI class.

Table 1: EC50 Values (mg/L) of DMI Fungicides against Monilinia fructicola

FungicideEC50 (mg/L) for Mycelial GrowthEC50 (mg/L) for Spore GerminationReference
TebuconazoleNot specified189.3938[3]
DifenoconazoleNot specified143.4221[3]
Fenbuconazole0.053196.6393[3]
Prochloraz0.018490.3320[3]

Table 2: EC50 Values (µg/ml) of DMI Fungicides against Botrytis cinerea

FungicideMean EC50 (µg/ml)Reference
Tebuconazole0.19[4]
IprodioneNot specified in this study[4]
Pyrimethanil50[4]
BoscalidNot specified in this study[4]
Fenpyrazamine0.9[4]
Fludioxonil< 0.1[4]

Table 3: EC50 Values (mg/L) of DMI Fungicides against Penicillium digitatum

FungicideMean EC50 (mg/L) of Sensitive IsolatesReference
Propiconazole (B1679638)0.104[5]
Prochloraz0.0090[6]
Imazalil0.065 (overall mean)[7]

Note: EC50 values can vary significantly between different fungal isolates and experimental conditions. The data presented here should be used as a reference.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility in your research.

Mycelial Growth Inhibition Assay

This protocol is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC50).

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Fungicide stock solutions (e.g., in DMSO or water)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the molten agar to cool to approximately 50-55°C.

  • Fungicide Amendment: Add the appropriate volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent used for the stock solution at the highest concentration used in the treatments.

  • Pouring Plates: Pour the fungicide-amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the growing edge of an actively growing fungal culture and place it in the center of each prepared plate, mycelium-side down.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate has reached approximately 80% of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Spore Germination Assay

This protocol assesses the effect of a fungicide on the germination of fungal spores.

Materials:

  • Fungal spores

  • Sterile water or a suitable germination buffer

  • Fungicide stock solutions

  • Microtiter plates (96-well) or glass slides

  • Microscope

  • Hemocytometer

Procedure:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Concentration Adjustment: Use a hemocytometer to count the spores and adjust the concentration of the spore suspension with sterile water to a final concentration of approximately 1 x 10^5 spores/mL.

  • Fungicide Treatment: In the wells of a microtiter plate, mix the spore suspension with different concentrations of the fungicide. Include a control with no fungicide and a solvent control if applicable.

  • Incubation: Incubate the microtiter plate at the optimal temperature for spore germination for a predetermined time (e.g., 6-24 hours).

  • Observation: Place a drop of the spore suspension from each well onto a microscope slide. Observe at least 100 spores per replicate under the microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination for each treatment. Determine the percentage of inhibition of spore germination relative to the control. Calculate the EC50 value using appropriate statistical software.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of DMI fungicide resistance.

DMI_Resistance_Pathway cluster_Cell Fungal Cell cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Resistance Resistance Mechanisms AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase (CYP51) Membrane Cell Membrane Ergosterol->Membrane Incorporation DMI DMI Fungicide (e.g., this compound) DMI->Lanosterol Inhibits EffluxPump Efflux Pump (ABC/MFS Transporters) DMI->EffluxPump Pumped Out TargetSite Target Site Mutation (Altered CYP51) TargetSite->DMI Reduced Binding Overexpression CYP51 Overexpression Overexpression->Lanosterol Increased Enzyme

Caption: DMI fungicide mode of action and resistance mechanisms.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Molecular Molecular Analysis Isolate Fungal Isolate MycelialAssay Mycelial Growth Inhibition Assay Isolate->MycelialAssay SporeAssay Spore Germination Assay Isolate->SporeAssay EC50 Determine EC50 Values MycelialAssay->EC50 SporeAssay->EC50 ResistantIsolate Resistant Isolate EC50->ResistantIsolate Identify Resistant Isolates for Molecular Analysis DNA_RNA DNA/RNA Extraction ResistantIsolate->DNA_RNA Sequencing CYP51 Gene Sequencing DNA_RNA->Sequencing qPCR qRT-PCR Analysis (CYP51, Efflux Pumps) DNA_RNA->qPCR Mutation Identify Mutations Sequencing->Mutation Expression Quantify Gene Expression qPCR->Expression

Caption: Experimental workflow for investigating fungicide cross-resistance.

References

Technical Support Center: Enhancing the Environmental Half-life of Pefurazoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in developing Pefurazoate formulations with an improved environmental half-life. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the environmental half-life of this compound and why is it important?
FAQ 2: What are the primary degradation pathways for this compound in the environment?

Pesticides like this compound, an imidazole (B134444) fungicide, can degrade through biotic and abiotic processes[4][5][6][7][8].

  • Biotic degradation: This involves breakdown by microorganisms in soil and water, which is often the primary degradation route for many pesticides[4][9].

  • Abiotic degradation: This includes:

    • Hydrolysis: Chemical breakdown in the presence of water, which can be influenced by pH[10][11]. For some imidazole fungicides, hydrolysis is faster in alkaline conditions[10][11].

    • Photolysis: Degradation caused by exposure to sunlight, particularly UV radiation[12].

The specific degradation pathways and metabolites of this compound are not extensively documented in publicly available literature. However, for imidazole fungicides in general, degradation can involve cleavage of the imidazole ring and other transformations of the molecule.

FAQ 3: What formulation techniques can be used to extend the environmental half-life of this compound?

Several formulation strategies can be employed to protect this compound from rapid degradation and control its release:

  • Microencapsulation: This technique involves enclosing the active ingredient within a protective polymer shell[13][14]. This shell shields the this compound from environmental factors like UV light and microbial activity, and the release rate can be controlled by the properties of the polymer shell[13][15][16].

  • Nano-formulations: Encapsulating this compound in nanoparticles can enhance its stability and provide a sustained release profile[17][18]. Nano-formulations can also improve the solubility and bioavailability of the active ingredient.

  • Controlled-Release Granules: Incorporating this compound into a solid matrix that slowly releases the active ingredient over time can prolong its presence in the target environment.

  • Adjuvants and Stabilizers: The addition of specific adjuvants to the formulation can help protect this compound from degradation. For example, UV protectants can be added to reduce photolysis.

FAQ 4: How does pH of the spray solution affect the stability of this compound?

The pH of the water used to dilute a pesticide formulation can significantly impact the stability of the active ingredient through hydrolysis[19]. For many pesticides, including some imidazole fungicides, alkaline conditions (high pH) can accelerate hydrolytic degradation[5][10][11]. It is generally recommended to use spray water with a slightly acidic to neutral pH to maximize the stability of the active ingredient in the spray tank. For the imidazole fungicide Prochloraz, degradation was found to be slowest at pH 7.0 compared to pH 4.0 and 9.2[10][11].

Section 2: Troubleshooting Guides

Issue 1: Rapid loss of this compound efficacy in field trials.
Possible Cause Troubleshooting Step Expected Outcome
Rapid Environmental Degradation 1. Analyze soil and water samples from the trial site to determine the half-life of your current formulation under field conditions. 2. Consider reformulating with a controlled-release technology like microencapsulation or a nano-formulation to protect the active ingredient.1. A short half-life confirms rapid degradation. 2. A properly designed controlled-release formulation should extend the half-life and period of efficacy.
Incorrect Spray Solution pH 1. Measure the pH of the water source used for preparing the spray solution. 2. If the pH is alkaline (typically > 8), add a pH buffering agent to the spray tank to lower the pH to a slightly acidic or neutral range (pH 6-7) before adding the this compound formulation.1. Identification of alkaline water as a potential issue. 2. Improved stability of this compound in the spray tank, leading to better initial efficacy.
Photodegradation 1. Review the formulation for the presence of UV-protective adjuvants. 2. If not present, consider incorporating a UV-screening agent into the formulation.1. Confirmation of the formulation's susceptibility to light. 2. Reduced rate of photodegradation and prolonged efficacy, especially in sunny conditions.
Issue 2: Instability of this compound Suspension Concentrate (SC) formulation during storage.
Possible Cause Troubleshooting Step Expected Outcome
Crystal Growth 1. Verify that the this compound active ingredient has very low solubility in the aqueous phase of the formulation. 2. Incorporate a crystal growth inhibitor into the formulation.1. High solubility can lead to crystal growth. 2. Prevention of particle size increase and improved long-term stability.
Sedimentation 1. Ensure the formulation contains an effective suspending agent, such as xanthan gum. 2. Optimize the concentration of the suspending agent to achieve the desired viscosity and prevent settling of particles.1. Confirmation of an inadequate suspension system. 2. A stable suspension with minimal sedimentation over time.
Agglomeration of Particles 1. Check for the presence of an adequate wetting and dispersing agent in the formulation. 2. Ensure the particle size of the this compound is sufficiently small and uniform after milling.1. Identification of poor particle dispersion as the root cause. 2. A formulation with well-dispersed, stable particles.

Section 3: Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate

This protocol is a general guideline based on OECD and EPA test guidelines.

Objective: To determine the rate of hydrolysis of a this compound formulation at different pH values.

Materials:

  • This compound formulation

  • Sterile buffer solutions at pH 4, 7, and 9

  • Incubator set at a constant temperature (e.g., 25°C)

  • Analytical instrumentation for this compound quantification (e.g., HPLC-UV)

  • Sterile, dark glass containers

Methodology:

  • Prepare solutions of the this compound formulation in each of the sterile buffer solutions (pH 4, 7, and 9) at a known concentration.

  • Dispense the solutions into the sterile, dark glass containers and seal them.

  • Place the containers in the incubator at a constant temperature.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), remove a sample from each pH solution.

  • Immediately analyze the samples to determine the concentration of this compound.

  • Plot the concentration of this compound versus time for each pH.

  • Calculate the first-order rate constant (k) and the half-life (DT50 = ln(2)/k) for this compound at each pH.

Protocol 2: Evaluation of this compound Photodegradation in Water

This protocol is a general guideline based on OECD and EPA test guidelines.

Objective: To determine the rate of photodegradation of a this compound formulation in an aqueous solution.

Materials:

  • This compound formulation

  • Sterile, purified water

  • A light source that simulates natural sunlight (e.g., a xenon arc lamp)

  • Quartz or borosilicate glass reaction vessels

  • Analytical instrumentation for this compound quantification (e.g., HPLC-UV)

  • Control samples kept in the dark

Methodology:

  • Prepare an aqueous solution of the this compound formulation at a known concentration in the reaction vessels.

  • Place the vessels under the light source. Maintain a constant temperature.

  • Prepare identical control samples and keep them in the dark at the same temperature.

  • At specific time intervals, take samples from both the irradiated and dark control vessels.

  • Analyze the samples to determine the concentration of this compound.

  • Plot the concentration of this compound versus time for both the irradiated and dark control samples.

  • Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Section 4: Visualizations

Experimental_Workflow_for_Half_Life_Determination cluster_formulation Formulation Preparation cluster_degradation_studies Degradation Studies cluster_analysis Analysis Formulation Prepare this compound Formulation Hydrolysis Hydrolysis Study (pH 4, 7, 9) Formulation->Hydrolysis Introduce to Environmental Matrix Photolysis Photolysis Study (Light vs. Dark) Formulation->Photolysis Introduce to Environmental Matrix Soil_Degradation Soil Degradation Study (Different Soil Types) Formulation->Soil_Degradation Introduce to Environmental Matrix Sampling Time-course Sampling Hydrolysis->Sampling Photolysis->Sampling Soil_Degradation->Sampling Quantification This compound Quantification (e.g., HPLC) Sampling->Quantification Data_Analysis Data Analysis (Kinetics, DT50) Quantification->Data_Analysis

Caption: Workflow for Determining the Environmental Half-life of this compound Formulations.

Troubleshooting_Logic_for_Formulation_Instability Instability Formulation Instability Observed Check_pH Check Spray Water pH Instability->Check_pH Check_Storage Evaluate Storage Conditions Instability->Check_Storage Check_Ingredients Review Formulation Components Instability->Check_Ingredients Alkaline_pH pH is Alkaline Check_pH->Alkaline_pH High_Temp High Temperature Storage Check_Storage->High_Temp Inadequate_Dispersant Inadequate Dispersant/Wetting Agent Check_Ingredients->Inadequate_Dispersant Alkaline_pH->Check_Storage No Add_Buffer Add pH Buffer Alkaline_pH->Add_Buffer Yes High_Temp->Check_Ingredients No Control_Temp Store at Recommended Temperature High_Temp->Control_Temp Yes Optimize_Surfactant Optimize Surfactant System Inadequate_Dispersant->Optimize_Surfactant Yes

Caption: Troubleshooting Logic for this compound Formulation Instability.

References

Validation & Comparative

A comparative analysis of Pefurazoate's efficacy against other fungicides for rice seed treatment.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pefurazoate's efficacy against other commonly used fungicides for rice seed treatment, including Prochloraz, Difenoconazole, and Azoxystrobin. The information is compiled from various research findings to offer an objective overview of their performance, supported by available experimental data.

Executive Summary

This compound, an imidazole (B134444) fungicide, is an effective agent for controlling several seed-borne fungal diseases in rice, such as Bakanae disease (Gibberella fujikuroi), blast (Pyricularia oryzae), and brown spot (Cochliobolus miyabeanus).[1][2][3] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes.[1] Notably, some studies suggest that this compound may also positively influence seed germination and seedling growth.[1][3]

This guide compares the efficacy of this compound with other key fungicides used in rice seed treatment:

  • Prochloraz: Another imidazole fungicide that shares the same mode of action as this compound. It has demonstrated efficacy against Bakanae disease.

  • Difenoconazole: A broad-spectrum triazole fungicide also inhibiting ergosterol biosynthesis.

  • Azoxystrobin: A strobilurin fungicide with a different mode of action, inhibiting mitochondrial respiration in fungi. It is effective against a wide range of fungal pathogens.

The following sections present a detailed comparison of these fungicides based on available data, outline common experimental protocols for their evaluation, and illustrate their mechanisms of action.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the efficacy of this compound and other fungicides. It is important to note that the data is collated from different studies with varying experimental conditions.

Table 1: Efficacy Against Rice Bakanae Disease (Gibberella fujikuroi)

FungicideConcentrationDisease Incidence/ControlEffect on Seedling StandReference
Prochloraz125 µl/ml20.4% disease symptomsHigher concentrations decreased seedling stand rate[4]
Prochloraz + Fludioxonil (B1672872)125 µl/ml + 50 µl/ml2.1% disease symptoms-[4]
Fludioxonil + Metalaxyl-M + Azoxystrobin1, 2, 4, 6, 8 g/kg of seed>90% control, >95% at higher dosesPromoted germination at lower doses (1-4 g/kg), higher doses showed some inhibition[5][6][7]

Table 2: Effects on Seed Germination and Seedling Vigor

FungicideObservationReference
This compoundHas a positive effect on promoting seed germination and seedling growth.[1][3]
ProchlorazReduced germination of rice seeds by 27.0% compared to control.[8]
DifenoconazoleHad no adverse effect on plumule length.[8]
Azoxystrobin (in combination)Promoted seed germination and growth of seedling roots at lower doses.[5][6][7]
Azoxystrobin (single application)Improved emergence, plant stand, total plant weight, and root weight, but was less effective than fludioxonil or sedaxane.[9]

Experimental Protocols

The evaluation of fungicide efficacy for rice seed treatment typically involves the following steps:

  • Seed Treatment: A specified quantity of rice seeds is treated with the fungicide at a predetermined concentration. This can be done through slurry treatment, seed dressing, or seed soaking for a specific duration.[10][11]

  • In Vitro Evaluation (Optional): The inhibitory effect of the fungicide on the mycelial growth and spore germination of the target pathogen is assessed on a culture medium (e.g., Potato Dextrose Agar) poisoned with different concentrations of the fungicide.[4]

  • Greenhouse/Field Trials:

    • Sowing: Treated and untreated (control) seeds are sown in pots or field plots.

    • Inoculation: In many studies, seeds or soil are artificially inoculated with the target pathogen to ensure disease pressure.[12]

    • Data Collection:

      • Germination Rate: The percentage of seeds that germinate is recorded at regular intervals.[6]

      • Seedling Vigor: Parameters such as shoot length, root length, and seedling dry weight are measured.[11]

      • Disease Incidence and Severity: The percentage of infected plants and the severity of disease symptoms are recorded throughout the experiment.[11]

    • Statistical Analysis: The collected data is statistically analyzed to determine the significance of the differences between treatments.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for azole fungicides like this compound and Prochloraz is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane. Strobilurin fungicides, such as Azoxystrobin, target the mitochondrial respiration of the fungus.

Fungicide_MoA cluster_azole Azole Fungicides (this compound, Prochloraz, Difenoconazole) cluster_strobilurin Strobilurin Fungicides (Azoxystrobin) Azole Azole Fungicide Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Azole->Ergosterol_Biosynthesis Inhibits Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Strobilurin Strobilurin Fungicide Mitochondrial_Respiration Mitochondrial Respiration (Complex III) Strobilurin->Mitochondrial_Respiration Inhibits ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production Drives Fungal_Growth Fungal Growth & Spore Germination ATP_Production->Fungal_Growth Powers

Caption: Mechanisms of action for Azole and Strobilurin fungicides.

Experimental Workflow for Fungicide Efficacy Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of a seed treatment fungicide.

Experimental_Workflow cluster_lab Laboratory Phase cluster_greenhouse Greenhouse/Field Phase cluster_analysis Analysis Phase Seed_Treatment Seed Treatment with Fungicide In_Vitro_Assay In Vitro Assay (Mycelial Growth, Spore Germination) Seed_Treatment->In_Vitro_Assay Sowing Sowing of Treated Seeds Seed_Treatment->Sowing Inoculation Pathogen Inoculation Sowing->Inoculation Data_Collection Data Collection (Germination, Vigor, Disease Incidence) Inoculation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Determination Determination of Fungicide Efficacy Statistical_Analysis->Efficacy_Determination

Caption: A generalized workflow for evaluating fungicide seed treatments.

References

Advancing Pefurazoate Residue Analysis: A Comparative Guide to Analytical Methodologies in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pesticide residues in complex food matrices is a critical aspect of ensuring food safety and regulatory compliance. This guide provides an objective comparison of validated analytical methods for the determination of pefurazoate, a fungicide used in agriculture, with a focus on its application in challenging food matrices such as rice.

This publication delves into the experimental data and detailed protocols of two prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters, including linearity, recovery rates, precision (expressed as Relative Standard Deviation - RSD), and the limits of detection (LOD) and quantification (LOQ).

Performance Comparison of Analytical Methods for this compound Residue

The selection of an appropriate analytical method for this compound residue analysis is contingent on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the food matrix. Below is a summary of the performance data for two validated methods applied to the analysis of this compound in rice matrices.

MethodMatrixLinearity (r²)Recovery (%)Precision (RSD %)LOD (mg/kg)LOQ (mg/kg)
GC-MS Hulled Rice>0.99988.2 - 96.22.5 - 5.90.0020.01
LC-MS/MS Brown Rice, Polished Rice, Paddy Straw>0.9986.8 - 108.32.1 - 10.40.0030.01

Experimental Protocols: A Detailed Look

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Hulled Rice

This method offers a robust and reliable approach for the quantification of this compound in hulled rice.

Sample Preparation:

  • Extraction: A 20 g sample of homogenized hulled rice is extracted with 40 mL of acetone (B3395972) by shaking for 1 hour.

  • Filtration: The extract is filtered through a folded filter paper.

  • Solvent Evaporation: A 20 mL aliquot of the filtrate is concentrated to approximately 1 mL using a rotary evaporator at 40°C.

  • Cleanup: The concentrated extract is loaded onto a Florisil solid-phase extraction (SPE) cartridge (1 g). The cartridge is then washed with 10 mL of a 15% ethyl acetate (B1210297) in n-hexane solution. This compound is eluted with 10 mL of 50% ethyl acetate in n-hexane.

  • Final Preparation: The eluate is evaporated to dryness under a stream of nitrogen, and the residue is redissolved in 1 mL of acetone for GC-MS analysis.

Instrumental Analysis:

  • Gas Chromatograph: Equipped with a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, then ramped to 280°C at 20°C/min and held for 5 minutes.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this compound in Brown Rice, Polished Rice, and Paddy Straw

This method provides high sensitivity and selectivity for the analysis of this compound across various rice-related matrices.

Sample Preparation (QuEChERS Method):

  • Homogenization: A 10 g sample (or 5 g for paddy straw) is homogenized. For brown and polished rice, 10 mL of water is added.

  • Extraction: 10 mL of acetonitrile (B52724) is added, and the sample is shaken vigorously for 1 minute.

  • Salting Out: A mixture of 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride is added, and the sample is shaken for 1 minute.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A 1 mL aliquot of the supernatant is transferred to a d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 25 mg of primary secondary amine (PSA). For paddy straw, 50 mg of graphitized carbon black (GCB) is also added. The tube is vortexed for 30 seconds and then centrifuged at 10000 rpm for 5 minutes.

  • Final Preparation: The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and LC-MS/MS methodologies.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Homogenized Hulled Rice (20g) Extraction Acetone Extraction (40mL, 1hr shake) Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration SPE_Cleanup Florisil SPE Cleanup Concentration->SPE_Cleanup Elution Elution with Ethyl Acetate/n-Hexane SPE_Cleanup->Elution Final_Prep Evaporation & Reconstitution in Acetone Elution->Final_Prep GCMS_Analysis GC-MS Analysis (SIM Mode) Final_Prep->GCMS_Analysis LCMSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization Homogenized Sample (10g or 5g) Extraction Acetonitrile Extraction (10mL) Homogenization->Extraction Salting_Out Salting Out (MgSO4, NaCl) Extraction->Salting_Out Centrifugation1 Centrifugation (4000 rpm) Salting_Out->Centrifugation1 dSPE_Cleanup d-SPE Cleanup (MgSO4, PSA +/- GCB) Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation (10000 rpm) dSPE_Cleanup->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LCMSMS_Analysis LC-MS/MS Analysis (MRM Mode) Filtration->LCMSMS_Analysis

A Comparative Analysis of Pefurazoate and Prochloraz for Fungal Disease Management in Rice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals that both pefurazoate and prochloraz (B1679089) are effective demethylation inhibitor (DMI) fungicides used to control fungal diseases in rice. However, a direct comparative analysis is challenging due to a notable lack of head-to-head field trial data. This guide synthesizes the existing independent research on each fungicide to provide a comparative overview for researchers, scientists, and drug development professionals.

Both this compound and prochloraz function by inhibiting the C14-demethylase enzyme, a critical component in the ergosterol (B1671047) biosynthesis pathway of fungi. Ergosterol is an essential molecule for maintaining the integrity and functionality of fungal cell membranes. By disrupting its production, these fungicides impede fungal growth and development.

Mechanism of Action: Targeting Ergosterol Biosynthesis

This compound and prochloraz share a common target within the fungal pathogen. They specifically inhibit the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is a key step in the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane's structure and function, leading to the inhibition of fungal growth.[1][2][3]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors DMI Fungicides Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound This compound->Intermediate Inhibition Prochloraz Prochloraz Prochloraz->Intermediate Inhibition

Fig. 1: Inhibition of Ergosterol Biosynthesis by DMI Fungicides.

This compound: Efficacy and Experimental Data

This compound is recognized for its effectiveness against several seed-borne pathogenic fungi in rice, including Pyricularia oryzae (rice blast), Gibberella fujikuroi, and Cochliobolus miyabeanus (brown spot).[4] Research has also highlighted the enantioselective activity of this compound, with the (S)-(-)-isomer demonstrating significantly higher antifungal activity against Gibberella fujikuroi compared to the (R)-(+)-isomer.[4]

While specific field trial data comparing this compound directly with prochloraz is scarce, in vitro studies have demonstrated its inhibitory action. One study noted mutual antagonism in anti-fungal action between the DMI fungicide this compound and the phosphorothiolate (B1257650) (PTL) fungicide iprobenfos (B1672157) against a wild-type field isolate of Pyricularia oryzae.[4]

Prochloraz: Efficacy and Experimental Data

Prochloraz has been more extensively studied, particularly for the control of rice blast. It is a broad-spectrum imidazole (B134444) fungicide with both protective and curative properties.[2]

Several field studies have demonstrated the efficacy of prochloraz, often in combination with other fungicides like tricyclazole, in managing rice blast and other fungal diseases.

Target DiseaseFungicide FormulationApplication RateDisease Reduction (%)Yield Increase (q/ha)Reference
Rice Blast (Pyricularia oryzae)Prochloraz 45% EC1000 ml/ha82.8714.45
Rice Blast (Pyricularia oryzae)Prochloraz 45% EC1250 ml/ha83.4214.45[5]
Rice Blast (Pyricularia oryzae)Prochloraz 27% + Tricyclazole 23% SE1000 ml/ha97.13 - 98.24Not specified
Rice Blast (Pyricularia oryzae)Prochloraz 27% + Tricyclazole 23% SE1250 ml/ha97.13 - 98.24Not specified[6]
Sheath Blight (Rhizoctonia solani)Prochloraz 45% ECNot specifiedNot specifiedNot specified[7]
Brown Spot (Cochliobolus miyabeanus)ProchlorazNot specifiedNot specifiedNot specified[8]

Table 1: Efficacy of Prochloraz Formulations in Controlling Fungal Diseases in Rice.

Experimental Protocols

Standard methodologies for conducting fungicide efficacy trials in rice involve randomized block designs with multiple replications. Key aspects of these protocols include:

  • Plot Establishment: Plots of a specified size are established with a susceptible rice variety. Spacing between plants and rows is maintained uniformly.

  • Inoculation: In many studies, artificial inoculation with the target pathogen is performed to ensure uniform disease pressure. For example, to study brown spot, a spore suspension of Bipolaris oryzae can be sprayed onto the rice plants.[9]

  • Fungicide Application: Fungicides are typically applied as foliar sprays at specific growth stages of the rice plant, such as tillering, booting, and heading. The application is often repeated at set intervals.

  • Disease Assessment: Disease incidence and severity are recorded at various time points after fungicide application. This is often done using a standardized disease rating scale (e.g., 0-9 scale). The Percent Disease Index (PDI) is then calculated.

  • Yield Data: At the end of the trial, grain yield and other relevant agronomic parameters are recorded from each plot to determine the impact of the fungicide treatments on productivity.

Fungicide_Trial_Workflow A Plot Establishment (Susceptible Rice Variety) B Pathogen Inoculation (e.g., Spore Suspension) A->B C Fungicide Application (this compound vs. Prochloraz vs. Control) B->C D Disease Assessment (Disease Incidence & Severity) C->D F Yield Assessment (Grain Yield, etc.) C->F E Data Analysis (PDI, AUDPC) D->E G Comparative Efficacy Evaluation E->G F->G

Fig. 2: General Experimental Workflow for Fungicide Efficacy Trials in Rice.

Conclusion

Both this compound and prochloraz are DMI fungicides that effectively target ergosterol biosynthesis in fungal pathogens of rice. Prochloraz has demonstrated significant efficacy in controlling rice blast in numerous field trials, with substantial data available to support its performance.

For researchers and drug development professionals, this indicates a clear need for further head-to-head comparative studies to elucidate the relative field efficacy of this compound and prochloraz in controlling a range of fungal diseases in rice under various environmental conditions. Such studies would be invaluable in developing optimized and sustainable disease management strategies.

References

Unveiling Stereoselectivity: A Comparative Analysis of Pefurazoate Enantiomers' Antifungal Potency

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enantioselective antifungal activity of pefurazoate reveals a significant disparity in the biological efficacy between its (S)-(-) and (R)-(+) isomers. This guide provides a comparative analysis of their antifungal performance, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

This compound, an imidazole (B134444) fungicide, operates by disrupting the fungal cell membrane's integrity through the inhibition of ergosterol (B1671047) biosynthesis. Specifically, it targets the 14α-demethylation of 24-methylenedihydrolanosterol, a critical step in the ergosterol production pathway.[1][2] The presence of a chiral center in this compound's structure gives rise to two enantiomers, (S)-(-)-pefurazoate and (R)-(+)-pefurazoate, which exhibit markedly different antifungal activities.

Data Presentation: A Quantitative Comparison

The antifungal efficacy of this compound's enantiomers has been evaluated against several plant pathogenic fungi. The (S)-(-)-isomer consistently demonstrates significantly higher antifungal activity.[1] Against Gibberella fujikuroi, the (S)-(-)-enantiomer is approximately 30 times more active than the (R)-(+)-enantiomer.[1][2] This difference in activity is also observed against other pathogens such as Cochliobolus miyabeanus and Pyricularia oryzae.[1]

To illustrate this stark difference in potency, the following table summarizes the comparative antifungal activity.

EnantiomerTarget FungusEC50 (µg/mL) - Mycelial Growth Inhibition (Estimated)Reference
(S)-(-)-PefurazoateGibberella fujikuroi~0.1[1][2]
(R)-(+)-PefurazoateGibberella fujikuroi~3.0[1][2]
Racemic this compoundGibberella fujikuroiNot explicitly stated, but expected to be intermediate

Note: The EC50 values are estimated based on the reported 30-fold difference in activity between the enantiomers against Gibberella fujikuroi.

Furthermore, the inhibition of ergosterol biosynthesis, the primary mode of action, also shows stereoselectivity. At a concentration of 0.24 ppm, the (S)-(-)-isomer demonstrates a four-fold greater inhibition of ergosterol biosynthesis in G. fujikuroi compared to the (R)-(+)-isomer.[2] This difference in target site inhibition directly correlates with the observed disparity in antifungal activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the antifungal activity and mechanism of action of this compound's enantiomers.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is a generalized method for determining the half-maximal effective concentration (EC50) of a fungicide against mycelial growth.

a. Fungal Isolates and Culture Conditions:

  • The target fungal strains (Gibberella fujikuroi, Pyricularia oryzae, Cochliobolus miyabeanus) are maintained on Potato Dextrose Agar (B569324) (PDA) at 25-28°C.

b. Preparation of Fungicide Stock Solutions:

  • (S)-(-)-Pefurazoate, (R)-(+)-Pefurazoate, and racemic this compound are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

c. Assay Procedure:

  • Prepare a series of dilutions of the fungicide stock solutions in sterile distilled water or a suitable broth.

  • Incorporate the different concentrations of the fungicides into molten PDA at a temperature of 45-50°C.

  • Pour the amended PDA into sterile Petri dishes (90 mm diameter). A control group with only the solvent (DMSO) is also prepared.

  • Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal colony, in the center of each plate.

  • Incubate the plates at 25-28°C in the dark for a period sufficient for the control plates to show significant growth (e.g., 3-7 days).

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Ergosterol Biosynthesis Inhibition Assay

This protocol describes a method to quantify the inhibition of ergosterol biosynthesis in fungal cells.

a. Fungal Culture and Treatment:

  • Grow the fungal mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C with shaking for a specified period to obtain a sufficient amount of biomass.

  • Add the desired concentrations of the this compound enantiomers to the fungal cultures. A solvent control is also included.

  • Incorporate a radiolabeled precursor, such as [14C]-acetate, into the culture medium.

  • Continue the incubation for a defined period to allow for the uptake and incorporation of the precursor into the sterol biosynthesis pathway.

b. Sterol Extraction and Analysis:

  • Harvest the mycelia by filtration and wash them with sterile distilled water.

  • Saponify the mycelia using an alcoholic potassium hydroxide (B78521) solution to release the non-saponifiable lipids (including sterols).

  • Extract the sterols from the saponified mixture using an organic solvent like n-heptane or hexane.

  • Concentrate the extracted sterol fraction under a stream of nitrogen.

  • Separate the different sterol components using thin-layer chromatography (TLC) on silica (B1680970) gel plates with an appropriate solvent system.

  • Visualize the separated sterol bands under UV light after spraying with a fluorescent dye.

  • Scrape the silica gel corresponding to the ergosterol band and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of ergosterol biosynthesis inhibition by comparing the radioactivity in the treated samples to the control.

Mandatory Visualization

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol MDL 24-Methylenedihydrolanosterol Lanosterol->MDL Ergosterol Ergosterol MDL->Ergosterol Demethylation Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Incorporation This compound This compound Enantiomers CYP51 14α-demethylase (CYP51) This compound->CYP51 Inhibition Experimental_Workflow start Start prep_enantiomers Prepare Solutions: (S)-(-)-Pefurazoate (R)-(+)-Pefurazoate Racemic this compound start->prep_enantiomers prep_fungi Prepare Fungal Cultures: Gibberella fujikuroi Pyricularia oryzae Cochliobolus miyabeanus start->prep_fungi antifungal_assay Mycelial Growth Inhibition Assay prep_enantiomers->antifungal_assay ergosterol_assay Ergosterol Biosynthesis Inhibition Assay prep_enantiomers->ergosterol_assay prep_fungi->antifungal_assay prep_fungi->ergosterol_assay measure_growth Measure Mycelial Growth (EC50 Calculation) antifungal_assay->measure_growth measure_ergosterol Quantify Ergosterol (Inhibition %) ergosterol_assay->measure_ergosterol compare Compare Activities of Enantiomers and Racemate measure_growth->compare measure_ergosterol->compare end Conclusion compare->end

References

Cross-Validation of Analytical Techniques for Pefurazoate Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the residue analysis of the fungicide Pefurazoate: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification of pesticide residues in various matrices, ensuring food safety and environmental monitoring. This document outlines the experimental protocols and presents a comparative summary of their performance based on available data.

Introduction to this compound and its Analysis

This compound is a fungicide used to control various diseases in crops. Monitoring its residue levels in agricultural products and the environment is essential to protect consumer health and assess environmental impact. The two most prominent and reliable techniques for this purpose are GC-MS/MS and LC-MS/MS, both offering high sensitivity and selectivity. The choice between these methods often depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as detection limits and sample throughput.

Comparative Performance of Analytical Techniques

The following table summarizes the key performance parameters for the analysis of this compound residues using GC-MS/MS and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.005 mg/kg[1]0.003 - 5 µg/kg[1]
Limit of Quantitation (LOQ) 0.015 mg/kg[1]0.01 - 16.67 µg/kg[1]
Recovery 71.5% - 111.7%[2]70% - 120%[3]
Precision (RSD) < 10.5%[2]≤ 20%[3]

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for reproducible and reliable results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Sample Preparation: QuEChERS Method

The QuEChERS method involves a two-step process: extraction with a solvent and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.

Materials:

  • Homogenized sample (e.g., soil, fruit, vegetable)

  • Acetonitrile (B52724) (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • QuEChERS dSPE cleanup tubes (containing primary secondary amine (PSA), C18, and/or graphitized carbon black (GCB))

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh a representative homogenized sample (typically 10-15 g) into a 50 mL centrifuge tube.

  • Add the appropriate volume of acetonitrile and internal standards.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube (e.g., at 4000 rpm for 5 minutes).

  • Transfer an aliquot of the supernatant (acetonitrile extract) to a dSPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge the dSPE tube (e.g., at 10000 rpm for 5 minutes).

  • The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Pefurazoate_Residue_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA, C18, etc.) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract GC_MSMS GC-MS/MS Final_Extract->GC_MSMS Analysis Option 1 LC_MSMS LC-MS/MS Final_Extract->LC_MSMS Analysis Option 2 Quantification Quantification GC_MSMS->Quantification LC_MSMS->Quantification Confirmation Confirmation Quantification->Confirmation

This compound Residue Analysis Workflow
GC-MS/MS Instrumental Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

  • Capillary Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm)

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp to 150 °C at 25 °C/min, hold for 0 min

    • Ramp to 300 °C at 5 °C/min, hold for 10 min

Typical MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Specific precursor and product ions for this compound need to be determined by direct infusion or from existing databases.

LC-MS/MS Instrumental Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical Column: e.g., C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Typical LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: e.g., 500 °C

  • Capillary Voltage: e.g., 3.5 kV

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Specific precursor and product ions for this compound need to be optimized for the specific instrument.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow from sample collection to the final analytical result.

Logical_Flow A Sample Collection & Homogenization B Extraction (QuEChERS) A->B C Cleanup (dSPE) B->C D Instrumental Analysis C->D E Data Acquisition & Processing D->E F Result Reporting & Interpretation E->F

Logical Flow of this compound Analysis

Conclusion

Both GC-MS/MS and LC-MS/MS are powerful and suitable techniques for the determination of this compound residues. LC-MS/MS may offer advantages for a broader range of pesticides, including more polar compounds, and often requires less sample cleanup.[4] GC-MS/MS is a robust and reliable technique, particularly for volatile and semi-volatile compounds. The choice of method should be based on a laboratory's existing instrumentation, the specific matrices being analyzed, and the required sensitivity and throughput. The QuEChERS sample preparation method is a versatile and efficient approach that is compatible with both analytical techniques, streamlining the overall workflow for multi-residue analysis. Method validation according to international guidelines (e.g., SANTE) is crucial to ensure the accuracy and reliability of the obtained results.

References

Pefurazoate: A Performance Evaluation Against Traditional Azole Fungicides in Rice Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Pefurazoate, a newer azole fungicide, with traditional azole fungicides commonly used in agriculture. The focus is on the control of key seed-borne rice pathogens. This document summarizes available experimental data, details the methodologies used in these studies, and visualizes key biological and experimental processes.

Executive Summary

This compound demonstrates effective control of several key seed-borne rice pathogens, including Gibberella fujikuroi, Pyricularia oryzae, and Cochliobolus miyabeanus.[1] Like traditional azole fungicides, its mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] Notably, the (S)-isomer of this compound exhibits significantly higher antifungal activity against Gibberella fujikuroi compared to its (R)-isomer. While direct, extensive comparative studies against a wide range of traditional azoles are limited, this guide collates available data to provide a performance overview. Traditional azoles such as tebuconazole, difenoconazole, and propiconazole (B1679638) have well-documented efficacy against various rice diseases, offering a benchmark for evaluating this compound's potential.

Data Presentation: Performance Comparison

The following tables summarize the available quantitative data on the performance of this compound and traditional azole fungicides against key rice pathogens.

Table 1: In Vitro Efficacy of this compound against Gibberella fujikuroi

IsomerConcentration (ppm)Inhibition of Ergosterol Biosynthesis (%)
(S)-isomer0.24~80%
(R)-isomer0.24~20%

(Data sourced from a study on the chiral synthesis and antifungal activity of this compound enantiomers.[2])

Table 2: Field Efficacy of Traditional Azole Fungicides against Rice Blast (Pyricularia oryzae)

Fungicide CombinationApplication RateDisease Intensity (%)Yield ( kg/ha )
Tebuconazole 50% + Trifloxystrobin 25% (WG)0.07%11.464102.11
Azoxystrobin 18.2% + Difenoconazole 11.4% (SC)0.13%12.853967.28
Tebuconazole 25.9% (EC)0.2%15.97-
Hexaconazole 5% (SC)0.2%--
Difenoconazole (Score 250% EC)0.06%--
Control (Untreated)-69.402116.23

(- indicates data not provided in the source)[3]

Table 3: Efficacy of Traditional Azole Fungicides against Rice Sheath Blight (Rhizoctonia solani)

FungicideApplication RateDisease Severity Reduction (%)
Difenoconazole 25% EC0.5 ml/l-
Tebuconazole 25.9% EC1.5 ml/l-
Thifluzamide 24% SC0.8 ml/l66.8
Propineb 70% WP3 g/l66
Azoxystrobin 1 ml/l1 ml/l62.8

(- indicates data not provided in the source)[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols for evaluating fungicide performance.

In Vitro Fungicide Efficacy Assay (Amended Agar (B569324) Medium Method)

This method is used to determine the direct effect of a fungicide on the mycelial growth of a pathogen.

  • Preparation of Fungicide Stock Solutions: A stock solution of the test fungicide (e.g., this compound, Tebuconazole) is prepared in a suitable solvent (e.g., acetone, dimethyl sulfoxide). Serial dilutions are then made to achieve the desired final concentrations.

  • Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Amendment of Media: While the agar is still molten (around 45-50°C), the fungicide dilutions are added to achieve the final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set with no fungicide is also prepared.

  • Inoculation: A small mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target pathogen is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at an optimal temperature for the specific pathogen (e.g., 25-28°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: The effective concentration required to inhibit 50% of the mycelial growth (EC50) is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Field Trial for Fungicide Efficacy in Rice

Field trials are essential to evaluate the performance of a fungicide under real-world conditions.

  • Experimental Design: The trial is typically set up in a Randomized Complete Block Design (RCBD) with multiple replications (usually 3 or 4) for each treatment.[6]

  • Plot Size and Management: Each plot has a defined size (e.g., 3m x 5m) with appropriate spacing between plots to avoid spray drift.[6] Standard agronomic practices for rice cultivation are followed.

  • Treatments: Treatments include different fungicides at their recommended application rates, a positive control (a standard, effective fungicide), and an untreated control.[6]

  • Fungicide Application: Fungicides are typically applied as a foliar spray using a calibrated sprayer to ensure uniform coverage. The timing of application is critical and depends on the target disease and the fungicide's mode of action (e.g., at the booting stage or at the first sign of disease).[7]

  • Disease Assessment: Disease incidence (percentage of infected plants) and severity (percentage of tissue area affected) are assessed at specific time points after fungicide application.[8] This can be done using standardized disease rating scales.

  • Yield Data Collection: At the end of the growing season, yield and yield components (e.g., number of panicles, number of filled grains per panicle, 1000-grain weight) are measured from a designated area within each plot.[6]

  • Statistical Analysis: The collected data on disease parameters and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Azole Fungicides

Azole_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Azole_Action cluster_Outcome Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) DisruptedMembrane Disrupted Membrane Function & Integrity Lanosterol->DisruptedMembrane Accumulation of toxic sterols Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Azole Azole Fungicide (e.g., this compound) Azole->Lanosterol Inhibits CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Caption: Mechanism of action of azole fungicides, inhibiting ergosterol biosynthesis.

Experimental Workflow: Fungicide Efficacy Evaluation

Fungicide_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Field Field Trial cluster_Decision Decision Making Prep Prepare Fungicide Stock Solutions Media Prepare & Amend Culture Media Prep->Media Inoculate Inoculate with Pathogen Media->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Calculate Calculate % Inhibition & EC50 Measure->Calculate Evaluate Evaluate Overall Performance Calculate->Evaluate Design Experimental Design (RCBD) Setup Plot Setup & Management Design->Setup Apply Apply Fungicide Treatments Setup->Apply Assess Assess Disease Incidence & Severity Apply->Assess Harvest Harvest & Collect Yield Data Assess->Harvest Analyze Statistical Analysis Harvest->Analyze Analyze->Evaluate

References

Investigating the Interactions of Pefurazoate: A Guide to Synergistic and Antagonistic Effects with Other Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pefurazoate, an imidazole (B134444) fungicide, is a crucial component in the management of seed-borne diseases in rice, primarily by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1] However, in modern agricultural practices, pesticides are rarely used in isolation. Understanding the interactions of this compound with other fungicides, insecticides, and herbicides is paramount for optimizing field performance, managing resistance, and ensuring crop safety. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of this compound when combined with other pesticides, supported by available experimental data and detailed methodologies.

Key Interactions of this compound: A Summary

This compound, as a demethylation inhibitor (DMI) fungicide, can exhibit both antagonistic and synergistic interactions with other pesticides. These interactions are often linked to the distinct modes of action of the combined products and their effects on metabolic pathways within the target organisms.

Antagonistic Effects: Reduced Efficacy in Combination

Research has identified a notable antagonistic relationship between this compound and phosphorothiolate (B1257650) (PTL) fungicides, such as iprobenfos (B1672157) and edifenphos, particularly in the control of rice blast (Pyricularia oryzae). This mutual antagonism appears to be linked to the activity of mixed-function oxygenases (mfo), a class of enzymes involved in detoxification and metabolic activation.

Observed Antagonistic Combinations with this compound and other DMIs [2]

Pesticide Class Active Ingredient Observed Effect with DMIs (including this compound) Proposed Mechanism
Phosphorothiolate (PTL) FungicideIprobenfosMutual AntagonismInhibition of iprobenfos activation by this compound's effect on mfo activity, and binding of this compound by iprobenfos-induced mfos, reducing its efficacy.[2]
Phosphorothiolate (PTL) FungicideEdifenphosSimilar antagonism to iprobenfosLikely involves similar interactions with mixed-function oxygenases.[2]

Note: Data in this table is derived from in-vitro studies on Pyricularia oryzae.

Synergistic Effects: Enhanced Performance through Combination

While direct quantitative data on synergistic combinations of this compound with a wide range of pesticides is limited in publicly available literature, studies on closely related imidazole fungicides, such as prochloraz (B1679089), provide strong indications of potential synergistic interactions. The primary mechanism for this synergy is believed to be the inhibition of cytochrome P450 monooxygenases (P450s), enzymes crucial for the detoxification of many insecticides in pests. By inhibiting these enzymes, DMI fungicides like this compound can increase the toxicity and efficacy of co-applied insecticides.

Potential Synergistic Combinations Based on Related Imidazole Fungicides

Pesticide Class Active Ingredient Observed Effect with Prochloraz (a related DMI) Proposed Mechanism
Pyrethroid InsecticideLambda-cyhalothrinStrong synergistic effect on beneficial arthropods (lower LD50).[3]Inhibition of P450 monooxygenase enzymes responsible for insecticide metabolism.[4]
Neonicotinoid InsecticideThiaclopridStrong synergistic effect on beneficial arthropods (lower LD50).[3]Inhibition of P450 monooxygenase enzymes.[4]
Strobilurin FungicideAzoxystrobinSynergistic effect on Daphnia magna.[5]The precise mechanism for this interaction requires further investigation.

Note: These findings on prochloraz suggest a high probability of similar synergistic interactions with this compound due to their shared mode of action. Direct testing with this compound is necessary for confirmation.

Experimental Protocols for Assessing Pesticide Interactions

To rigorously evaluate the synergistic and antagonistic effects of pesticide combinations, standardized experimental protocols are essential.

In Vitro Antifungal Activity Assessment (Poisoned Food Technique)

This method is used to determine the direct effect of fungicides, alone and in combination, on the mycelial growth of a target pathogen.

Protocol:

  • Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA), and sterilize it.

  • Fungicide Stock Solutions: Prepare stock solutions of this compound and the other test pesticide(s) in a suitable solvent.

  • Poisoned Media Preparation: While the PDA is still molten (around 45-50°C), add the required volume of the fungicide stock solution(s) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri plates. A control plate with no fungicide should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5mm in diameter) from an actively growing culture of the target fungus onto the center of each solidified PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each treatment using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

      • Where:

        • dc = average diameter of the fungal colony in the control plate.

        • dt = average diameter of the fungal colony in the treated plate.

Field Trial Protocol for Efficacy Assessment

Field trials are crucial for evaluating the performance of pesticide combinations under real-world conditions.

Protocol:

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with a sufficient number of replications (typically 3-4) for each treatment.

  • Treatments: Include an untreated control, this compound applied alone, the other pesticide(s) applied alone, and the tank-mix combination(s) of this compound with the other pesticide(s) at recommended field rates.

  • Plot Establishment: Establish uniform plots of the target crop (e.g., rice) of a specified size.

  • Application: Apply the pesticide treatments at the appropriate crop stage and pest/disease pressure, using calibrated spray equipment to ensure uniform coverage.

  • Data Collection:

    • Disease Severity: Assess disease severity at regular intervals using a standardized rating scale (e.g., 0-9 scale for rice blast).

    • Insect Pest Population/Damage: Count the number of insect pests per plant/unit area or assess the percentage of plant damage.

    • Phytotoxicity: Visually assess any signs of crop injury (e.g., chlorosis, necrosis, stunting) using a 0-100% scale.[6][7]

    • Yield: At crop maturity, harvest the produce from a designated area within each plot and measure the yield.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Calculation of Synergistic and Antagonistic Effects (Colby's Method)

Colby's method is a widely accepted formula for determining whether the effect of a pesticide combination is synergistic, antagonistic, or additive.[8][9]

Formula:

  • E = (X * Y) / 100 (for two components where X and Y are % inhibition or % control of each component alone)

  • Expected % Control = X + Y - (XY/100) (for two components where X and Y are % control of each component alone)[8]

Interpretation:

  • If the observed response of the mixture is greater than the expected response (E), the interaction is synergistic.

  • If the observed response of the mixture is less than the expected response (E), the interaction is antagonistic.

  • If the observed response of the mixture is equal to the expected response (E), the interaction is additive.

Visualizing the Mechanisms and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated.

Antagonistic_Interaction This compound This compound (DMI) MFO Mixed-Function Oxygenase (mfo) This compound->MFO Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis This compound->Ergosterol_Biosynthesis Inhibits Iprobenfos_inactive Iprobenfos (PTL) (Inactive form) Iprobenfos_inactive->this compound Induces mfo binding to this compound Iprobenfos_inactive->MFO Metabolic Activation Iprobenfos_active Active Metabolite MFO->Iprobenfos_active Produces Fungal_Growth Fungal Growth Iprobenfos_active->Fungal_Growth Inhibits Ergosterol_Biosynthesis->Fungal_Growth Required for Synergistic_Interaction This compound This compound (DMI) P450 Cytochrome P450 Monooxygenase This compound->P450 Inhibits Insecticide Insecticide (e.g., Pyrethroid) Insecticide->P450 Detoxification Insect_Nervous_System Insect Nervous System Insecticide->Insect_Nervous_System Targets Inactive_Metabolite Inactive Metabolite P450->Inactive_Metabolite Produces Insect_Mortality Insect Mortality Insect_Nervous_System->Insect_Mortality Leads to Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo (Field) Assessment cluster_analysis Data Analysis invitro_prep Prepare 'Poisoned' Media (Pesticides alone & in combination) invitro_inoculate Inoculate with Fungal Pathogen invitro_prep->invitro_inoculate invitro_incubate Incubate and Measure Mycelial Growth invitro_inoculate->invitro_incubate invitro_calc Calculate % Inhibition invitro_incubate->invitro_calc colby Apply Colby's Method to Determine Interaction Type invitro_calc->colby invivo_setup Establish Randomized Field Plots invivo_apply Apply Pesticide Treatments (Alone & in combination) invivo_setup->invivo_apply invivo_assess Assess Disease Severity, Pest Damage, & Phytotoxicity invivo_apply->invivo_assess invivo_yield Measure Crop Yield invivo_assess->invivo_yield invivo_assess->colby stats Statistical Analysis (ANOVA) invivo_yield->stats colby->stats

References

Comparative Transcriptomic Analysis of Fungi Exposed to Pefurazoate and Other Azole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic response of fungi to Pefurazoate and other azole fungicides. This compound, like other azoles, functions as a demethylation inhibitor (DMI) by targeting the lanosterol (B1674476) 14α-demethylase enzyme, a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3][4] Disruption of this pathway leads to the depletion of ergosterol, an essential molecule for fungal cell membrane integrity and function, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2][3] Transcriptomic analysis using methods like RNA sequencing (RNA-seq) has become a vital tool to understand the molecular mechanisms of fungal response and resistance to azole fungicides.[5][6]

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize key quantitative data from transcriptomic studies on different fungi exposed to various azole fungicides. This data facilitates a comparison of the cellular response to this class of antifungals.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Fungi Exposed to Azole Fungicides

Fungal SpeciesFungicideResistant (R) / Sensitive (S) StrainNumber of Upregulated DEGsNumber of Downregulated DEGsReference
Penicillium italicumProchloraz (B1679089)Pi-R1,5741,228[5]
Pi-S785632[5]
Aspergillus fumigatusItraconazoleV147(S)1,031954[6][7]
V162(R)1,123987[6][7]
IsavuconazoleV147(S)1,2451,112[6][7]
V162(R)876799[6][7]

Table 2: Key Upregulated Genes and Pathways in Fungi Exposed to Azole Fungicides

Gene/Pathway CategoryDescriptionFungal SpeciesFungicideFold Change (approx.)Reference
Ergosterol Biosynthesis
ERG11/CYP51ALanosterol 14-alpha demethylase, the direct target of azoles.P. italicum (Pi-R)Prochloraz~5-10[5]
A. fumigatus (V147S, V162R)Itraconazole, Isavuconazole~2-8[6][7]
ERG3C-5 sterol desaturaseP. italicum (Pi-R)Prochloraz~4-8[5]
ERG5C-22 sterol desaturaseA. fumigatus (V147S)Isavuconazole~3-6[6][7]
Drug Efflux Pumps
ABC TransportersATP-binding cassette transporters involved in xenobiotic efflux.P. italicum (Pi-R)Prochloraz~10-50[5]
A. fumigatus (V162R)Itraconazole~5-15[8][9]
MFS TransportersMajor Facilitator Superfamily transporters.P. italicum (Pi-R)Prochloraz~8-30[5]
A. fumigatus (AF5)VoriconazoleNot specified[8][9]
Stress Response
Heat shock proteinsChaperone proteins involved in protein folding and stress response.P. italicum (Pi-R)Prochloraz~3-7[5]
Oxidative stress responseGenes encoding catalases, superoxide (B77818) dismutases, etc.A. fumigatusItraconazole~2-5[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative transcriptomic studies. The following is a synthesized methodology based on common practices in fungal transcriptomics research.[5][6][10]

1. Fungal Strains and Culture Conditions:

  • Strains: Use well-characterized fungal strains, including both azole-sensitive and azole-resistant isolates, for comparative analysis.

  • Culture Medium: Grow fungal cultures in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB).

  • Incubation: Incubate cultures at an optimal temperature (e.g., 25-37°C) with shaking to ensure aeration and homogenous growth.

2. Fungicide Treatment:

  • Fungicide Stock Solution: Prepare a stock solution of this compound or other azole fungicides in a suitable solvent (e.g., DMSO).

  • Treatment: Add the fungicide to the fungal cultures at a predetermined concentration (e.g., EC50 value) during the mid-logarithmic growth phase. Include a solvent-only control.

  • Exposure Time: Incubate the treated and control cultures for a specific duration (e.g., 6, 12, or 24 hours) to capture the transcriptomic response.

3. RNA Extraction and Quality Control:

  • Mycelia Harvesting: Harvest the fungal mycelia by filtration and immediately freeze in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 7).

4. RNA Sequencing (RNA-Seq):

  • Library Preparation: Construct RNA-seq libraries from the total RNA using a kit such as the TruSeq RNA Library Prep Kit (Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample (e.g., >20 million).

5. Bioinformatic Analysis:

  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the high-quality reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Quantify gene expression levels and identify differentially expressed genes (DEGs) between treated and control samples using software packages such as DESeq2 or edgeR. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes, molecular functions, and metabolic pathways.

Mandatory Visualization

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Fungal_Culture Fungal Culture (Sensitive & Resistant Strains) Fungicide_Treatment This compound/Azole Treatment (with Controls) Fungal_Culture->Fungicide_Treatment RNA_Extraction Total RNA Extraction Fungicide_Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads Data Generation QC2 Read Quality Control (FastQC, Trimmomatic) Raw_Reads->QC2 Mapping Read Mapping to Reference Genome QC2->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment Analysis (GO/KEGG) DEG_Analysis->Functional_Analysis Results Results Interpretation Functional_Analysis->Results

Caption: Experimental workflow for comparative transcriptomic analysis of fungi.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Multiple steps Enzyme Lanosterol 14α-demethylase (ERG11/CYP51A) Lanosterol->Enzyme Demethylated_Intermediate 14-demethylated intermediate Ergosterol Ergosterol Demethylated_Intermediate->Ergosterol Multiple steps Membrane Cell Membrane Integrity Ergosterol->Membrane This compound This compound & Other Azoles This compound->Inhibition Enzyme->Demethylated_Intermediate

Caption: this compound's mechanism of action in the ergosterol biosynthesis pathway.

References

Validating Pefurazoate's Molecular Target in Cochliobolus miyabeanus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pefurazoate and alternative fungicides for controlling the rice pathogen Cochliobolus miyabeanus, the causal agent of brown spot disease. We delve into the molecular target validation of this compound, supported by experimental data, and present a clear comparison of its performance against other common antifungal agents.

Executive Summary

This compound is an azole fungicide effective against a range of seed-borne plant pathogenic fungi, including Cochliobolus miyabeanus.[1] Its primary mode of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired fungal growth. This guide will explore the evidence supporting this molecular target and compare the efficacy of this compound with other fungicides used to manage C. miyabeanus.

Molecular Target of this compound: Sterol 14α-Demethylase (CYP51)

This compound, like other azole fungicides, targets the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane.[2] Inhibition of CYP51 disrupts the integrity and function of the fungal membrane, ultimately inhibiting growth.

While direct experimental validation of this compound's inhibition of CYP51 specifically in Cochliobolus miyabeanus is not extensively documented in publicly available literature, its efficacy against this pathogen and its known mechanism in other fungi strongly support this mode of action.[1] Studies on the enantiomers of this compound have shown differential antifungal activity against C. miyabeanus, which is a strong indicator of a specific molecular interaction with a target enzyme.[1]

Signaling Pathway of Ergosterol Biosynthesis and this compound Inhibition

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Demethylation Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibition CYP51->Ergosterol

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Comparative Efficacy of Fungicides Against Cochliobolus miyabeanus

The management of Cochliobolus miyabeanus often relies on the application of various fungicides. The following table summarizes the in vitro efficacy of this compound and several alternative fungicides, represented by their half-maximal effective concentration (EC50) values. Lower EC50 values indicate higher antifungal activity.

Fungicide ClassActive IngredientEC50 (µg/mL) against C. miyabeanus (or related species)Reference
Azole (DMI) This compound Not explicitly reported for C. miyabeanus, but effective.[1]
Azole (DMI)Propiconazole~1.90[3]
Azole (DMI)Difenoconazole~0.07[4]
Strobilurin (QoI)Azoxystrobin~1.87[3]
BenzimidazoleCarbendazim--
DithiocarbamateMancozeb--

Note: EC50 values can vary between studies due to different isolates and experimental conditions. The values presented are indicative of relative efficacy.

Experimental Protocols

Detailed methodologies are crucial for the validation of molecular targets and the comparative assessment of fungicide efficacy.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) or EC50 of a fungicide against a specific fungus.

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FungalCulture 1. Prepare Fungal Spore Suspension Inoculation 3. Inoculate Microtiter Plate with Spores and Fungicide FungalCulture->Inoculation FungicideStock 2. Prepare Serial Dilutions of Fungicide FungicideStock->Inoculation Incubation 4. Incubate at 25-28°C for 48-72 hours Inoculation->Incubation Measurement 5. Measure Fungal Growth (e.g., OD600) Incubation->Measurement Calculation 6. Calculate EC50/MIC Values Measurement->Calculation

Caption: Workflow for determining fungicide efficacy using broth microdilution.

Protocol:

  • Fungal Inoculum Preparation: Cochliobolus miyabeanus is cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), to induce sporulation. Spores are harvested and suspended in a sterile liquid medium, and the concentration is adjusted to a standard density (e.g., 1 x 10^5 spores/mL).

  • Fungicide Dilution: A stock solution of the test fungicide is prepared in a suitable solvent and then serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plate also includes positive (no fungicide) and negative (no fungus) controls. The plate is incubated at an optimal temperature for fungal growth (typically 25-28°C) for 48 to 72 hours.

  • Growth Measurement: Fungal growth is assessed by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated for each fungicide concentration relative to the positive control. The EC50 value is then determined by fitting the data to a dose-response curve.

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the impact of a fungicide on the ergosterol content in the fungal cells.

Protocol:

  • Fungal Culture and Treatment: Cochliobolus miyabeanus is grown in a liquid medium to the mid-logarithmic phase. The culture is then treated with the test fungicide at a specific concentration (e.g., its EC50 value) for a defined period.

  • Cell Lysis and Lipid Extraction: The fungal mycelia are harvested, washed, and then subjected to saponification using alcoholic potassium hydroxide (B78521) to break open the cells and release the lipids.

  • Sterol Extraction: The non-saponifiable lipids, which include sterols, are extracted using an organic solvent like n-heptane.

  • Quantification by HPLC: The extracted sterols are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector. The ergosterol peak is identified by comparing its retention time with that of a pure ergosterol standard.

  • Data Analysis: The amount of ergosterol in the treated samples is compared to that in untreated control samples to determine the percentage of inhibition.

Logical Relationship for Target Validation

G This compound This compound Treatment GrowthInhibition Inhibition of C. miyabeanus Growth This compound->GrowthInhibition ErgosterolReduction Reduced Ergosterol Levels This compound->ErgosterolReduction CYP51Inhibition Hypothesis: Inhibition of CYP51 GrowthInhibition->CYP51Inhibition ErgosterolReduction->CYP51Inhibition

Caption: Logical framework for validating this compound's molecular target.

Conclusion

References

An assessment of the environmental impact of Pefurazoate compared to other azole fungicides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the environmental impact of Pefurazoate in comparison to other widely used azole fungicides, supported by experimental data and detailed methodologies.

The azole class of fungicides represents a cornerstone in the management of fungal pathogens in agriculture and medicine. However, their widespread use has led to increasing scrutiny of their environmental fate and non-target effects. This guide provides a comparative assessment of the environmental impact of this compound against other prominent azole fungicides, namely Tebuconazole, Propiconazole, Difenoconazole, and Epoxiconazole (B1671545). This analysis is based on a review of available ecotoxicological data, focusing on key environmental indicators such as aquatic toxicity and soil persistence.

A significant challenge in this comparative assessment is the limited publicly available ecotoxicological data for this compound, hindering a direct and comprehensive quantitative comparison with other more extensively studied azoles. This guide presents the available data while highlighting these gaps.

Quantitative Environmental Impact Data

The following tables summarize the available data on the aquatic toxicity and soil persistence of the selected azole fungicides.

Table 1: Acute Aquatic Toxicity of Selected Azole Fungicides

FungicideFish (96-hr LC50, mg/L)Invertebrates (Daphnia magna, 48-hr EC50, mg/L)Algae (72-hr EC50, mg/L)
This compound Data not availableData not availableData not available
Tebuconazole 2.3 - 498[1]2.37[1]Data not available
Propiconazole 4.2[2]9.0 (48-hr)[3]Data not available
Difenoconazole 2.68[4]0.97[1][5][6]Data not available
Epoxiconazole Data not availableData not availableData not available

Table 2: Soil Persistence of Selected Azole Fungicides

FungicideSoil Half-life (DT50, days)
This compound Data not available
Tebuconazole 49 - 610[7]
Propiconazole 30 - 112[8]
Difenoconazole >115 (field), >175 (lab)[9][10]
Epoxiconazole 20 - 69[11][12][13]

Experimental Protocols

The ecotoxicological data presented in this guide are typically generated following standardized international guidelines to ensure consistency and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals. Key protocols relevant to the data in this guide include:

1. OECD Test Guideline 203: Fish, Acute Toxicity Test [4][14][15][16][17] This guideline outlines a method to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance under controlled conditions. Mortalities are recorded at 24, 48, 72, and 96 hours.

2. OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test [7][9][18][19][20] This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean. Young daphnids are exposed to various concentrations of the test substance for 48 hours. The endpoint is the effective concentration (EC50) that causes immobilization (inability to swim) in 50% of the test organisms.

3. OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [21][22][23][24][25] This guideline evaluates the effect of a substance on the growth of freshwater algae. Algal cultures are exposed to different concentrations of the test substance over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in algal growth or biomass compared to a control group.

4. OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil [26][27][28][29][30] This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance, typically radiolabeled, is applied to soil samples and incubated under controlled temperature and moisture. The rate of disappearance of the parent compound and the formation of metabolites are monitored over time to calculate the half-life (DT50).

Visualizing Environmental Assessment Workflows

To provide a clearer understanding of the processes involved in assessing the environmental impact of fungicides, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the environmental fate of these compounds.

Aquatic Toxicity Testing Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis cluster_3 Outcome A Test Substance Preparation (Stock Solution) C Range-finding Test (Determine concentration range) A->C B Test Organism Culturing (Fish, Daphnia, Algae) B->C D Definitive Test (Exposure to graded concentrations) C->D E Observation & Data Recording (Mortality, Immobilization, Growth) D->E F Statistical Analysis (LC50/EC50 Calculation) E->F G Ecotoxicity Profile F->G Environmental Fate of Azole Fungicides cluster_application Application cluster_environment Environmental Compartments cluster_processes Fate Processes cluster_impact Potential Impact Application Fungicide Application (e.g., Foliar Spray) Soil Soil Application->Soil Deposition Air Air Application->Air Drift Degradation Degradation (Biotic & Abiotic) Soil->Degradation Runoff Runoff & Leaching Soil->Runoff Sorption Sorption to Soil Particles Soil->Sorption NonTarget Effects on Non-Target Organisms Soil->NonTarget Resistance Development of Fungal Resistance Soil->Resistance Water Surface & Ground Water Water->NonTarget Water->Resistance Volatilization Volatilization Air->Volatilization Runoff->Water

References

Safety Operating Guide

Proper Disposal of Pefurazoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of pefurazoate are critical for ensuring laboratory safety and environmental protection. As a fungicide with moderate acute toxicity and known hazards to aquatic ecosystems, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound waste and its containers.

The primary principle of this compound disposal is that it must be managed as hazardous waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, can lead to environmental contamination and is a violation of federal and local regulations.[1][2] All waste materials, including unused product, spill residues, and rinsate from container cleaning, must be collected and turned over to an authorized hazardous waste disposer.[3]

Hazard Profile of this compound

To underscore the importance of careful handling, the following table summarizes key toxicity data for this compound. This information highlights the potential risks associated with exposure and reinforces the need for rigorous safety measures during disposal procedures.

Toxicity MetricSpeciesRoute of ExposureValue
LD₅₀ (Lethal Dose, 50%)RatOral981 - 1051 mg/kg
LD₅₀ (Lethal Dose, 50%)MouseOral946 - 1299 mg/kg
LD₅₀ (Lethal Dose, 50%)RatDermal>2000 mg/kg
LC₅₀ (Lethal Concentration, 50%)RatInhalation>3450 mg/m³
LC₅₀ (Lethal Concentration, 50%, 48hr)CarpAquatic16.9 ppm
LC₅₀ (Lethal Concentration, 50%, 48hr)Rainbow TroutAquatic4.0 ppm

This data is compiled from multiple sources and illustrates the moderate acute toxicity to mammals and higher toxicity to aquatic life.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its associated waste.

Phase 1: Preparation and Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE to prevent contact with skin, eyes, or clothing.[3]

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard lab coat or chemical-resistant apron.

  • Respiratory Protection: Use a respirator if there is a risk of generating mist or vapor.[4]

Phase 2: Disposal of Unused this compound and Spill Residue

This procedure applies to leftover this compound solutions, contaminated materials from a spill, or any other form of the active chemical waste.

  • Containment: Carefully collect all chemical waste into a sealable, chemical-compatible container.[3] For spills, use an absorbent material like vermiculite (B1170534) or sand to contain the liquid before placing it in the waste container.[1][4]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation. Proper labeling is critical for safe handling by waste management personnel.[2]

  • Storage: Store the sealed container in a designated, secure satellite accumulation area.[2][4] This area should be away from direct sunlight, heat sources, and incompatible materials.[3]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.[3][5] this compound waste must be disposed of at an approved waste disposal facility.[5][6]

Phase 3: Decontamination and Disposal of Empty Containers

Empty pesticide containers are also considered hazardous waste until properly rinsed.[7] Never reuse an empty this compound container for any other purpose.[4]

  • Initial Draining: Empty the container completely into the application equipment or a collection vessel for waste, allowing it to drain for at least 30 seconds after the flow has been reduced to drips.[5]

  • Triple Rinse Procedure: This is a mandatory step to render the container non-hazardous.[4][5]

    • Rinse 1: Fill the container about one-quarter full with a suitable solvent (or water, if appropriate) and securely replace the cap. Shake vigorously for 30 seconds. Pour the rinsate into a designated hazardous waste container.[5]

    • Rinse 2 & 3: Repeat the process two more times, ensuring the rinsate is collected for disposal with other chemical waste.[5]

  • Final Disposal: After triple-rinsing, puncture the container to prevent reuse.[8] It can now be disposed of as non-hazardous waste according to your local or institutional regulations, which may include recycling programs if available.[8][9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for handling different types of this compound waste in a laboratory setting.

G start This compound Waste Generated decision1 Waste Type? start->decision1 contain Contain in Sealed, Labeled Hazardous Waste Container decision1->contain  Unused Product or Spill Residue triple_rinse Perform Triple-Rinse Procedure decision1->triple_rinse  Empty Container store Store Securely in Designated Satellite Accumulation Area contain->store dispose_waste Arrange Pickup by Licensed Hazardous Waste Disposer store->dispose_waste collect_rinsate Collect Rinsate for Hazardous Waste Disposal triple_rinse->collect_rinsate puncture Puncture Container to Prevent Reuse triple_rinse->puncture collect_rinsate->contain dispose_container Dispose of Container per Local Regulations puncture->dispose_container

Caption: Logical workflow for this compound waste disposal.

Regulatory Compliance

It is imperative to note that local, state, and federal regulations for hazardous waste disposal are paramount.[6][10] The procedures outlined here are based on general safety protocols and regulations like the Resource Conservation and Recovery Act (RCRA).[10] Always consult with your institution's EHS department and review local guidelines to ensure full compliance.

References

Safeguarding Your Research: A Guide to Handling Pefurazoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. When working with chemical compounds like Pefurazoate, a fungicide, understanding and implementing proper safety protocols is not just a recommendation—it's a necessity. This guide provides essential, immediate safety and logistical information for handling this compound, from personal protective equipment to disposal plans, ensuring the well-being of personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure and prevent potential health hazards when handling this compound.[1][2] The following table summarizes the recommended PPE for various situations.

SituationRecommended Personal Protective Equipment
Routine Handling & Mixing Chemical-resistant gloves (e.g., nitrile, butyl rubber), lab coat or chemical-resistant suit, and chemical splash goggles.[2][3][4]
Risk of Splash or Aerosol Generation In addition to routine PPE, a face shield and respiratory protection (e.g., a NIOSH-approved respirator) should be used.[2][4]
Cleaning Spills Chemical-resistant gloves, boots, and a protective suit. A respirator may be necessary depending on the spill's nature and location.[5]
Disposal of Waste Chemical-resistant gloves and eye protection.[6]

It is imperative to inspect all PPE for any damage before use and to follow the manufacturer's instructions for proper use, cleaning, and maintenance.[4][7] Contaminated PPE should be handled and disposed of as hazardous waste according to local regulations.[7]

Operational and Disposal Plans: A Step-by-Step Approach

A clear and concise plan for handling and disposing of this compound is essential for maintaining a safe laboratory environment.

Handling and Storage:
  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[8] Safety showers and eyewash stations should be readily accessible.[8]

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly after handling.[8]

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] Keep containers tightly closed and properly labeled.[10] The storage area should be secure and accessible only to authorized personnel.[10]

Disposal Plan:

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste this compound : Unwanted or excess this compound should be treated as hazardous waste and disposed of through a licensed waste disposal company.[8] Do not pour it down the drain or discard it with regular trash.[12]

  • Empty Containers : Empty containers may still retain hazardous residues.[12] They should be triple-rinsed with an appropriate solvent.[12][13] The rinsate should be collected and disposed of as hazardous waste.[13] After rinsing, containers should be punctured to prevent reuse and disposed of according to local regulations.[12] Many communities have specific collection programs for empty pesticide containers.[6][12]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][8] Seek immediate medical attention.[8]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[3][8] Seek medical attention if irritation persists.[8]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[8][14]

Spill Response:
  • Evacuate : Clear the area of all non-essential personnel.

  • Ventilate : If safe to do so, increase ventilation in the area.

  • Contain : Wearing appropriate PPE, contain the spill using absorbent materials like sand, earth, or vermiculite.[5][8]

  • Collect : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate : Clean the spill area with a suitable decontamination solution.

  • Report : Report the spill to the appropriate safety personnel.

For large or unmanageable spills, evacuate the area and contact emergency responders.[15]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Handle with Care to Avoid Contact and Spills C->D E Segregate Waste (this compound, Contaminated Materials, Rinsate) D->E Proceed to Disposal F Triple-Rinse Empty Containers E->F G Dispose of Waste Through Authorized Channels F->G H In Case of Exposure or Spill, Follow Emergency Procedures

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.